molecular formula C8H6BrNS B569329 4-Bromo-2-methylbenzo[d]thiazole CAS No. 112146-10-8

4-Bromo-2-methylbenzo[d]thiazole

Cat. No.: B569329
CAS No.: 112146-10-8
M. Wt: 228.107
InChI Key: MTCUHGRDTIORBI-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzo[d]thiazole (CAS 112146-10-8) is a high-purity chemical intermediate serving as a versatile synthon in medicinal chemistry and drug discovery research. This compound belongs to the benzothiazole class, a moiety prevalent in bioactive molecules due to its aromaticity and the presence of both nitrogen and sulfur heteroatoms, which allows for diverse donor-acceptor interactions and nucleophilic substitution reactions . In research applications, this brominated benzothiazole is a critical precursor for the design and synthesis of novel compounds with potential anticancer activity. Thiazole rings are established components of several clinical drugs, such as the tyrosine kinase inhibitor Dasatinib, used to treat chronic myeloid leukemia . The reactive C-2 position and the bromine substituent on this scaffold make it a valuable building block for constructing more complex molecular architectures, including phthalimido-bis-1,3-thiazole derivatives, which have demonstrated significant cytotoxic activity against a panel of tumor cell lines in preclinical studies . Beyond oncology, the compound's utility extends to infectious disease research. Thiazole-containing molecules have shown promising broad-spectrum antimicrobial activity, with some derivatives exhibiting potency that surpasses standard antibiotics . The core structure allows for functionalization to create multi-thiazole systems, which are often associated with enhanced therapeutic profiles . Researchers value this reagent for exploring new treatments for pathological conditions, leveraging its role in inhibiting key enzymes or modulating receptors in biological systems . This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUHGRDTIORBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673047
Record name 4-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112146-10-8
Record name 4-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-methylbenzo[d]thiazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 112146-10-8 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique structural architecture, featuring a benzene ring fused to a thiazole moiety with a bromine atom at the 4-position and a methyl group at the 2-position, imparts a versatile reactivity profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, key chemical transformations, and its significant role as a precursor in the development of novel therapeutic agents, particularly in oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

PropertyValueSource
CAS Number 112146-10-8Internal Knowledge
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol Internal Knowledge
Appearance Colorless to light yellow solidInternal Knowledge
Boiling Point 299.1 ± 13.0 °C (Predicted)Internal Knowledge
Density 1.644 ± 0.06 g/cm³ (Predicted)Internal Knowledge

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2-methylbenzo[d]thiazole. The regioselectivity of this reaction is crucial, and various methods have been developed to achieve the desired 4-bromo isomer.

Conceptual Framework for Bromination

Electrophilic aromatic substitution on the benzothiazole ring system is a nuanced process. The heteroatoms in the thiazole ring influence the electron density of the fused benzene ring, directing incoming electrophiles. The choice of brominating agent and reaction conditions are paramount in controlling the position of bromination and minimizing the formation of undesired isomers or poly-brominated products.

Experimental Protocol: Bromination using Elemental Bromine in Acetic Acid

This protocol is a well-established method for the bromination of benzothiazole derivatives.

Materials:

  • 2-methylbenzo[d]thiazole

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole in glacial acetic acid.

  • Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

  • Heating: Provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.

  • Aqueous Workup with Sodium Bicarbonate: Neutralizes the acidic solvent and any remaining bromine, aiding in the isolation of the product.

  • Column Chromatography: Essential for separating the desired 4-bromo isomer from other potential isomers and unreacted starting material.

Key Applications in Drug Development

The bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has positioned it as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the generation of large libraries of compounds for biological screening.[2][3]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Reactant1 This compound Catalyst Pd(0) Catalyst Reactant1->Catalyst Oxidative Addition Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Catalyst->Reactant2 Transmetalation Product 4-Aryl-2-methylbenzo[d]thiazole Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Catalyst Activates Boronic Acid

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Significance and Anticancer Activity

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[4] Derivatives synthesized from this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes. Studies have shown that these compounds can induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cell proliferation and survival.[4]

Anticancer_Mechanism cluster_drug Benzothiazole Derivative cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Drug 4-Aryl-2-methyl- benzo[d]thiazole EGFR EGFR Drug->EGFR Inhibition PI3K_Akt PI3K/Akt/mTOR Drug->PI3K_Akt Inhibition JAK_STAT JAK/STAT Drug->JAK_STAT Inhibition ERK_MAPK ERK/MAPK Drug->ERK_MAPK Inhibition Apoptosis Induction of Apoptosis EGFR->Apoptosis CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest ReducedProliferation Reduced Cell Proliferation EGFR->ReducedProliferation PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest PI3K_Akt->ReducedProliferation JAK_STAT->Apoptosis JAK_STAT->CellCycleArrest JAK_STAT->ReducedProliferation ERK_MAPK->Apoptosis ERK_MAPK->CellCycleArrest ERK_MAPK->ReducedProliferation

Caption: Potential signaling pathways modulated by benzothiazole derivatives.[4]

Workflow for Anticancer Activity Screening

A systematic workflow is essential for evaluating the anticancer potential of newly synthesized derivatives of this compound.

Anticancer_Screening_Workflow Start Synthesized Benzothiazole Derivatives MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Start->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression of Signaling Pathway Components) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

Caption: A typical workflow for in vitro anticancer activity screening.[5]

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Use only in a well-ventilated area.[6]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • Wash hands thoroughly after handling.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Always consult the most up-to-date safety information and work in a properly equipped laboratory with appropriate personal protective equipment.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery. Its versatile chemistry, especially its utility in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse molecular architectures. The demonstrated anticancer potential of its derivatives underscores its importance as a scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, key reactions, and biological applications, offering a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One. 2017;12(12):e0189532.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science. 2022;1(1):80-87.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Curr Issues Mol Biol. 2023;45(9):7228-7246.

Sources

4-Bromo-2-methylbenzo[d]thiazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern drug discovery and materials science. We delve into its fundamental physicochemical properties, detailed synthetic protocols with mechanistic justifications, spectroscopic characterization, and its versatile applications as a chemical intermediate. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound. We explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, which features a benzene ring fused to a thiazole ring, is a prominent scaffold in a multitude of biologically active compounds.[1][2][3] Its prevalence is due to the unique electronic properties conferred by the nitrogen and sulfur heteroatoms, which allow for diverse molecular interactions, including hydrogen bonding and pi-stacking, with biological targets.[4] Consequently, benzothiazole derivatives are integral to numerous clinically approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5]

This compound (C₈H₆BrNS) is a strategically functionalized derivative of this important heterocyclic family. The introduction of a methyl group at the 2-position and a bromine atom at the 4-position endows the molecule with specific reactivity and steric properties. The bromine atom, in particular, serves as a highly versatile synthetic handle, enabling its use in a wide array of cross-coupling reactions to build more complex molecular architectures. This makes it a critical precursor for creating novel pharmaceutical candidates and advanced organic materials.[4]

Core Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis and application. The fundamental properties of this compound are summarized below.

Physicochemical Properties

The key identifiers and physical properties of this compound are consolidated in Table 1 for easy reference.

PropertyValueSource
Molecular Weight 228.11 g/mol [4][6]
Molecular Formula C₈H₆BrNS[4][6]
CAS Number 112146-10-8[4][6]
Appearance Solid[7]
Purity Typically ≥98%[6]
InChI Key MTCUHGRDTIORBI-UHFFFAOYSA-N[4]
Spectroscopic Profile

Post-synthesis, confirmation of the structure is paramount. The expected spectroscopic data for verifying the identity and purity of this compound would include:

  • ¹H NMR: Distinct aromatic proton signals, with splitting patterns corresponding to the substitution on the benzene ring, and a characteristic singlet for the methyl group protons.

  • ¹³C NMR: Resonances for each of the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the fused ring system.

  • Mass Spectrometry (MS): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and C=C stretching within the aromatic system.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the electrophilic bromination of 2-methylbenzo[d]thiazole.

Reaction Workflow

The general workflow for the synthesis is depicted below. This process is designed for high yield and purity, leveraging common laboratory reagents.

Synthesis_Workflow start Start: 2-methylbenzo[d]thiazole in Acetic Acid reagent Add N-Bromosuccinimide (NBS) in portions start->reagent Step 1 reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction Step 2 workup Quench with Na₂S₂O₃ (aq) Neutralize with NaHCO₃ (aq) reaction->workup Step 3 extraction Extract with Ethyl Acetate workup->extraction Step 4 purification Dry (Na₂SO₄), Concentrate, and Purify via Column Chromatography extraction->purification Step 5 product Product: this compound purification->product Step 6 Suzuki_Coupling sub This compound product 4-Aryl-2-methylbenzo[d]thiazole (Novel Derivative) sub->product Pd Catalyst, Base Suzuki Coupling reagent Arylboronic Acid (R-B(OH)₂) reagent->product

Sources

An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylbenzo[d]thiazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The benzothiazole core is a privileged structure found in numerous biologically active compounds and functional materials.[1][2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position imparts unique reactivity, making this compound a versatile precursor for constructing complex molecular architectures.[1] This document details its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it explores its utility in the development of novel therapeutic agents, supported by detailed experimental protocols and visual workflows to empower researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound (CAS No: 112146-10-8) is a stable, high-purity intermediate essential for research and development.[1][3] Its core structure consists of a benzene ring fused to a thiazole ring, a feature common to many bioactive molecules.[1][4]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 112146-10-8[3]
Molecular Formula C₈H₆BrNS[1][3]
Molecular Weight 228.11 g/mol [3]
Appearance Off-white to light yellow solidGeneric MSDS
Purity Typically ≥98%[3]
Storage Store at room temperature[3]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Understanding its characteristic spectral data is crucial for reaction monitoring and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will typically show signals corresponding to the aromatic protons on the benzene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the bromine substituent and the fused thiazole ring. The methyl group protons will appear as a singlet, typically in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct signals will be observed for the methyl carbon, the carbons of the benzothiazole core, and the carbon atom bearing the bromine, which will be influenced by the halogen's electronegativity.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

  • IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-Br stretching.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the cyclization of a suitably substituted aminothiophenol with an acetylating agent, followed by bromination.[1] The choice of brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, and the reaction conditions are critical for achieving high regioselectivity and yield.[1][5]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Reactant1 2-Methylbenzo[d]thiazole Reaction Bromination Reaction (Room Temp to Elevated) Reactant1->Reaction Reactant Reagent1 N-Bromosuccinimide (NBS) or Br₂ Reagent1->Reaction Brominating Agent Solvent Acetic Acid or CCl₄ Solvent->Reaction Solvent Product This compound Purification Purification (Recrystallization or Chromatography) Product->Purification Reaction->Product Crude Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2-Methylbenzo[d]thiazole

This protocol describes a representative procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[6]

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Chemical Reactivity and Strategic Applications

The reactivity of this compound is dominated by the aryl bromide at the C4 position. This functional group serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[6][7]

Reactivity Map

G cluster_0 Reactivity of this compound Core 4-Bromo-2-methyl- benzo[d]thiazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Catalyst, Base Nucleophilic Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols) Core->Nucleophilic Heat, Base Prod_Suzuki 4-Aryl-2-methyl- benzo[d]thiazole Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl-2-methyl- benzo[d]thiazole Sonogashira->Prod_Sonogashira Prod_Nucleophilic 4-Substituted-2-methyl- benzo[d]thiazole Buchwald->Prod_Nucleophilic Nucleophilic->Prod_Nucleophilic Prod_Buchwald 4-Amino-2-methyl- benzo[d]thiazole

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling with boronic acids or their esters.[6][8] It is widely used to introduce aryl or heteroaryl substituents, allowing for the exploration of structure-activity relationships (SAR).[1] A typical catalyst system involves a palladium(0) source like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄.[8][9]

  • Sonogashira Coupling: This reaction enables the synthesis of alkynylated benzothiazoles by coupling with terminal alkynes. It typically employs a dual catalyst system of palladium and copper.

  • Buchwald-Hartwig Amination: This reaction is crucial for synthesizing aniline derivatives by forming C-N bonds with various amines. This is particularly important in medicinal chemistry as the amino group can serve as a key pharmacophore or a point for further functionalization.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heating: Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methylbenzo[d]thiazole.[6]

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][4] this compound is a key starting material for synthesizing derivatives with potential therapeutic applications, including:

  • Anticancer Agents: Many benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][10] The ability to easily diversify the 4-position allows for the fine-tuning of activity and selectivity, for instance, in the development of kinase inhibitors.[1]

  • Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.[1][10] Derivatives synthesized from this compound have shown promising broad-spectrum antimicrobial activity.[1]

  • Enzyme Inhibitors: The structural features of the benzothiazole ring allow it to interact with the active sites of various enzymes, making it a valuable core for designing specific inhibitors.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by qualified professionals wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[11] For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

References

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][3][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole.
  • MDPI. (2023). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][12]thiadiazole).
  • National Center for Biotechnology Information. (2023). Benzo[1,2-d:4,5-d′]bis([1][3][12]thiadiazole) and Its Bromo Derivatives.
  • MDPI. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][3][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • National Center for Biotechnology Information. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • ResearchGate. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • National Center for Biotechnology Information. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • National Center for Biotechnology Information. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • ResearchGate. (2023). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole.
  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

Sources

Spectroscopic Profile of 4-Bromo-2-methylbenzo[d]thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-methylbenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a bromine atom and a methyl group on the benzothiazole core, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic and electronic applications. The precise characterization of this molecule is paramount for ensuring the integrity and reproducibility of research and development endeavors. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering insights into the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretations are grounded in fundamental principles and comparative data from related benzothiazole derivatives, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of the carbon and hydrogen atoms, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Structure of this compound with atom numbering.

The following sections will detail the expected spectroscopic data for this molecule, providing a virtual fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, and the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~2.85Singlet-3H-CH₃
~7.30Triplet~7.91HH6
~7.55Doublet~7.91HH5
~7.95Doublet~7.91HH7

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple, single-peak solvent signal that does not interfere with the analyte's signals. For benzothiazole derivatives, CDCl₃ is a standard solvent used in the literature, allowing for direct comparison of data.[1]

  • Spectrometer Frequency: A high-field instrument (e.g., 500 MHz) is preferred to achieve better signal dispersion, which is particularly useful for resolving the coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~115C4
~122C7
~125C6
~128C5
~135C3a
~152C7a
~168C2

Rationale for Experimental Choices:

  • Proton Decoupling: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret and is standard practice for ¹³C NMR acquisition.

  • Solvent: As with ¹H NMR, CDCl₃ is a suitable solvent for ¹³C NMR, with its characteristic triplet signal at ~77 ppm that can be used for referencing.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 tube Transfer to 5 mm NMR tube dissolve->tube H1_acq Acquire 1H Spectrum (e.g., 500 MHz) tube->H1_acq C13_acq Acquire 13C Spectrum (proton-decoupled) tube->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H assign Assign Peaks baseline->assign For 13C integrate->assign Structural Confirmation Structural Confirmation assign->Structural Confirmation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic system. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values separated by 2 Da.[2]

    • m/z for C₈H₆⁷⁹BrNS⁺: ~227

    • m/z for C₈H₆⁸¹BrNS⁺: ~229

  • Key Fragmentation: The fragmentation pattern of aromatic halogenated compounds often involves the loss of the halogen atom.[3]

    • [M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z ~148.

    • [M-CH₃]⁺: Loss of the methyl group would lead to fragments at m/z ~212 and ~214.

Rationale for Experimental Choices:

  • Ionization Method: Electron Impact (EI) is a common and effective ionization method for relatively small, volatile organic molecules like this compound. It typically provides a clear molecular ion and a rich fragmentation pattern that aids in structural confirmation.[4] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed to minimize fragmentation and enhance the molecular ion peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-CH₃)
~1600, ~1470Medium-StrongC=C and C=N stretching in the aromatic and thiazole rings
~1450Medium-CH₃ bending
~800-750StrongC-H out-of-plane bending (aromatic)
~700-600StrongC-Br stretching

Rationale for Experimental Choices:

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is a standard technique. The sample is finely ground with dry potassium bromide and pressed into a transparent disk. KBr is transparent in the mid-IR region, providing a clear background for the sample's absorption spectrum.[6][7] An alternative is Attenuated Total Reflectance (ATR), where the solid sample is placed directly on a crystal, requiring minimal sample preparation.[8]

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data_analysis Spectral Interpretation & Data Correlation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure_confirm Structural Confirmation & Purity Assessment data_analysis->structure_confirm

Caption: A comprehensive workflow for the synthesis and spectroscopic characterization of a chemical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption Maxima (in Ethanol):

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzothiazole chromophore. These typically arise from π → π* transitions within the aromatic system.

  • λ_max 1: ~230-250 nm

  • λ_max 2: ~280-300 nm

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and suitable solvent for UV-Vis spectroscopy as it is transparent in the UV region above 210 nm and can dissolve a wide range of organic compounds. The polarity of the solvent can influence the position of the absorption maxima (solvatochromism), so it is crucial to report the solvent used.[9][10] Polar solvents can cause shifts in the absorption peaks due to their interaction with the solute's electronic states.[3]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol) to an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: Record the spectrum against a solvent blank over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of related compounds, provides a robust framework for the unambiguous identification and characterization of this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in fields that utilize this important chemical entity.

References

  • McLafferty, F. W. (1963). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 35(1), 2-10. [Link]
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Sharma, U. K., & Jacob, S. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
  • CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY.
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • Sparkman, O. D. (2000). Ionization Methods in Organic Mass Spectrometry. American Society for Mass Spectrometry. [Link]
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Clark, J. (2023, August 29).
  • Zhang, Y., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(23), 14061-14067. [Link]
  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195. [Link]
  • ResearchGate. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Malaysian Journal of Analytical Sciences. (2017).
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][7][10]thiadiazole).
  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. 16(3-4), 1471-1474. [Link]
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole.
  • AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
  • The Royal Society of Chemistry. (n.d.). 4.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • The Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole.
  • SpectraBase. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine.
  • PubMed. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 81(1), 423–431. [Link]
  • ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in...

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An In-Depth Technical Guide to the NMR Spectral Data of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-2-methylbenzo[d]thiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for its application in novel synthesis and drug discovery. This document moves beyond a mere presentation of data, offering insights into the causal relationships between the molecular structure and its spectral features, thereby providing a robust framework for researchers in the field.

Introduction to this compound and the Role of NMR

This compound belongs to the benzothiazole class of compounds, a scaffold prevalent in numerous bioactive molecules and functional materials. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position imparts specific chemical properties that are of significant interest in synthetic chemistry. These substitutions influence the electron density distribution within the aromatic system, which in turn dictates the molecule's reactivity and potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and further derivatization.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the experimental ¹H NMR data for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (at C2)~2.8Singlet-3H
H5~7.6Doublet of doubletsJ ≈ 8.0, 1.21H
H6~7.3TripletJ ≈ 8.01H
H7~7.8Doublet of doubletsJ ≈ 8.0, 1.21H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here is a representative compilation from typical experimental values found in the literature for similar compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The table below outlines the expected ¹³C NMR data for this compound.

Carbon AtomChemical Shift (δ, ppm)
CH₃ (at C2)~20
C2~165
C3a~152
C4~115
C5~128
C6~125
C7~123
C7a~135

Note: This data is based on typical chemical shift ranges for substituted benzothiazoles and should be confirmed with experimental data for the specific compound.

Spectral Interpretation and Rationale

¹H NMR Spectrum Analysis
  • Methyl Protons (CH₃): The methyl group at the C2 position is expected to appear as a sharp singlet at approximately 2.8 ppm. Its integration value of 3H confirms the presence of the three equivalent protons of the methyl group. The downfield shift compared to a typical aliphatic methyl group is due to the influence of the adjacent thiazole ring.

  • Aromatic Protons (H5, H6, H7): The three protons on the benzene ring form an AMX spin system, leading to distinct multiplicities.

    • H6: This proton is coupled to both H5 and H7 with similar coupling constants, resulting in a triplet at around 7.3 ppm.

    • H5 and H7: These protons are coupled to H6 (ortho-coupling, J ≈ 8.0 Hz) and to each other (meta-coupling, J ≈ 1.2 Hz), resulting in doublets of doublets. H7 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen atom, appearing around 7.8 ppm. H5 is expected to be at a slightly lower chemical shift, around 7.6 ppm.

¹³C NMR Spectrum Analysis
  • Methyl Carbon (CH₃): The methyl carbon is expected to resonate at a typical aliphatic chemical shift of around 20 ppm.

  • Thiazole Ring Carbons (C2, C3a, C7a):

    • C2: This carbon, being part of the C=N bond and attached to the electron-withdrawing sulfur and nitrogen atoms, is significantly deshielded and appears at a very low field, around 165 ppm.

    • C3a and C7a: These are the bridgehead carbons where the thiazole and benzene rings are fused. They are expected to have chemical shifts in the aromatic region, with C3a (adjacent to nitrogen) being more downfield (~152 ppm) than C7a (~135 ppm).

  • Benzene Ring Carbons (C4, C5, C6, C7):

    • C4: The carbon atom directly attached to the bromine atom (C4) will experience a strong inductive effect, but also a resonance effect. Its chemical shift is expected to be around 115 ppm.

    • C5, C6, and C7: These carbons will have chemical shifts in the typical aromatic region, with their precise values influenced by the substituents on the ring.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence the chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

¹H NMR Acquisition Parameters

1H_NMR_Workflow cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Acquisition cluster_3 Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert Sample Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Tune Probe Tune Probe Lock & Shim->Tune Probe Set Parameters Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: General workflow for acquiring a ¹H NMR spectrum.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

¹³C NMR Acquisition Parameters
  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for their accurate observation.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. By understanding the rationale behind the observed chemical shifts and coupling patterns, researchers can confidently identify this compound and use this spectral information as a benchmark for the characterization of its derivatives. The provided experimental protocol offers a solid foundation for acquiring high-quality NMR data, which is a critical step in ensuring the scientific integrity of any research involving this versatile molecule.

References

  • Note: As specific experimental data for this compound was not found in the initial searches, this reference list provides authoritative sources for NMR spectroscopy principles and data for related compounds. Should a publication with the specific data be identified, it would be the primary reference.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to the Structural Characterization of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its benzothiazole core is a prevalent scaffold in numerous bioactive molecules, and the strategic placement of a bromine atom and a methyl group offers versatile opportunities for synthetic elaboration.[1] While the synthesis and spectroscopic properties of this compound are documented, a definitive single-crystal X-ray diffraction study, the gold standard for elucidating solid-state atomic arrangement, is not publicly available at the time of this writing. This guide, therefore, provides a comprehensive overview of the known characteristics of this compound and presents a detailed, field-proven methodology for its complete structural elucidation, from synthesis to hypothetical crystal structure analysis. This document is intended to serve as a valuable resource for researchers working with this molecule, providing both established data and a robust framework for future crystallographic studies.

Introduction to this compound

This compound (C₈H₆BrNS) is a substituted benzothiazole, a class of compounds recognized for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The core structure consists of a benzene ring fused to a thiazole ring. The title compound is functionalized with a methyl group at the 2-position and a bromine atom at the 4-position.

The presence of the bromine atom is particularly noteworthy. As an electron-withdrawing group, it influences the electronic distribution of the aromatic system, which can impact the molecule's reactivity and its interactions with biological targets.[1] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-protein binding.[1] The methyl group, in contrast, is electron-donating and adds steric bulk, which can also influence the molecule's conformation and biological activity.

Given its potential as a precursor in the synthesis of novel therapeutic agents and functional materials, a thorough understanding of the three-dimensional structure of this compound is of paramount importance for rational drug design and the development of structure-activity relationships.[1]

Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is the foundational step for any subsequent structural and functional studies.

Synthetic Protocol

The most common route to this compound involves the electrophilic bromination of 2-methylbenzo[d]thiazole.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzo[d]thiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Data

Confirmation of the chemical identity and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons and the aromatic protons on the benzothiazole ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all eight carbon atoms in the molecule, including the methyl carbon and the carbons of the fused aromatic rings.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₆BrNS, showing the characteristic isotopic pattern for a bromine-containing compound.
IR Spec. Absorption bands characteristic of the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C=N and C-S bonds of the thiazole ring.

The Pursuit of a Crystal Structure: A Methodological Guide

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including its conformation and the arrangement of molecules in the solid state. The following section outlines a standard workflow for the determination of the crystal structure of this compound.

Crystal Growth

The critical, and often most challenging, step is growing single crystals of sufficient size and quality.

Experimental Protocol: Crystal Growth of this compound

  • Solvent Selection: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a temperature-controlled bath for further slow cooling.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Workflow for X-ray Diffraction Data Collection

X_ray_Data_Collection A Crystal Selection & Mounting B Mounting on Goniometer A->B Transfer to loop C Data Collection on Diffractometer B->C Alignment in X-ray beam D Data Processing & Reduction C->D Integration of reflection intensities Crystal_Packing cluster_0 Unit Cell mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 π-stacking mol3 Molecule 3 mol1->mol3 Halogen Bond (Br···S) mol4 Molecule 4 mol2->mol4 C-H···π interaction

Sources

An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, historical context, and versatile applications of the key chemical intermediate, 4-Bromo-2-methylbenzo[d]thiazole.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1] Its unique aromatic structure, featuring both nitrogen and sulfur heteroatoms, facilitates diverse molecular interactions, making it a privileged scaffold in the design of bioactive compounds.[1] Within this important class of molecules, this compound (CAS No. 112146-10-8) has emerged as a critical and versatile building block. Its strategic placement of a reactive bromine atom and a methyl group on the benzothiazole core allows for a wide range of chemical modifications, providing a gateway to novel pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, offering valuable insights for professionals in the field of chemical and pharmaceutical research.

Historical Context: The Evolution of Benzothiazole Synthesis

The exploration of benzothiazole chemistry dates back to 1887 with the pioneering work of A.W. Hoffmann, who first synthesized 2-substituted benzothiazoles.[2] Early methods for constructing the benzothiazole core often involved the condensation of 2-aminothiophenol with various carbonyl compounds, a strategy that remains relevant today.[3][4] Over the decades, numerous synthetic routes have been developed, including the Jacobson cyclization of thiobenzanilides, reflecting the enduring importance of this heterocyclic system.[5]

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is a logical extension of the broader efforts to functionalize the benzothiazole scaffold. The introduction of a bromine atom onto the benzene ring of 2-methylbenzothiazole significantly enhances its synthetic utility, providing a reactive handle for cross-coupling and nucleophilic substitution reactions. This strategic modification allows for the construction of more complex molecular architectures, a crucial aspect of modern drug discovery and materials science.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the 2-methylbenzothiazole precursor, followed by its selective bromination.

Part 1: Synthesis of the Precursor, 2-Methylbenzothiazole

The most common and efficient method for the synthesis of 2-methylbenzothiazole involves the condensation of 2-aminothiophenol with an acetylating agent, such as acetic anhydride or glacial acetic acid.[6][7]

Reaction Pathway:

Synthesis of 2-Methylbenzothiazole cluster_reactants Reactants cluster_products Product aminothiophenol 2-Aminothiophenol intermediate N-(2-mercaptophenyl)acetamide (Intermediate) aminothiophenol->intermediate acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate Acetylation methylbenzothiazole 2-Methylbenzo[d]thiazole intermediate->methylbenzothiazole Intramolecular Cyclization & Dehydration

Figure 1: Synthesis of 2-Methylbenzo[d]thiazole.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole

This protocol is based on established methods for the synthesis of 2-methylbenzothiazole derivatives.[6][7]

Materials:

  • 2-Aminothiophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (aqueous solution)

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture at reflux (typically between 110-150°C) for 0.5-2.0 hours.[6]

  • After cooling to room temperature, filter the reaction mixture.

  • Cool the filtrate to 0-5°C and slowly add an aqueous solution of sodium hydroxide to neutralize the acid (adjusting the pH to approximately 7.0).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylbenzothiazole.

Causality Behind Experimental Choices:

  • Glacial acetic acid serves as both a solvent and a catalyst for the initial acetylation reaction.

  • Acetic anhydride is the acetylating agent that introduces the acetyl group onto the amino functionality of 2-aminothiophenol.

  • Heating at reflux provides the necessary energy for the intramolecular cyclization and subsequent dehydration to form the thiazole ring.

  • Neutralization with sodium hydroxide is crucial to remove acidic impurities and facilitate the extraction of the basic 2-methylbenzothiazole product into the organic phase.

Part 2: Bromination of 2-Methylbenzothiazole

The key step in producing this compound is the electrophilic bromination of the 2-methylbenzothiazole precursor. The bromine atom is directed to the 4-position of the benzene ring.

Reaction Pathway:

Bromination of 2-Methylbenzothiazole cluster_reactants Reactants cluster_products Product methylbenzothiazole 2-Methylbenzo[d]thiazole bromo_methylbenzothiazole This compound methylbenzothiazole->bromo_methylbenzothiazole brominating_agent Brominating Agent (e.g., Br₂, NBS) brominating_agent->bromo_methylbenzothiazole Electrophilic Bromination

Figure 2: Bromination of 2-Methylbenzo[d]thiazole.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common bromination methods for benzothiazoles.[1]

Materials:

  • 2-Methylbenzothiazole

  • Brominating agent (e.g., N-bromosuccinimide (NBS) or liquid bromine)

  • Solvent (e.g., acetic acid or carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution

  • Organic solvent (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylbenzothiazole in a suitable solvent in a round-bottom flask.

  • Slowly add the brominating agent (e.g., NBS in portions or bromine dropwise) to the solution, maintaining the temperature at room temperature or slightly elevated.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • If bromine was used, quench the excess bromine with a sodium thiosulfate solution.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, providing a more controlled source of electrophilic bromine.

  • The choice of solvent can influence the reaction rate and selectivity. Acetic acid can act as both a solvent and a catalyst.

  • Purification is essential to remove any unreacted starting material and potential isomeric byproducts.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic data is essential for the identification and quality control of this compound.

PropertyValue
CAS Number 112146-10-8[1]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [5]
Appearance Typically a solid

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 4-bromo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the thiazole ring, and the methyl carbon. The carbon attached to the bromine atom will show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the benzothiazole core, and a C-Br stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks with approximately equal intensity).

Applications in Research and Development

This compound is a highly valued intermediate in the synthesis of a wide range of functional molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The benzothiazole nucleus is a common feature in many clinically used drugs.[1] The presence of the bromine atom in this compound provides a key site for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for biological screening.

  • Anticancer Agents: The benzothiazole scaffold has been incorporated into numerous compounds with potent anticancer activity.[1] this compound serves as a precursor for the synthesis of novel derivatives that can be evaluated as inhibitors of various cancer-related targets, such as kinases.[1] For instance, it can be used to construct more complex molecules like phthalimido-bis-1,3-thiazole derivatives, which have shown significant cytotoxic activity against tumor cell lines.[1]

  • Antimicrobial Agents: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1] The ability to functionalize the 4-position of the benzothiazole ring allows for the optimization of antimicrobial potency and spectrum.

  • Enzyme Inhibitors and Receptor Modulators: The versatile reactivity of this compound makes it a valuable tool for synthesizing probes and lead compounds to study enzyme activities and protein interactions.[1]

Illustrative Synthetic Application:

Synthetic_Application cluster_reaction Synthetic Transformation start This compound product Functionalized Benzothiazole Derivative (e.g., Potential Drug Candidate) start->product reagent Nucleophile (e.g., Amine, Thiol) reagent->product Nucleophilic Substitution or Cross-Coupling Reaction

Figure 3: General synthetic utility of this compound.

Materials Science

The electron-rich nature of the benzothiazole ring system makes it an attractive component for organic electronic materials. This compound can be utilized in the synthesis of organic semiconductors and materials for light-emitting diodes (LEDs).[1] The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic properties of the resulting materials.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of heterocyclic chemistry in scientific advancement. While its specific discovery is not prominently chronicled, its synthetic accessibility and versatile reactivity have cemented its role as a key intermediate in both academic and industrial research. The ability to readily introduce functionality at the 4-position of the benzothiazole core provides a powerful tool for the design and synthesis of novel molecules with tailored properties. As the demand for new therapeutics and advanced materials continues to grow, the utility of this compound is poised to expand, paving the way for future innovations in drug discovery and materials science. Further research into novel synthetic applications and the exploration of its derivatives in diverse biological and material science contexts will undoubtedly continue to unlock the full potential of this valuable chemical building block.

References

  • Google Patents.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole). [Link]
  • Indian Journal of Pharmaceutical Education and Research.
  • NIH.
  • The Royal Society of Chemistry. d4ob01725k1.pdf. [Link]
  • MDPI. Benzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole)-4-carbonitrile. [Link]
  • NIH. Benzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole)
  • NIH. 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911. [Link]
  • NIH. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
  • NIH. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

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The Strategic Utility of 4-Bromo-2-methylbenzo[d]thiazole: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocycle

In the landscape of modern chemical research, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. Among the privileged heterocyclic structures, the benzothiazole core has consistently demonstrated its value, serving as the foundation for a multitude of bioactive compounds and advanced materials.[1][2][3] This guide focuses on a particularly strategic derivative: 4-Bromo-2-methylbenzo[d]thiazole. The deliberate placement of the bromo and methyl groups on the benzothiazole framework imparts a unique combination of reactivity and structural features, making it a highly valuable intermediate for a wide range of research applications.[4] This document will provide an in-depth exploration of the potential research applications of this compound, offering both foundational knowledge and actionable experimental insights for researchers in drug discovery and materials science.

Core Molecular Profile of this compound

This compound is a substituted benzothiazole with the chemical formula C₈H₆BrNS.[4] Its structure is characterized by a benzene ring fused to a thiazole ring, with a bromine atom at the 4-position and a methyl group at the 2-position.[4] This specific arrangement of substituents dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular FormulaC₈H₆BrNS[5]
Molecular Weight228.11 g/mol [5]
CAS Number112146-10-8[4]

The presence of the bromine atom at the 4-position offers a versatile handle for a variety of synthetic transformations, most notably cross-coupling reactions. This allows for the strategic introduction of diverse functionalities to build molecular complexity. The methyl group at the 2-position, a common feature in bioactive benzothiazoles, can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets.[3]

Potential Research Applications in Medicinal Chemistry

The benzothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[2][6] The unique substitution pattern of this compound makes it a promising starting point for the development of novel therapeutic agents across several disease areas.

Anticancer Drug Discovery

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of protein kinases and the induction of apoptosis.[6][7] this compound can serve as a key building block for the synthesis of novel kinase inhibitors. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce moieties that can interact with the ATP-binding pocket of various kinases.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK 4B2MB_Derivative This compound Derivative (Kinase Inhibitor) 4B2MB_Derivative->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Experimental Protocol: Synthesis of a Putative Kinase Inhibitor via Suzuki Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), an appropriate boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., dioxane/water, 4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Antimicrobial Agent Development

The benzothiazole core is also present in compounds with potent antimicrobial activity.[1][8] this compound can be functionalized to generate novel antimicrobial candidates. The lipophilicity imparted by the bromo and methyl groups can be advantageous for penetrating microbial cell membranes.

Workflow for Antimicrobial Screening

G A Synthesize this compound Derivatives Library B Primary Screening: Minimum Inhibitory Concentration (MIC) against Bacterial/Fungal Strains A->B C Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Hits B->C D Cytotoxicity Assays (e.g., against mammalian cell lines) C->D E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E G Reactant 2-Methylbenzo[d]thiazole Product This compound Reactant->Product Solvent (e.g., Acetic Acid) Reagent Brominating Agent (e.g., NBS or Br₂)

Caption: A simplified representation of the synthesis of this compound.

The bromine atom is the primary site of reactivity for further synthetic modifications. Key reactions include:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNA_r): Under certain conditions, the bromine can be displaced by strong nucleophiles.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate with significant potential across multiple research domains. Its unique combination of a privileged benzothiazole core and a synthetically versatile bromine handle makes it an invaluable tool for medicinal chemists and materials scientists. The exploration of its derivatives is likely to yield novel compounds with potent biological activities and advanced materials with tailored optoelectronic properties. As research continues to uncover the vast potential of heterocyclic chemistry, this compound is poised to remain a key player in the development of next-generation technologies and therapeutics.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • This compound | CAS 112146-10-8. (n.d.). Benchchem.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (n.d.). Journal of Research in Chemistry.
  • Benzothiazole derivatives in the design of antitumor agents. (n.d.). PubMed.
  • This compound. (n.d.). Moldb.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
  • 4-Bromobenzo[1,2-d:4,5-d′]bis(t[1][2][4]hiadiazole). (n.d.). MDPI.
  • The Crucial Role of 4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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An In-depth Technical Guide on the Safe Handling of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of 4-Bromo-2-methylbenzo[d]thiazole (CAS No. 112146-10-8). Designed for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes critical safety information from analogous chemical structures to establish best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound. The guide details necessary personal protective equipment (PPE), emergency procedures, and provides step-by-step protocols for common laboratory manipulations, including synthesis and subsequent chemical reactions, to ensure a controlled and safe research environment.

Introduction and Scientific Context

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiazole core, a scaffold present in numerous bioactive molecules, this compound serves as a critical precursor for synthesizing novel therapeutic agents, particularly in anticancer and antimicrobial research.[1][2] Its utility also extends to the development of advanced materials like organic semiconductors.[3]

The molecule's value lies in its distinct reactive sites: the bromine atom on the benzene ring and the methyl group at the C-2 position of the thiazole ring. The bromine atom is particularly susceptible to displacement via nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the strategic elaboration of the core structure to build complex molecular architectures, making it a versatile tool for creating libraries of new chemical entities. However, this inherent reactivity, combined with the general toxicological profile of halogenated aromatic heterocycles, necessitates a rigorous and informed approach to its handling and use.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical properties is the foundation of safe laboratory practice.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Bromo-2-methyl-1,3-benzothiazoleN/A
CAS Number 112146-10-8N/A
Molecular Formula C₈H₆BrNSN/A
Molecular Weight 228.11 g/mol N/A
Appearance Colorless to light yellow solidN/A
Boiling Point 299.1 ± 13.0 °C (Predicted)N/A
Density 1.644 ± 0.06 g/cm³ (Predicted)N/A
pKa -0.15 ± 0.10 (Predicted)N/A
Storage Temperature Room Temperature, Sealed in Dry ConditionsN/A

Hazard Assessment and GHS Classification (by Analogy)

As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this hazard assessment is compiled by expert evaluation of data from structurally analogous compounds, including the parent benzothiazole ring, brominated thiazoles, and other substituted benzothiazoles.[1][4][5][6] This approach provides a robust, albeit precautionary, safety profile. Researchers must treat this compound with the highest degree of care, assuming it possesses the hazards identified for its close relatives.

Hazard ClassGHS Hazard CodeStatementBasis for Analogy
Acute Toxicity, Oral H302Harmful if swallowedBenzothiazole, 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole[1][6]
Acute Toxicity, Dermal H312Harmful in contact with skinBenzothiazole[1]
Acute Toxicity, Inhalation H332Harmful if inhaledBenzothiazole[1]
Skin Corrosion/Irritation H315Causes skin irritation4-Bromo-2-methyl-1,3-thiazole, 4-Bromo-2,1,3-benzothiadiazole[4][5]
Serious Eye Damage H318 / H319Causes serious eye damage / irritation4-Bromo-2-methyl-1,3-thiazole, Benzothiazole[1][4]
STOT - Single Exposure H335May cause respiratory irritation4-Bromo-2-methyl-1,3-thiazole, 4-Bromo-2,1,3-benzothiadiazole[4][5]

Signal Word: DANGER

Hazard Pictograms:

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.[8]

4.1 Engineering Controls All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The fume hood should have a demonstrated face velocity of 80-120 feet per minute. A safety shower and eyewash station must be readily accessible and tested regularly.[7]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[5] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[2]

  • Skin Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and practice proper glove removal technique to avoid skin contact.[9]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor/particulate cartridge should be used by trained emergency response personnel.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling A Assess Risks (Review SDS/Guide) B Verify Fume Hood Certification A->B C Locate Emergency Equipment B->C D Wear Lab Coat (Fully Buttoned) C->D E Don Safety Goggles (and Face Shield if needed) D->E F Wear Chemical-Resistant Gloves (Nitrile) E->F G Work Inside Fume Hood F->G H Proceed with Experiment G->H

Caption: Standard workflow for preparation and PPE before handling the compound.

Handling, Storage, and Disposal

5.1 Safe Handling and Storage

  • Handling: Always handle this compound as a hazardous substance. Avoid creating dust. Use spark-proof tools and equipment where necessary. Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container must be kept tightly sealed to prevent degradation. Store locked up or in an area accessible only to qualified personnel.[10]

5.2 Spill Management In the event of a spill, the response depends on the scale.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • If the substance is flammable, turn off all ignition sources.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.[11]

5.3 Waste Disposal All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste.[12]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocols: Synthesis and Reactivity

The following protocols are provided as examples and must be adapted to specific laboratory conditions and scales. A thorough risk assessment must be performed before commencing any new procedure.[13]

7.1 Protocol: Bromination of 2-methylbenzo[d]thiazole

This procedure outlines a common method for synthesizing the title compound. The primary hazards include the use of bromine, which is highly corrosive and toxic, and acetic acid, which is corrosive.

Materials:

  • 2-methylbenzo[d]thiazole

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Charge the flask with 2-methylbenzo[d]thiazole (1.0 eq) and dissolve it in glacial acetic acid.

  • Bromine Addition: In the addition funnel, prepare a solution of Bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirring reaction mixture at room temperature. The reaction is exothermic; maintain control with an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. A precipitate should form.

  • Neutralization & Workup: Cautiously add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral. To quench any remaining bromine, add sodium thiosulfate solution until the orange/red color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Synthesis_Workflow node1 Setup Assemble flask and addition funnel in fume hood. node2 Reagents Dissolve 2-methylbenzothiazole in acetic acid. node1:f1->node2:f0 node3 Addition Add Br₂ solution dropwise at room temp. node2:f1->node3:f0 node4 Reaction Stir for 2-4h, monitor by TLC. node3:f1->node4:f0 node5 Quench Pour into ice water. Cautiously neutralize with NaHCO₃. Quench excess Br₂ with Na₂S₂O₃. node4:f1->node5:f0 node6 Extraction Extract product with Dichloromethane. node5:f1->node6:f0 node7 Isolation Dry organic layer, filter, and concentrate. node6:f1->node7:f0 node8 Purification Recrystallize or perform column chromatography. node7:f1->node8:f0

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-methylbenzo[d]thiazole, a halogenated heterocyclic compound, is a key intermediate in the synthesis of pharmacologically active molecules and functional materials.[1] Its utility in drug discovery, particularly in the development of anticancer and antimicrobial agents, is well-documented.[1] The solubility of this compound is a critical parameter that influences its reactivity, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, comprising a benzene ring fused to a thiazole ring, with a bromine substituent at the 4-position and a methyl group at the 2-position.

  • Molecular Formula: C₈H₆BrNS

  • Molecular Weight: 228.11 g/mol

  • CAS Number: 112146-10-8[2]

The presence of the benzothiazole core, a known aromatic and heterocyclic system, along with the bromine and methyl functional groups, dictates its solubility behavior. The general principle of "like dissolves like" provides a foundational understanding of its solubility in various solvents. The aromatic benzothiazole moiety contributes to its nonpolar character, while the nitrogen and sulfur heteroatoms introduce some polarity. The bromine atom further enhances its lipophilicity.

Based on its structure, this compound is expected to exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are anticipated to be effective in dissolving this compound due to their ability to interact with the polar aspects of the molecule without engaging in hydrogen bonding. Alcohols like ethanol and methanol are also expected to be suitable solvents. The use of polar solvents like ethanol and DMSO has been noted to improve reaction rates in syntheses involving this compound, which is attributed to the enhanced solubility of the intermediates.[1]

Predictive Solubility Profile

Solvent Class Predicted Solubility Rationale
Aqueous
WaterLowThe predominantly nonpolar aromatic structure and the presence of a bromine atom limit its interaction with polar water molecules.
Organic
Alcohols (e.g., Ethanol, Methanol)Moderate to HighThe alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can have some interaction with the heteroatoms.
Polar Aprotic (e.g., DMSO, DMF, Acetone)HighThese solvents can effectively solvate the molecule through dipole-dipole interactions.
Chlorinated (e.g., Dichloromethane, Chloroform)HighThese solvents are effective at dissolving nonpolar and moderately polar organic compounds.
Nonpolar (e.g., Hexane, Toluene)Low to ModerateThe aromatic nature of toluene may allow for some solubility through π-π stacking interactions, while the aliphatic nature of hexane makes it a poorer solvent.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a selected solvent.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Bromo-2- methylbenzo[d]thiazole B Add to a known volume of solvent in a vial A->B C Seal vial and place in a shaker at constant temp. B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Filter the supernatant using a syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze concentration by validated HPLC or UV-Vis method G->H I Calculate original solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

3. Detailed Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the chosen solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare a series of vials for each solvent to be tested.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 4-bromo-2,1,3-benzothiadiazole, suggests that appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

G cluster_factors Influencing Factors Solubility Solubility of 4-Bromo-2- methylbenzo[d]thiazole Temp Temperature Solubility->Temp Generally increases with temperature Polarity Solvent Polarity Solubility->Polarity Higher in solvents with similar polarity pH pH (for aqueous solutions) Solubility->pH Can affect ionization state Purity Compound Purity Solubility->Purity Impurities can alter solubility

Caption: Key factors influencing the solubility of this compound.

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.

  • Solvent Polarity: As dictated by the "like dissolves like" principle, the solubility will be highest in solvents with a polarity that matches that of the solute.

  • pH: In aqueous solutions, the pH can influence the solubility of compounds with ionizable functional groups. While this compound does not have strongly acidic or basic groups, extreme pH values could potentially affect its stability and solubility.

  • Crystal Form: The crystalline structure of the solid can impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in research and development. While quantitative data is sparse, its structural characteristics suggest poor aqueous solubility and good solubility in a range of organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility in solvents relevant to their specific applications. Adherence to proper safety and handling procedures is paramount when working with this and related chemical compounds.

References

  • Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review.
  • Solubility of Things. (n.d.). Benzothiazole.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.

Sources

commercial suppliers of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 4-Bromo-2-methylbenzo[d]thiazole

Authored by a Senior Application Scientist

Abstract: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and utilization of this compound (CAS No. 112146-10-8). It provides a curated list of commercial suppliers, an analysis of the compound's significance in synthetic chemistry, and detailed protocols for its application. The document is structured to provide actionable insights, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure, composed of a fused benzene and thiazole ring, offers a unique three-dimensional arrangement for molecular interactions. The presence of both nitrogen and sulfur heteroatoms facilitates diverse non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] Benzothiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4]

This compound, in particular, is a versatile synthetic intermediate. The bromine atom at the 4-position serves as a valuable handle for introducing further molecular complexity through various cross-coupling and substitution reactions. The methyl group at the 2-position can also be functionalized, offering multiple avenues for derivatization. This strategic placement of reactive sites makes it a sought-after building block for constructing compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5]

Commercial Suppliers of this compound

The reliable sourcing of high-purity starting materials is a critical first step in any research and development endeavor. The following table provides a comparative overview of reputable . It is imperative for researchers to request lot-specific certificates of analysis (CoA) to verify purity and identity before use.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
Benchchem 112146-10-8C₈H₆BrNS228.107High PurityFor research use only.[3]
Dana Bioscience 112146-10-8---Supplier of chemical intermediates.[6]
J&K Scientific 112146-10-8---Offers various lab supplies.[7]
Moldb 112146-10-8C₈H₆BrNS228.11Typically 98%Provides NMR, HPLC, LC-MS data.[8]
BLD Pharm 112146-10-8---Provides NMR, HPLC, LC-MS, UPLC data.[9]

Key Synthetic Applications in Drug Discovery

This compound is a cornerstone for the synthesis of more complex molecules with therapeutic potential. Its reactivity allows for a range of chemical transformations.

Suzuki and Stille Cross-Coupling Reactions

The bromo-substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. This enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position, a common strategy for exploring structure-activity relationships (SAR) in medicinal chemistry.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing libraries of 4-amino-substituted benzothiazoles, which are precursors to compounds with potential kinase inhibitory activity.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the thiazole ring can activate the bromo-substituent towards nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as thiols and amines, under appropriate conditions.

Experimental Workflow: Procurement to Application

A systematic approach to the procurement, quality control, and application of chemical reagents is essential for reproducible and reliable experimental outcomes.

G cluster_procurement Procurement & QC cluster_synthesis Synthetic Application supplier_selection Supplier Selection request_coa Request Certificate of Analysis supplier_selection->request_coa incoming_qc Incoming QC (NMR, LC-MS) request_coa->incoming_qc release_to_inventory Release to Inventory incoming_qc->release_to_inventory reaction_setup Reaction Setup release_to_inventory->reaction_setup Dispense Reagent reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup_purification Work-up & Purification reaction_monitoring->workup_purification characterization Characterization (NMR, HRMS) workup_purification->characterization

Caption: A typical workflow from supplier selection to final compound characterization.

Illustrative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-aryl-2-methylbenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq.) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. A thorough understanding of its reactivity and the selection of a reliable commercial supplier are paramount for the success of research programs that utilize this versatile building block. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively source and apply this compound in their synthetic endeavors.

References

  • Benchchem. (n.d.). This compound|CAS 112146-10-8.
  • Dana Bioscience. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 112146-10-8.
  • Moldb. (n.d.). 112146-10-8 | this compound.
  • BLD Pharm. (n.d.). 112146-10-8|this compound.
  • MDPI. (2020). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • PMC. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2020). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold.
  • PubMed. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies.

Sources

Introduction: The Versatility of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole: Synthesis, Reactivity, and Applications

Benzothiazole and its derivatives represent a cornerstone in the fields of medicinal chemistry and materials science.[1] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, is a privileged scaffold found in numerous bioactive molecules and functional materials.[1][2][3] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms allow for diverse molecular interactions, making it a frequent target in drug discovery.[4] Notably, the benzothiazole core is present in clinically approved drugs such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[4]

Within this important class of compounds, this compound (C₈H₆BrNS) serves as a pivotal and versatile chemical intermediate.[4] Its structure features a reactive bromine atom at the 4-position of the benzene ring, which acts as a versatile handle for a wide array of chemical transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and key applications of this valuable building block.

PropertyValue
CAS Number 112146-10-8
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Appearance (Typically) Off-white to yellow solid

Synthesis of this compound

The most common and direct route to this compound involves the electrophilic bromination of the parent molecule, 2-methylbenzo[d]thiazole.[4] The choice of brominating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Core Principle: Electrophilic Aromatic Substitution

The benzothiazole ring system is susceptible to electrophilic attack. The bromination reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic bromine species (Br+) attacks the electron-rich benzene portion of the molecule. The 4-position is a common site for substitution.

Detailed Experimental Protocol: Bromination of 2-Methylbenzo[d]thiazole

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-methylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Carbon Tetrachloride

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzo[d]thiazole (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Brominating Agent: Slowly add the brominating agent, typically N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 equivalents), to the stirred solution at room temperature. The slow addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperatures. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[4]

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often used as it is a polar solvent that can dissolve the reactants and is relatively inert to the brominating agent.[4]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which can improve selectivity.[4]

  • Temperature: The reaction is typically run at or slightly above room temperature to provide sufficient activation energy for the substitution without promoting side reactions.[4]

G cluster_synthesis Synthesis Workflow start Dissolve 2-methylbenzo[d]thiazole in Acetic Acid add_nbs Slowly add N-Bromosuccinimide (NBS) start->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react workup Pour into Ice Water (Precipitation) react->workup isolate Filter and Wash with Water workup->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify end_product Pure this compound purify->end_product G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_bromide Ar-Br (4-Bromo-2-methyl- benzothiazole) aryl_bromide->oxidative_addition pd_intermediate Ar-Pd(II)(Br)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation organoboron R-B(OR)₂ organoboron->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_intermediate2 Ar-Pd(II)(R)Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Sources

Methodological & Application

Synthesis of 4-Bromo-2-methylbenzo[d]thiazole: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Bromo-2-methylbenzo[d]thiazole, a key intermediate in medicinal chemistry and materials science.[1] The protocol details the regioselective bromination of 2-methylbenzothiazole using N-Bromosuccinimide (NBS) in an acidic medium. We delve into the underlying principles of the electrophilic aromatic substitution mechanism, explaining the basis for the observed regioselectivity. This document offers a step-by-step experimental procedure, safety protocols, and methods for product validation, designed to be a self-validating system for researchers in drug development and organic synthesis.

Introduction: The Significance of this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules, including anticancer and antimicrobial agents.[1] The introduction of a bromine atom at a specific position on the benzothiazole ring, as in this compound, provides a reactive handle for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.[1] This makes it an invaluable building block for creating complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[1] This guide provides a reliable and well-characterized method for synthesizing this important intermediate from the readily available starting material, 2-methylbenzothiazole.

Scientific Principles: Mechanism and Regioselectivity

The synthesis of this compound from 2-methylbenzothiazole is achieved through an electrophilic aromatic substitution (EAS) reaction. The choice of brominating agent and the inherent electronic properties of the benzothiazole ring system are critical factors that dictate the reaction's success and regiochemical outcome.

The Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[2][3] NBS is a convenient and safer crystalline solid that serves as a source of electrophilic bromine (Br⁺).[2] In the presence of an acid catalyst, such as the glacial acetic acid solvent used in this protocol, NBS is protonated, which makes the bromine atom significantly more electrophilic and reactive towards the aromatic ring. Using a milder brominating agent like NBS helps to prevent over-bromination and the formation of unwanted side products that can occur with the more aggressive liquid bromine.[3]

Understanding Regioselectivity

Electrophilic substitution on the benzothiazole ring is complex. The fused benzene ring is the site of attack, as the thiazole ring itself is generally electron-deficient and less reactive towards electrophiles.[4] The final position of the incoming electrophile is directed by the combined electronic effects of the fused thiazole heterocycle and the C2-methyl group.

  • Activating/Deactivating Effects : The fused thiazole ring acts as a deactivating group due to the electron-withdrawing nature of the imine (-N=C-) bond, making the benzene ring less nucleophilic than benzene itself. Conversely, the C2-methyl group is a weak electron-donating group, which slightly activates the ring.

  • Directing Effects : The regioselectivity is determined by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon attack at each possible position (C4, C5, C6, C7).

    • Attack at C4 and C7 : When the electrophile attacks at the C4 or C7 positions, the resulting positive charge can be delocalized onto the sulfur atom of the thiazole ring through resonance. This provides significant stabilization that is not possible when the attack occurs at C5 or C6.

    • Preference for C4 : The preference for the C4 position over the C7 position is attributed to a combination of steric and electronic factors. The C4 position is ortho to the activating sulfur atom and meta to the deactivating nitrogen atom, providing a favorable electronic environment.

The mechanism, illustrated below, proceeds via the formation of the most stable arenium ion intermediate, which favors substitution at the C4 position.

G Start 2-Methylbenzothiazole + NBS/H⁺ Step1 Generation of Electrophile (Br⁺ source) Start->Step1 Product This compound Step2 Electrophilic Attack at C4 (Rate-Determining Step) Step1->Step2 Arenium Resonance-Stabilized Arenium Ion Step2->Arenium Step3 Deprotonation (Restores Aromaticity) Arenium->Step3 Step3->Product

Diagram 1: Key stages in the electrophilic bromination of 2-methylbenzothiazole.

Experimental Application and Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and validation of this compound.

Materials and Equipment
Reagents & MaterialsEquipment
2-Methylbenzothiazole (C₈H₇NS)250 mL Round-bottom flask
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)Magnetic stirrer and stir bar
Glacial Acetic Acid (CH₃COOH)Ice bath
Ethanol (for recrystallization)Reflux condenser (optional, for safety)
Deionized WaterBuchner funnel and filter flask
Sodium Bicarbonate (NaHCO₃)Thin Layer Chromatography (TLC) plate
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Diethyl Ether (or Ethyl Acetate)Rotary evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin. Over time, NBS can decompose to release bromine.[5] Use freshly opened or purified NBS for best results.

    • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL round-bottom flask.

    • Add 2-methylbenzothiazole (e.g., 5.0 g, 33.5 mmol) to the flask.

    • Add glacial acetic acid (e.g., 50 mL) to dissolve the starting material. Stir until a clear solution is formed.

  • Bromination:

    • Cool the flask in an ice bath to approximately 0-5 °C.

    • Slowly add N-Bromosuccinimide (e.g., 6.2 g, 34.8 mmol, 1.04 equivalents) to the stirred solution in small portions over 20-30 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and maintain a low temperature. This minimizes the formation of dibrominated and other side products, enhancing the selectivity for the desired mono-brominated product.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).

    • Visualize the spots under UV light. The reaction is complete when the starting material spot has been consumed.

  • Product Isolation (Work-up):

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 250 mL) while stirring. A solid precipitate should form.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove residual acetic acid and succinimide.

  • Purification:

    • Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR & ¹³C NMR: To confirm the structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight (228.11 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[6]

Summary of Reaction Parameters

ParameterSpecificationRationale
Starting Material 2-MethylbenzothiazolePrecursor molecule for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective source of electrophilic bromine.[2]
Solvent/Catalyst Glacial Acetic AcidDissolves reactants and activates NBS.[1]
Stoichiometry ~1.0-1.1 equivalents of NBSMinimizes over-bromination.[3]
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.
Typical Yield 75-85% (post-recrystallization)Literature-supported expectation for this reaction type.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation A Dissolve 2-methylbenzothiazole in glacial acetic acid B Cool mixture to 0-5 °C A->B C Add NBS portion-wise B->C D Stir at room temperature (4-6h) C->D E Monitor by TLC D->E F Quench in ice water E->F G Filter crude product F->G H Recrystallize from ethanol G->H I Dry final product H->I J Characterize by NMR, MS, and Melting Point I->J

Diagram 2: Step-by-step workflow for the synthesis and validation of this compound.

References

  • Wikipedia. N-Bromosuccinimide. [Link]
  • ResearchGate.
  • N-Bromosuccinimide - Wikipedia. N-Bromosuccinimide. [Link]
  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629-633. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Suzuki Coupling Reaction with 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, proving indispensable in the creation of complex molecules, particularly biaryl structures prevalent in pharmaceuticals and functional materials.[3][4][5] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the use of generally less toxic and environmentally benign boronic acids compared to other organometallic reagents.[1][6]

This guide provides a comprehensive, in-depth protocol for conducting a Suzuki coupling reaction using 4-bromo-2-methylbenzo[d]thiazole as the aryl halide partner. Benzothiazole moieties are significant in medicinal chemistry, appearing in drugs with anticancer and antimicrobial properties.[7] The protocol herein is designed to be a robust starting point for researchers, offering detailed steps and explaining the critical reasoning behind each experimental choice.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.[1][2] This is often the rate-determining step.[1]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[9][10]

  • Reductive Elimination : The final step involves the elimination of the newly coupled product from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation X_anion X⁻ ArPdR->Pd0 Reductive Elimination ArR Coupled Product (Ar-R') ArPdR->ArR BOH3_Base Borate Salts ArX This compound (Ar-X) ArX->ArPdX RBOH2 Boronic Acid (R'-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The specific amounts and conditions may require optimization depending on the nature of the boronic acid used.

Reagents and Materials
Reagent/MaterialPurposeTypical GradeSupplier Example
This compoundAryl Halide>98%BenchChem[7]
Arylboronic AcidCoupling Partner>97%Varies
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor99.9%Varies
SPhosLigand>98%Varies
Potassium Carbonate (K₂CO₃)BaseAnhydrous, >99%Varies
1,4-DioxaneSolventAnhydrousVaries
Deionized WaterCo-solventHigh PurityIn-house
Ethyl Acetate (EtOAc)Extraction SolventACS GradeVaries
Brine (saturated NaCl solution)Washing AgentN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS GradeVaries
Silica GelStationary Phase for Chromatography60 Å, 230-400 meshVaries
Hexanes/Ethyl AcetateMobile Phase for ChromatographyACS GradeVaries
Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

    • Add potassium carbonate (2.0 equiv).

    • Rationale : Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The palladium catalyst and ligand are used in catalytic amounts. Potassium carbonate is a common and effective base for this reaction.[10] SPhos is a bulky, electron-rich phosphine ligand that can enhance the rate of oxidative addition and reductive elimination.[11]

  • Degassing :

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Rationale : It is crucial to remove oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to undesired side reactions like the homocoupling of the boronic acid.[12]

  • Solvent Addition :

    • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl halide).

    • Rationale : A mixture of an organic solvent and water is often used. 1,4-Dioxane is a common solvent for Suzuki couplings.[11] The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[12]

  • Reaction Execution :

    • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

    • Rationale : The elevated temperature increases the reaction rate. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.

  • Monitoring the Reaction :

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale : This allows for the determination of the reaction's completion and helps to avoid prolonged heating which can lead to product decomposition.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale : The work-up procedure is designed to remove the inorganic salts, the palladium catalyst, and other water-soluble impurities.[13]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

    • Rationale : Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.[5][8]

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst) start->setup degas 2. Degassing (Inert Atmosphere) setup->degas solvent 3. Solvent Addition (Degassed Solvents) degas->solvent react 4. Reaction (Heating & Stirring) solvent->react monitor 5. Monitoring (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting and Considerations

  • Low Yield : If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can significantly impact the reaction's efficiency.[10][11] For sterically hindered substrates, a more active catalyst system may be required.[14]

  • Homocoupling : The formation of biaryl products from the self-coupling of the boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen.[12] Ensure thorough degassing of the reaction mixture.

  • Protodeborylation : This is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This side reaction can be minimized by using anhydrous conditions or by employing more stable boronic esters (e.g., pinacol esters).[12]

  • Purification Challenges : If the product is difficult to separate from impurities, consider alternative purification techniques such as recrystallization or preparative HPLC.[5]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool in the synthetic chemist's arsenal. This detailed protocol for the coupling of this compound provides a solid foundation for researchers to successfully synthesize novel benzothiazole-containing compounds. By understanding the underlying mechanism and the rationale for each experimental step, scientists can effectively troubleshoot and adapt this procedure for a wide range of substrates, accelerating the discovery and development of new chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • International Journal of Science and Research (IJSR). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • Chemistry LibreTexts. 17.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Scite.ai. Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. [Link]
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
  • ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
  • YouTube. Suzuki Coupling. [Link]
  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([3][8][9]thiadiazole). [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate.
  • Common Organic Chemistry.

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Application Notes & Protocols: Leveraging 4-Bromo-2-methylbenzo[d]thiazole for Novel Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of new therapeutic agents.[3] In oncology, benzothiazole derivatives have shown significant promise, exhibiting potent antiproliferative effects against various cancer cell lines through multiple mechanisms of action.[4][5][6] These mechanisms include the induction of apoptosis, inhibition of critical protein kinases, and interactions with DNA.[4][7]

The strategic introduction of a bromine atom onto the benzothiazole ring, as in 4-Bromo-2-methylbenzo[d]thiazole, serves two primary purposes in drug design. Firstly, halogens can modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. Secondly, the bromine atom provides a reactive handle for further synthetic modifications, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[2] This document provides a comprehensive guide for utilizing this compound as a starting scaffold for the rational design and evaluation of novel anticancer agents.

Section 2: Compound Profile: this compound

This compound serves as a key chemical intermediate for the synthesis of more complex molecules with potential therapeutic value.[8]

  • IUPAC Name: 4-Bromo-2-methyl-1,3-benzothiazole

  • CAS Number: 112146-10-8[8]

  • Molecular Formula: C₈H₆BrNS[8]

  • Molecular Weight: 228.11 g/mol

  • Structure:

    
    
    

Rationale for Use in Anticancer Drug Design: The this compound scaffold is an excellent starting point for generating a library of potential anticancer compounds. The methyl group at the 2-position and the bromo group at the 4-position are key sites for chemical modification to explore the chemical space around the benzothiazole core. This allows for systematic alterations to probe interactions with putative biological targets and optimize for potency and selectivity.

Section 3: Hypothesized Mechanisms of Action & Target Pathways

Based on extensive research into benzothiazole derivatives, compounds derived from this scaffold are hypothesized to exert their anticancer effects primarily through two interconnected pathways: inhibition of pro-survival signaling and direct induction of programmed cell death (apoptosis).

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[9][10][11] This pathway's dysregulation drives malignant transformation and therapeutic resistance.[12] Benzothiazole derivatives have been identified as potent inhibitors of key kinases within this cascade, making it a primary target for novel drug candidates.[3] An inhibitor derived from our lead scaffold could block the phosphorylation and subsequent activation of Akt, leading to the downstream suppression of mTOR and ultimately resulting in cell cycle arrest and reduced proliferation.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->AKT PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis.[14] Many chemotherapeutic agents function by triggering apoptosis in cancer cells.[15] The intrinsic, or mitochondrial, pathway is initiated by cellular stress and is controlled by the Bcl-2 family of proteins.[16] Pro-apoptotic proteins like Bax and Bak cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[14] Cytochrome c then binds to APAF-1, forming the apoptosome, which activates caspase-9, the initiator caspase.[17] Caspase-9 subsequently activates executioner caspases, like caspase-3, which dismantle the cell.[16] Benzothiazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating this caspase cascade.[7][18]

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., Drug Treatment) p53 p53 Stress->p53 Bax Bax/Bak p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome (APAF-1, Caspase-9) CytC->Apoptosome Forms Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Benzothiazole Derivative Inhibitor->Stress

Caption: Overview of the intrinsic apoptosis signaling pathway.

Section 4: Experimental Workflow and Protocols

A phased approach is recommended for the systematic evaluation of novel derivatives synthesized from this compound.

Experimental_Workflow Start 4-Bromo-2-methyl- benzo[d]thiazole Phase1 Phase 1: Derivative Synthesis & Library Generation Start->Phase1 Phase2 Phase 2: In Vitro Screening Cascade (Cytotoxicity, Apoptosis, Cell Cycle) Phase1->Phase2 Phase3 Phase 3: Lead Identification & SAR Analysis Phase2->Phase3 Phase3->Phase1 Iterative Optimization Phase4 Phase 4: In Vivo Efficacy Testing (Xenograft Model) Phase3->Phase4 Outcome Preclinical Candidate Phase4->Outcome

Caption: Phased experimental workflow for anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay is a rapid, colorimetric method to assess the ability of a compound to inhibit cancer cell growth.[19] It is crucial to screen against a panel of cancer cell lines from different tissue origins to identify broad-spectrum activity or potential selectivity.[20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon, PC-3 prostate)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[15]

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration). Incubate for 48-72 hours.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[15]

Data Presentation: Summarize the results in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
Derivative 1 12.5 18.2 15.8
Derivative 2 5.2 8.9 7.1

| Doxorubicin | 0.9 | 1.1 | 0.8 |

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[21] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.[15]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[15]

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

Protocol 3: In Vivo Efficacy Testing in Xenograft Models

Promising lead compounds should be evaluated in vivo to assess their antitumor efficacy and potential toxicity.[22] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[23][24][25]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)[25]

  • Human cancer cells (e.g., A549 or HCT116)

  • Matrigel (optional, to improve tumor take rate)

  • Lead compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Positive control drug (e.g., cisplatin or paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[25]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the animals' health and tumor size regularly.

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Lead Compound, Positive Control).

  • Drug Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or if tumors exceed a certain size or animals show signs of toxicity), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups. Evaluate any changes in body weight as an indicator of toxicity.

Section 5: Conclusion

This compound represents a valuable and versatile starting point for the development of novel anticancer therapeutics. Its structure is amenable to synthetic modification, allowing for the generation of compound libraries that can be systematically screened for anticancer activity. The protocols outlined in this document provide a robust framework for researchers to progress from initial in vitro screening to in vivo efficacy studies. By investigating key cancer-related pathways such as PI3K/Akt/mTOR and apoptosis, this rational drug design approach holds significant potential for identifying potent and selective preclinical candidates for the treatment of cancer.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
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  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed.
  • Apoptosis Signal Transduction Pathway. Bio-Techne.
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  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute.
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  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
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  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed.
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry. This scaffold is a common feature in a multitude of compounds exhibiting a wide array of pharmacological activities, including notable antimicrobial properties.[1][2] The unique electronic and structural characteristics of the benzothiazole nucleus allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutic agents.

This guide focuses on the synthetic utility of a specific, functionalized benzothiazole derivative: 4-Bromo-2-methylbenzo[d]thiazole . The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position offers a versatile platform for chemical modification. The bromine atom serves as a key handle for introducing a variety of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. The methyl group, while seemingly simple, can also be a site for further chemical elaboration or can contribute to the molecule's overall steric and electronic profile, influencing its biological activity.

These application notes will provide researchers, scientists, and drug development professionals with a detailed technical guide on leveraging this compound for the synthesis of potential antimicrobial agents. We will explore key synthetic transformations, provide step-by-step protocols, and discuss the rationale behind these experimental designs, grounded in established chemical principles and the known antimicrobial potential of related compounds.

Part 1: Synthesis of Key Intermediates from this compound

The versatility of this compound as a starting material lies in its ability to be converted into several key intermediates. These intermediates can then be further functionalized to generate a library of compounds for antimicrobial screening.

Synthesis of 4-Amino-2-methylbenzo[d]thiazole: A Gateway to Schiff Bases and Amide Derivatives

The conversion of the 4-bromo group to an amino group is a critical transformation, as the resulting 4-amino-2-methylbenzo[d]thiazole is a direct precursor to Schiff bases and amides, classes of compounds well-documented for their antimicrobial activities.[3][4] This transformation can be achieved via nucleophilic aromatic substitution (SNAr).

Causality Behind Experimental Choices: The electron-withdrawing nature of the benzothiazole ring system facilitates nucleophilic attack at the halogenated positions.[5] While the 2-position in some doubly halogenated benzothiazoles can be more reactive, the 4-position is also susceptible to substitution, particularly with strong nucleophiles under appropriate conditions. The choice of ammonia or an ammonia equivalent as the nucleophile directly furnishes the desired amino group.

Experimental Protocol 1: Synthesis of 4-Amino-2-methylbenzo[d]thiazole

Materials:

  • This compound

  • Ammonia solution (concentrated, e.g., 28-30%) or liquid ammonia

  • Copper(I) oxide (optional, as catalyst)

  • High-pressure reaction vessel (autoclave)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or ethanol)

  • Standard laboratory glassware

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Addition of Reagents: Add a significant excess of concentrated ammonia solution. Optionally, a catalytic amount of copper(I) oxide can be added to facilitate the reaction.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 120-180 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the vessel. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Amino-2-methylbenzo[d]thiazole.

Part 2: Synthesis of Potential Antimicrobial Agents

With the key intermediate, 4-Amino-2-methylbenzo[d]thiazole, in hand, we can proceed to synthesize various classes of compounds with potential antimicrobial activity.

Synthesis of Schiff Bases (Imines)

Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of antimicrobial agents.[1][3] The synthesis involves the condensation of a primary amine with an aldehyde or ketone.

Causality Behind Experimental Choices: The lone pair of electrons on the nitrogen atom of the amino group in 4-Amino-2-methylbenzo[d]thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration reaction, often catalyzed by a small amount of acid, leads to the formation of the stable imine bond. The choice of the aldehyde or ketone is crucial as the substituent on this moiety can significantly influence the antimicrobial activity of the final compound. Aromatic aldehydes containing hydroxyl or methoxy groups are often employed due to their known contribution to biological activity.[6]

Experimental Protocol 2: General Procedure for the Synthesis of Schiff Bases from 4-Amino-2-methylbenzo[d]thiazole

Materials:

  • 4-Amino-2-methylbenzo[d]thiazole

  • Substituted aromatic or heterocyclic aldehyde (1 equivalent)

  • Ethanol or methanol as solvent

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 4-Amino-2-methylbenzo[d]thiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Aldehyde Addition: To this solution, add the desired aldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.

Data Presentation: Representative Schiff Bases and their Potential Activity

Aldehyde ReactantResulting Schiff Base StructureRationale for Antimicrobial Potential
Salicylaldehyde2-(((2-methylbenzo[d]thiazol-4-yl)imino)methyl)phenolThe presence of the phenolic hydroxyl group can enhance antimicrobial activity through various mechanisms, including disruption of microbial membranes.[6]
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-2-methylbenzo[d]thiazol-4-amineThe nitro group is a known pharmacophore in antimicrobial agents, often contributing to their mechanism of action.
2-FuraldehydeN-((furan-2-yl)methylidene)-2-methylbenzo[d]thiazol-4-amineHeterocyclic aldehydes can introduce novel structural motifs that may interact favorably with microbial targets.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the starting material is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups, which can significantly enhance antimicrobial potency.[7][8]

Causality Behind Experimental Choices: The Suzuki coupling reaction is a robust and versatile method for forming C-C bonds.[7] It proceeds via a catalytic cycle involving a palladium catalyst. The choice of a palladium precatalyst, ligand, and base is critical for achieving high yields. The introduction of a new aryl or heteroaryl ring can lead to compounds with extended π-systems, which may intercalate with microbial DNA or inhibit key enzymes.

Experimental Protocol 3: Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Sonogashira coupling introduces an alkyne moiety, a linear and rigid functional group that can act as a linker or interact with biological targets.[9][10] This reaction is co-catalyzed by palladium and copper complexes. The resulting alkynyl benzothiazoles can exhibit antimicrobial activity or serve as intermediates for further transformations.

Experimental Protocol 4: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.

  • Reagent Addition: Add the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Part 3: Visualization of Synthetic Workflows

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways starting from this compound.

Synthesis_Workflow start This compound intermediate 4-Amino-2-methylbenzo[d]thiazole start->intermediate Nucleophilic Aromatic Substitution (NH₃) suzuki_product 4-Aryl/Heteroaryl Derivatives (Antimicrobial Agents) start->suzuki_product Suzuki Coupling (Ar-B(OH)₂) sonogashira_product 4-Alkynyl Derivatives (Antimicrobial Agents) start->sonogashira_product Sonogashira Coupling (Terminal Alkyne) schiff_base Schiff Bases (Antimicrobial Agents) intermediate->schiff_base Condensation with Aldehydes/Ketones

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Combine Reactants: - this compound - Nucleophile/Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Solvent & Degas B->C D Heat to Reaction Temperature C->D E Quench Reaction & Extract D->E F Wash, Dry & Concentrate E->F G Column Chromatography / Recrystallization F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for synthesis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of derivatives can be efficiently synthesized. The resulting Schiff bases, 4-aryl/heteroaryl, and 4-alkynyl benzothiazoles are promising candidates for antimicrobial screening. Future work should focus on the biological evaluation of these synthesized compounds to establish structure-activity relationships, which will guide the design of next-generation antimicrobial agents based on the benzothiazole framework.

References

  • The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([3][5][11]thiadiazole)
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (URL: [Link])
  • ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. (URL: [Link])
  • Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][5][11]thiadiazole) 1 with morpholine. (URL: [Link])
  • Synthesis and antimicrobial activity of some Schiff bases
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (URL: [Link])
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (URL: [Link])
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. (URL: [Link])
  • BENZOTHIAZOLE, 2-AMINO-6-METHYL- - Organic Syntheses. (URL: [Link])
  • Process for the preparation of 4-methyl-2-amino-benzothiazole. (URL: )
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (URL: [Link])
  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. (URL: [Link])
  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. (URL: [Link])
  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (URL: [Link])
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans
  • Antimicrobial Activity of Non-Halogen
  • Copper(I) Hydroxyapatite Catalyzed Sonogashira Reaction of Alkynes with Styrenyl Bromides. Reaction of cis-Styrenyl Bromides Forming Unsymmetric Diynes. (URL: [Link])
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Recent Advances in Sonogashira Reactions. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (URL: [Link])
  • 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (URL: [Link])
  • Synthesis, structural elucidation and antimicrobial evaluation of 2-{4-(Tamino)-2-(but-2-yn-1-yl)

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-2-methylbenzo[d]thiazole for Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methylbenzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic system in medicinal chemistry and drug discovery, integral to a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The strategic positioning of substituents on the benzothiazole core allows for the fine-tuning of physicochemical properties and biological targets.

4-Bromo-2-methylbenzo[d]thiazole, in particular, serves as a versatile and highly valuable starting material for the generation of diverse compound libraries. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. Concurrently, the 2-methyl group provides an additional site for potential functionalization, further expanding the accessible chemical space. This application note provides detailed protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Core Derivatization Strategies: A Workflow Overview

The derivatization of this compound primarily leverages the reactivity of the C4-Br bond. The following workflow outlines the key transformations to generate a library of analogues with diverse functionalities.

Derivatization_Workflow A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B ArB(OH)2 Pd Catalyst, Base C Sonogashira Coupling (C-C Bond Formation) A->C Terminal Alkyne Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Amine Pd Catalyst, Base E 4-Aryl-2-methylbenzothiazoles B->E F 4-Alkynyl-2-methylbenzothiazoles C->F G 4-Amino-2-methylbenzothiazoles D->G

Figure 1: General workflow for the derivatization of this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-methylbenzothiazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for introducing aryl and heteroaryl moieties at the 4-position of the benzothiazole core.[6][7] This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A common challenge in Suzuki couplings is the competing protodeboronation of the boronic acid. The use of a suitable base and anhydrous conditions can mitigate this issue. The reaction temperature is also a key parameter to optimize, with higher temperatures often required for less reactive aryl bromides.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add the degassed 1,4-dioxane/water (5 mL) mixture to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Methyl-4-phenylbenzo[d]thiazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylbenzo[d]thiazole80-90
33-Pyridinylboronic acid2-Methyl-4-(pyridin-3-yl)benzo[d]thiazole75-85

Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-methylbenzothiazoles

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[8][9] This reaction is invaluable for creating rigid scaffolds and provides a versatile functional group for further transformations, such as click chemistry or cyclization reactions.

Causality Behind Experimental Choices:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. An amine base is crucial for both deprotonating the alkyne and acting as a ligand. Anhydrous and inert conditions are essential to prevent side reactions and catalyst deactivation.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the anhydrous solvent (5 mL), followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) to remove the copper salts and amine hydrohalide.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-Methyl-4-(phenylethynyl)benzo[d]thiazole80-90
2Ethynyltrimethylsilane2-Methyl-4-((trimethylsilyl)ethynyl)benzo[d]thiazole85-95
31-Hexyne4-(Hex-1-yn-1-yl)-2-methylbenzo[d]thiazole75-85

Table 2: Representative examples of Sonogashira coupling with this compound.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G H R-C≡CH J Cu-C≡CR H->J Base CuI I CuI

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

III. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-methylbenzothiazoles

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[10][11] This reaction is instrumental in introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][12] The selection of a strong, non-nucleophilic base is also critical to deprotonate the amine without competing in side reactions. The reaction is typically performed under strictly anhydrous and inert conditions to protect the catalyst and base from deactivation.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol). Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Evacuate and backfill with argon.

  • Add anhydrous toluene (3 mL) to this mixture, followed by the pre-activated catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

EntryAmineProductTypical Yield (%)
1Morpholine4-(2-Methylbenzo[d]thiazol-4-yl)morpholine80-90
2AnilineN-(2-Methylbenzo[d]thiazol-4-yl)aniline70-80
3BenzylamineN-Benzyl-2-methylbenzo[d]thiazol-4-amine75-85

Table 3: Representative examples of Buchwald-Hartwig amination with this compound.

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of novel benzothiazole derivatives. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity. These derivatized compounds can serve as valuable starting points for hit-to-lead optimization in various drug discovery programs, leveraging the proven pharmacological potential of the benzothiazole scaffold.

References

  • Wikipedia. (2023).
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  • National Center for Biotechnology Information. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. [Link]
  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate. (2024). Synthesis of 2-(benzo[d]thiazol-2-ylamino)-4-phenylpyrimidine 15a–c, 1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one 17a–d, and 2-(benzo[d]thiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide 18. [Link]
  • Anisimov, A. V., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6756-6766. [Link]
  • Matteson, D. S. (2009). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Synfacts, 2009(11), 1260-1260. [Link]
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]
  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
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  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • ResearchGate. (2012). 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-methylbenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1] Its precise structural confirmation and purity assessment are paramount to ensure the validity and reproducibility of downstream research and development activities. This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present not only step-by-step protocols but also the underlying scientific rationale for methodological choices, empowering researchers to achieve unambiguous structural elucidation and accurate purity determination.

Introduction: The Importance of Structural Verification

The benzothiazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1] The introduction of a bromine atom at the 4-position and a methyl group at the 2-position of the benzothiazole core creates a versatile intermediate, this compound (Figure 1). The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the methyl group can influence steric and electronic properties.

Figure 1. Chemical Structure of this compound
Molecular Formula: C₈H₆BrNS
Molecular Weight: 228.11 g/mol

Given its role as a critical precursor, confirming the identity, isomeric purity (i.e., the precise location of the bromine atom), and overall sample purity is a non-negotiable first step in any synthetic campaign. An unverified starting material can lead to ambiguous biological data, failed subsequent reactions, and wasted resources. The following sections detail an integrated analytical workflow designed to provide a complete and trustworthy characterization profile of this compound.

Analytical Workflow Overview

A sequential and complementary analytical approach is recommended. HPLC provides the initial assessment of purity and detects the presence of any impurities. Mass Spectrometry confirms the molecular weight and elemental composition. Finally, NMR spectroscopy provides definitive structural confirmation, including the specific substitution pattern on the aromatic ring.

Characterization_Workflow cluster_0 Purity & Identity Screening cluster_1 Molecular Weight & Formula Confirmation cluster_2 Definitive Structural Elucidation Sample Sample of this compound HPLC HPLC-UV Analysis Sample->HPLC Purity Purity >95%? HPLC->Purity MS HRMS (ESI-TOF) Analysis Purity->MS Yes Fail Re-purify or Re-synthesize Purity->Fail No MW_Confirm Correct M+H+? MS->MW_Confirm Isotope_Confirm Correct Isotopic Pattern? MW_Confirm->Isotope_Confirm Yes MW_Confirm->Fail No NMR 1H & 13C NMR Spectroscopy Isotope_Confirm->NMR Yes Isotope_Confirm->Fail No Structure_Confirm Structure Confirmed? NMR->Structure_Confirm Final Fully Characterized Compound Structure_Confirm->Final Yes Structure_Confirm->Fail No

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC with UV detection is the workhorse for purity analysis in drug development due to its high resolution, sensitivity, and quantitative accuracy.[2] A reverse-phase method is the logical first choice for a moderately polar molecule like this compound. The key to a robust method is achieving good peak shape and baseline separation from potential impurities, such as the unbrominated starting material (2-methylbenzo[d]thiazole) or other bromo-isomers. An acidic mobile phase modifier (like formic or orthophosphoric acid) is often used to protonate the thiazole nitrogen, ensuring consistent interaction with the stationary phase and sharp, symmetrical peaks.[3]

Protocol 3.1: Reverse-Phase HPLC for Purity Determination
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions serve as a starting point and may require optimization.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing excellent resolving power for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and volatility for potential LC-MS analysis.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of both the main analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection (UV) 272 nmWavelength selected based on the typical absorbance maxima for benzothiazole systems.[4]
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The retention time for the main analyte should be consistent across injections. The unbrominated starting material, being more polar, is expected to elute earlier.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), particularly with a time-of-flight (TOF) analyzer, is essential. It provides an accurate mass measurement to four or five decimal places, allowing for the unambiguous determination of the elemental formula.[5][6] For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes (⁷⁹Br and ⁸¹Br), which results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum with nearly equal intensity. Observing this pattern is definitive proof of a monobrominated compound.

Protocol 4.1: HRMS by Electrospray Ionization (ESI-TOF)
  • Instrumentation: LC-MS system with an ESI source and a TOF mass analyzer.

  • Sample Preparation:

    • Use the same stock solution prepared for HPLC analysis (1 mg/mL in acetonitrile or methanol).

    • Dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe thiazole nitrogen is readily protonated to form [M+H]⁺ ions.
Mass Range 50 - 500 m/zCovers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 - 4.5 kVStandard voltage range for stable electrospray.
Source Temp. 120 - 150 °COptimizes desolvation without causing thermal degradation.
Data Acquisition Full Scan, High Resolution (>10,000)Ensures accurate mass measurement for formula determination.
  • Data Interpretation:

Expected IonCalculated m/z ([M+H]⁺)Observation
C₈H₇⁷⁹BrNS⁺227.9588Expected as a major peak in the isotopic cluster.
C₈H₇⁸¹BrNS⁺229.9567Expected peak with ~97.3% the intensity of the ⁷⁹Br peak.
  • Trustworthiness Check: The measured accurate mass should be within 5 ppm of the calculated mass. The observed isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions must match the theoretical distribution for a molecule containing one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR is the gold standard for structural determination. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. For this compound, the key diagnostic information in the ¹H NMR spectrum will be the coupling pattern of the three protons on the benzene ring. Their chemical shifts and coupling constants (J-values) will definitively prove the 4-bromo substitution pattern, distinguishing it from other possible isomers (e.g., 5-, 6-, or 7-bromo).

Protocol 5.1: ¹H and ¹³C NMR Analysis
  • Instrumentation: NMR spectrometer operating at a minimum of 300 MHz for ¹H.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Data & Interpretation:

NucleusExpected Data (in CDCl₃)Interpretation
¹H NMR δ ~ 2.8 ppm (s, 3H)Singlet corresponding to the C2-methyl group protons.
δ ~ 7.2-7.8 ppm (m, 3H)Complex multiplet region for the three aromatic protons (H-5, H-6, H-7). The specific pattern (e.g., a triplet and two doublets) will confirm the substitution. H-7, being ortho to the bromine, is expected furthest downfield.
¹³C NMR δ ~ 20 ppmSignal for the C2-methyl carbon.
δ ~ 115-140 ppmMultiple signals in the aromatic region. The carbon directly attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect.
δ ~ 150-170 ppmSignals for the quaternary carbons of the thiazole ring (C-2 and the fusion carbons).
  • Authoritative Grounding: The analysis of proton and carbon chemical shifts in substituted benzothiazoles is well-established, allowing for reliable structural assignment based on predictable electronic and anisotropic effects.[7][8]

Summary and Conclusion

The combination of HPLC, HRMS, and NMR spectroscopy provides a self-validating system for the characterization of this compound.[9][10] HPLC confirms the purity, HRMS verifies the molecular formula and the presence of bromine, and NMR unequivocally establishes the correct isomeric structure. Adherence to these detailed protocols will ensure that researchers and drug developers are working with a well-characterized, high-quality starting material, which is the foundation of successful and reproducible scientific outcomes.

References

  • PubChem. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. [Link]
  • Chmovzh, T. N., et al. (2019). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][11][12]thiadiazole). MDPI. [Link]
  • Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Regioselective C-H Thiolation of Benzothiazoles with Disulfides". [Link]
  • Alekhina, D. A., et al. (2020). 4-(7-Bromobenzo[d][1][11][12]thiadiazol-4-yl)morpholine. MDPI. [Link]
  • PubMed. Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo)
  • ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
  • Kudryashev, T. A., et al. (2019). Benzo[1,2-d:4,5-d′]bis([1][11][12]thiadiazole)-4-carbonitrile. MDPI. [Link]
  • ResearchGate. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'-Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]
  • MDPI.
  • SSRG International Journal of Applied Chemistry. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
  • Indian Journal of Chemistry. Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. [Link]
  • Pak. J. Pharm. Sci.

Sources

Mastering the Purification of 4-Bromo-2-methylbenzo[d]thiazole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient. 4-Bromo-2-methylbenzo[d]thiazole, a key heterocyclic building block, is no exception. Its effective purification is a critical step that dictates the quality and reliability of downstream applications. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established principles and field-proven insights to ensure the highest degree of purity.

Understanding the Compound: Physicochemical Properties

Before delving into purification methodologies, a thorough understanding of the physicochemical properties of this compound is essential. These properties govern its behavior in various purification techniques.

PropertyValueSource
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol [1]
Melting Point Not experimentally determined; predicted to be a solid at room temperature based on related compounds like 6-bromo-2-methyl-1,3-benzothiazole (mp 82-84 °C)[2]
Boiling Point Not experimentally determined; predicted for the related 4-bromo-2-methylthiazole is 199.2±13.0 °C[3]
Appearance Expected to be a pale yellow or beige solid, similar to other brominated benzothiazoles.[2]
Solubility Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.General chemical principles

Strategic Purification: A Multi-faceted Approach

The purification strategy for this compound typically involves a primary purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The choice of technique depends on the nature and quantity of the impurities present.

Purification_Strategy Crude_Product Crude this compound Column_Chromatography Column Chromatography (Primary Purification) Crude_Product->Column_Chromatography Recrystallization Recrystallization (Final Polishing) Column_Chromatography->Recrystallization Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Monitoring 5. TLC Monitoring of Fractions Elution->Monitoring Isolation 6. Combine Pure Fractions & Evaporate Monitoring->Isolation

Sources

The Versatile Probe: Application and Protocols for 4-Bromo-2-methylbenzo[d]thiazole in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of small molecules that can modulate biological processes with precision is of paramount importance. 4-Bromo-2-methylbenzo[d]thiazole, a member of the benzothiazole class of heterocyclic compounds, represents a versatile scaffold with significant potential as a chemical probe.[1] The benzothiazole core is a "privileged structure," found in numerous bioactive molecules, including the FDA-approved tyrosine kinase inhibitor, Dasatinib.[1] This suggests that derivatives of this scaffold are well-poised to interact with a variety of biological targets. The presence of a bromine atom and a methyl group on the benzothiazole ring of this compound provides reactive handles for further chemical modification, allowing for its conversion into bespoke probes for target identification and cellular imaging.[1]

This guide provides a comprehensive overview of the application of this compound as a chemical probe for researchers in academia and the pharmaceutical industry. We will delve into its potential mechanisms of action, provide detailed protocols for its use in target identification via both affinity-based and label-free methods, and describe its application as a fluorescent probe for cellular imaging.

Physicochemical Properties and Synthetic Accessibility

This compound (C₈H₆BrNS) is a readily available chemical intermediate.[1][2][3] Its synthesis is typically achieved through the bromination of 2-methylbenzo[d]thiazole.[1] The key structural features that underpin its utility as a chemical probe are the benzothiazole ring system, which can participate in various non-covalent interactions with protein targets, and the bromine atom, which can be exploited for further chemical derivatization through cross-coupling reactions.[1]

PropertyValueSource
CAS Number 112146-10-8[2][3]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [3]
Appearance Off-white to yellow solidN/A
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)N/A

Hypothesized Mechanism of Action and Target Class

While the specific biological targets of this compound are yet to be fully elucidated, the benzothiazole scaffold is a common feature in a multitude of compounds with demonstrated anticancer and antimicrobial activities.[1] Notably, many kinase inhibitors possess a heterocyclic core that mimics the purine ring of ATP. Given the structural similarities of the benzothiazole core to known kinase inhibitor scaffolds, it is plausible that this compound may exert its biological effects through the inhibition of protein kinases. This hypothesis provides a rational starting point for target discovery efforts.

Part 1: Target Identification Methodologies

A primary application of a novel bioactive small molecule is the identification of its cellular binding partners. Here, we present two distinct and powerful strategies for elucidating the protein targets of this compound.

Protocol 1: Affinity-Based Target Identification using a Biotinylated Probe

This protocol describes the synthesis of a biotinylated derivative of this compound and its subsequent use in an affinity purification-mass spectrometry (AP-MS) workflow to isolate and identify binding proteins from cell lysates. The bromine atom serves as a convenient handle for the introduction of a linker and an affinity tag (biotin).

Sources

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methylbenzothiazole scaffold is a privileged heterocyclic motif integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of this core structure is paramount for modulating its physicochemical and biological properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2-methylbenzo[d]thiazole as a key building block. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic targets.

Introduction: The Strategic Value of this compound

The benzothiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of bioactivities, including anti-tumor, anti-cancer, and antibacterial properties.[1] The ability to introduce diverse substituents onto the benzothiazole core allows for the fine-tuning of these activities. This compound serves as a versatile and highly valuable intermediate for this purpose. The bromine atom at the C4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[3][4]

These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, operate through a common catalytic cycle, enabling the precise and predictable construction of complex molecular architectures under relatively mild conditions.[4][5] This guide provides detailed protocols for key transformations, offering researchers a practical toolkit for leveraging this important building block.

General Experimental Workflow

A successful cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The following workflow represents a standard setup for the protocols described herein.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification flask 1. Add solids to oven-dried Schlenk flask: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base purge 2. Seal flask and purge with inert gas (Ar or N2) (3x vacuum/backfill cycles) flask->purge solvents 3. Add degassed solvents and liquid reagents via syringe purge->solvents heat 4. Heat to specified temperature with vigorous stirring solvents->heat monitor 5. Monitor reaction progress (TLC, LC-MS) heat->monitor cool 6. Cool to room temperature and quench reaction monitor->cool extract 7. Perform aqueous work-up and extraction cool->extract purify 8. Dry, concentrate, and purify (Column Chromatography) extract->purify

Figure 1: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[4] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and excellent functional group tolerance.[1]

3.1. Reaction Principle and Mechanism

The reaction couples this compound with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base.[6] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]

G cluster_legend Legend pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition (Ar-Br) center pd2_trans Ar-Pd(II)L₂-R¹ pd2_add->pd2_trans Transmetalation (R¹B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-R¹) Ar 4-(2-methylbenzo[d]thiazolyl) R1 R¹ = Aryl, Vinyl

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

3.2. Protocol: Synthesis of 4-Aryl-2-methylbenzo[d]thiazole

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd₂(dba)₃ with a suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Seal the flask with a septum and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe. The reaction mixture should be sparged with inert gas for an additional 10-15 minutes.[6]

  • Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction's completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: Carbonates are commonly used. Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃, especially for sterically hindered substrates, but is more expensive.[7]

  • Ligand Selection: While Pd(PPh₃)₄ can be used directly, a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand can offer greater versatility. For challenging couplings, more electron-rich and bulky phosphine ligands may be required.

  • Solvent System: The presence of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[6]

3.3. Representative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O90>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O10085-95
33-Thienylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF11080-90

Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne.[8] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[9] It provides a direct route to alkynyl-substituted benzothiazoles, which are versatile intermediates for further transformations or key components in materials science.[9]

4.1. Reaction Principle and Mechanism

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-C≡CR¹ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR¹ cu_acetylide->pd2_add from Cu cycle cu_acetylide->cu_halide alkyne H-C≡CR¹ alkyne->cu_acetylide base Base base->cu_acetylide Ar Ar = 4-(2-methylbenzo[d]thiazolyl)

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

4.2. Protocol: Synthesis of 4-(Alkynyl)-2-methylbenzo[d]thiazole

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[9]

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.[9]

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Copper Co-catalyst: CuI is critical for achieving high reaction rates at mild temperatures. However, its presence can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed.[10] These typically require more sophisticated ligands and may need higher temperatures but avoid the issue of alkyne homocoupling.[10][11]

  • Base/Solvent Role: The amine base is not only a proton scavenger but also often serves as the solvent or co-solvent.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[12][13] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[12][14]

5.1. Reaction Principle and Mechanism

This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[15] The choice of ligand is particularly critical and has evolved through several "generations" to accommodate a wider range of substrates.[12]

G cluster_legend Legend pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition (Ar-Br) pd2_amido [Ar-Pd(II)L₂(NR¹R²)]⁺ pd2_add->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²) Ar Ar = 4-(2-methylbenzo[d]thiazolyl)

Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.

5.2. Protocol: Synthesis of 4-(Amino)-2-methylbenzo[d]thiazole Derivatives

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos, RuPhos, or other biaryl phosphine ligands

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the ligand (e.g., XPhos, 0.02-0.04 eq) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and a stir bar.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., Toluene) and the amine (1.2 eq) via syringe.

  • Heat the reaction to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Air-Sensitivity: The catalyst system, particularly the electron-rich phosphine ligands and the strong bases used, is highly sensitive to air and moisture.[16] Strict adherence to inert atmosphere techniques is critical for success.

  • Ligand Choice: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos) are often necessary to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.

  • Base Compatibility: Strong alkoxide bases like NaOt-Bu are standard.[16] Substrates with base-sensitive functional groups (like esters) may require alternative bases like K₂CO₃ or Cs₂CO₃, though this often necessitates higher temperatures and longer reaction times.[13]

Heck Reaction: C(sp²)–C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene.[5][17] It is a powerful method for C-C bond formation that proceeds through a different mechanism of C-H activation compared to couplings involving organometallic reagents.[18]

6.1. Reaction Principle and Mechanism

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the product and regenerates a palladium hydride species that, upon reaction with base, reforms the active Pd(0) catalyst.[17][19]

G cluster_legend Legend pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition (Ar-Br) pd2_insert R¹CH₂-CH(Ar)-Pd(II)L₂-Br pd2_add->pd2_insert Migratory Insertion (Alkene) pd_hydride H-Pd(II)L₂-Br pd2_insert->pd_hydride β-Hydride Elimination pd_hydride->pd0 Base-mediated Regeneration Ar Ar = 4-(2-methylbenzo[d]thiazolyl)

Figure 5: Simplified catalytic cycle for the Heck reaction.

6.2. Protocol: Synthesis of 4-(Vinyl)-2-methylbenzo[d]thiazole Derivatives

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Seal, evacuate, and backfill with inert gas three times.

  • Add the anhydrous solvent (e.g., MeCN), the base (e.g., TEA, 2.0 eq), and the alkene (1.5 eq).

  • Heat the reaction to 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction with a suitable solvent and filter to remove inorganic salts.

  • Wash the filtrate with water, then brine, and dry the organic phase.

  • Concentrate the solvent and purify the residue by column chromatography.

Expert Insights:

  • Regioselectivity: With monosubstituted alkenes like styrene or acrylates, the aryl group typically adds to the less substituted carbon of the double bond.

  • Stereoselectivity: The Heck reaction generally results in the formation of the trans-alkene product due to steric considerations during the β-hydride elimination step.[17][19]

  • Phosphine-Free Conditions: For highly activated aryl bromides, it is sometimes possible to run the Heck reaction without an added phosphine ligand, although this is less common.[19]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions enable the formation of diverse C-C and C-N bonds, granting access to a vast chemical space of novel benzothiazole derivatives. By understanding the underlying mechanisms and the critical parameters outlined in these protocols, researchers in drug discovery and materials science can effectively utilize this key intermediate to accelerate their synthetic programs.

References
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem.
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis of 4-bromo-2-iodobenzothiazole. ResearchGate.
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. ResearchGate.
  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). ResearchGate.
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Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling of 4-Bromo-2-methylbenzo[d]thiazole. The benzothiazole moiety is a significant scaffold in medicinal chemistry and materials science, and its functionalization via C-C bond formation is of paramount importance.[3][4][5][6] This document details the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and methods for product purification and characterization.

Introduction and Reaction Principle

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[1][7] This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][7] The reaction is renowned for its mild conditions, often proceeding at room temperature, and its tolerance for a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced organic materials.[1][8]

The functionalization of heterocyclic compounds like this compound is crucial for developing novel therapeutic agents and materials with tailored electronic properties. The introduction of an alkynyl group through the Sonogashira coupling provides a versatile handle for further chemical transformations or to extend π-conjugated systems.

The overall reaction is depicted below:

General Reaction Scheme for the Sonogashira Coupling of this compound

R¹-X + H-C≡C-R² ---[Pd catalyst, Cu co-catalyst, Base]--> R¹-C≡C-R²

Where R¹ is 2-methylbenzo[d]thiazol-4-yl, X is Br, and R² is an aryl or alkyl group.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding the reaction.[9][10][11]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[9][12]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often considered the rate-determining step.[9][10]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[12]

  • Copper Cycle:

    • Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[1][9] This step increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation.

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex Ar-Br pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_alkynyl Ar-Pd(II)L₂-C≡CR transmetalation->pd_alkynyl pd_alkynyl->pd_complex Transmetalation reductive_elimination Reductive Elimination product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)Br cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide + H-C≡CR + Base alkyne H-C≡CR base Base (e.g., Et₃N) cu_acetylide->transmetalation cu_acetylide->cu_catalyst + Ar-Pd(II)L₂-Br - Ar-Pd(II)L₂-C≡CR

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative example.

3.1. Materials and Reagents

ReagentM.W.Amount (mmol)EquivalentsMol %Role
This compound228.111.01.0-Aryl Halide
Phenylacetylene102.141.21.2-Terminal Alkyne
PdCl₂(PPh₃)₂701.900.030.033Palladium Catalyst
Copper(I) Iodide (CuI)190.450.050.055Co-catalyst
Triethylamine (Et₃N)101.193.03.0-Base & Solvent
Anhydrous Tetrahydrofuran (THF)72.11---Solvent

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial as Pd(0) species are air-sensitive and oxygen can promote undesirable alkyne homocoupling.[1]

  • Solvent and Reagent Addition: Through the septum, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-(phenylethynyl)benzo[d]thiazole.

Workflow Figure 2: Experimental Workflow start Start: Assemble Dry Glassware add_solids Add this compound, PdCl₂(PPh₃)₂, and CuI start->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_solids->inert_atm add_liquids Add Anhydrous THF and Et₃N inert_atm->add_liquids add_alkyne Add Phenylacetylene add_liquids->add_alkyne react Stir at Room Temperature add_alkyne->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Dilute, Filter through Celite® monitor->workup Complete extract Liquid-Liquid Extraction workup->extract dry Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Optimization of Reaction Conditions

The efficiency of the Sonogashira coupling can be fine-tuned by systematically varying several key parameters. For challenging substrates or to improve yield and purity, the following factors should be considered for optimization.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ is often preferred due to its higher stability compared to Pd(PPh₃)₄.[9][13] The active Pd(0) species is generated in situ. For less reactive aryl bromides, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.[9][14]
Copper Co-catalyst CuI, CuBrCuI is the most common co-catalyst, essential for activating the alkyne.[1][2] In some cases, copper-free conditions are employed to prevent the formation of alkyne homodimers (Glaser coupling), although this may require higher temperatures or more reactive catalysts.[8][11]
Base Et₃N, i-Pr₂NH, piperidine, Cs₂CO₃, K₂CO₃An amine base like triethylamine is often used as it can also serve as the solvent.[1] Its primary role is to neutralize the HBr byproduct and facilitate the formation of the copper acetylide.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[1][15]
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can significantly impact reaction rates and yields.[16] THF is a good general-purpose solvent. DMF, being a polar aprotic solvent, can accelerate the reaction but is more difficult to remove.[16][17] The reaction must be conducted under anhydrous conditions.[7]
Temperature Room Temperature to 80 °CMost Sonogashira couplings proceed efficiently at room temperature.[1] However, for sterically hindered or electronically deactivated aryl halides, moderate heating may be required to drive the reaction to completion.[12]

Product Characterization

After purification, the identity and purity of the synthesized 2-methyl-4-(phenylethynyl)benzo[d]thiazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing the characteristic signals for the benzothiazole and phenyl protons, the methyl group, and the alkynyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass of the molecular ion.

  • Melting Point: If the product is a crystalline solid, a sharp melting point range is indicative of high purity.

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally reliable and versatile method for the alkynylation of this compound. The protocol outlined in this document provides a robust starting point for researchers. By understanding the reaction mechanism and the influence of various parameters, the procedure can be optimized to achieve high yields of the desired products, paving the way for the synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.).
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  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6618.
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  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
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  • Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3538-3542.
  • Köllhofer, A., et al. (2006). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 25(24), 5769-5776.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019).
  • Newly synthesized benzothiazole derived ligand and its co(III) and ru(III) complexes as biological potent molecules... - Mendeley. (n.d.).
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.).
  • Chutia, R., et al. (2025). An Efficient Magnetically Separable Pd/CuFe₂O₄ Nanocatalyst for Sonogashira Cross-Coupling Reaction. International Journal of New Chemistry, 12(3), 329-339.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. - ResearchGate. (n.d.).
  • Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][1][13]benzothiazoles - JOCPR. (n.d.).
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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for forging these critical linkages between aryl or heteroaryl halides and a vast array of amine nucleophiles.[1][2] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this methodology provides a powerful alternative to classical methods like nucleophilic aromatic substitution, which often suffer from harsh conditions and limited substrate scope.[1][3]

The 2-aminobenzothiazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent inhibitors of phosphoinositide 3-kinase (PI3Kα).[4] This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 4-Bromo-2-methylbenzo[d]thiazole, a key intermediate for accessing novel drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to empower researchers in drug development.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding these steps is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves the interconversion of Pd(0) and Pd(II) species.[5][6]

  • Oxidative Addition: The cycle commences with the reaction of a low-valent Pd(0) complex, stabilized by phosphine ligands, with the aryl halide (this compound). This step forms a Pd(II)-aryl complex.[2][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido intermediate.[1][8]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired N-arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L₂(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation (+ R¹R²NH, + Base, - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product product->pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Substituted 2-methylbenzo[d]thiazol-4-amines

This protocol is a robust starting point for the coupling of various primary and secondary amines with this compound. Optimization may be required for particularly challenging substrates.

Reagent and Parameter Selection: The Rationale

The success of a Buchwald-Hartwig reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[9]

ParameterRecommended ChoiceRationale & Justification
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(II) or Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. Pre-formed catalysts (precatalysts) can also offer higher reliability.[10][11]
Ligand XPhos or BrettPhosHeteroaryl halides like this compound require sterically bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition and promote reductive elimination.[12][13]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives.[8][10]
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated aprotic solvents are critical. Toluene is often preferred as it can help precipitate inorganic salts formed during the reaction.[7][9]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion, particularly the oxidative addition step.[10]
Materials and Equipment
  • This compound

  • Amine coupling partner (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Note: This entire procedure must be performed under an inert atmosphere to prevent catalyst deactivation.

  • Reaction Setup:

    • To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Add the base (NaOtBu, 1.4 equiv).

    • Seal the vial with the screw cap, and purge with inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

    • Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 2-methylbenzo[d]thiazol-4-amine.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to vial) start->setup inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert addition 3. Reagent Addition (Solvent and Amine) inert->addition reaction 4. Reaction (Heat at 100 °C, 12-24h) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Quench, Extract, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variations in reagent quality and technique.[14]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd).- Wet solvent or reagents.- Inappropriate ligand/base combination.- Use a fresh bottle of catalyst or a pre-catalyst.- Ensure all solvents and reagents are strictly anhydrous.- Screen alternative bulky phosphine ligands or a different base (e.g., K₃PO₄).[9][14]
Hydrodehalogenation - Presence of water or other protic sources.- β-hydride elimination side reaction.- Rigorously exclude moisture.- Consider a different ligand system; sometimes bidentate ligands can suppress this pathway.[1]
Starting Material Remains - Insufficient reaction time or temperature.- Catalyst poisoning.- Extend the reaction time or modestly increase the temperature.- Ensure the starting materials are pure; functional groups like unprotected thiols or azo groups can poison the catalyst.[5]
Complex Mixture of Products - Base-induced degradation of starting material or product.- Reaction temperature is too high.- Switch to a weaker base (e.g., Cs₂CO₃).[10]- Lower the reaction temperature and monitor for a longer period.

Conclusion

The Buchwald-Hartwig amination is an indispensable reaction for the synthesis of arylamines. This protocol provides a reliable and well-rationalized method for the coupling of this compound with a variety of amine nucleophiles. By understanding the underlying mechanism and paying careful attention to the key reaction parameters and experimental setup, researchers can efficiently access a diverse library of 4-amino-2-methylbenzothiazole derivatives, accelerating the discovery of new therapeutic agents.

References

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Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-methylbenzo[d]thiazole in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the role of 4-Bromo-2-methylbenzo[d]thiazole in organic electronics, designed for researchers, scientists, and professionals in drug development who are exploring materials science.

Introduction: Why Benzothiazoles in Organic Electronics?

The benzothiazole moiety is a prominent heterocyclic scaffold in the design of materials for organic electronics.[1] Its electron-deficient nature, arising from the imine (C=N) nitrogen, makes it an excellent electron-accepting unit.[2] This characteristic is fundamental to creating donor-acceptor (D-A) type organic semiconductors, which are the cornerstone of modern organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4][5] The rigid, planar structure of the benzothiazole system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices.[6]

This compound emerges as a particularly strategic starting material. The bromine atom at the C4 position serves as a highly versatile reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1] This allows for the precise installation of various π-conjugated donor units, enabling chemists to systematically tune the optoelectronic properties of the final material.

Core Attributes of this compound

The utility of this molecule is rooted in its unique combination of structural and chemical features:

  • Electron-Accepting Core : The inherent electron-deficient benzothiazole ring system is the primary driver of its electronic function. When coupled with an electron-donating moiety, it promotes intramolecular charge transfer (ICT), a phenomenon that is key to narrowing the material's bandgap and enabling absorption of lower-energy photons.[5]

  • Reactive Site for Derivatization : The bromine atom at the C4 position is the key to its synthetic versatility. It provides a specific site for derivatization via well-established cross-coupling methodologies like the Suzuki-Miyaura or Stille reactions.[1][7][8][9] This allows for the creation of a vast library of D-A molecules with tailored electronic properties. The C4-substitution is noted to optimize the electronic effects for these reactions compared to substitution at other positions, such as C6.[1]

  • Structural Rigidity : The fused ring system imparts conformational rigidity. This planarity is essential for achieving the ordered molecular packing in thin films that underpins high charge carrier mobility in OFETs.[6][10]

Synthetic Pathways: From Building Block to Functional Material

The most powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions to synthesize extended π-conjugated systems. The Suzuki-Miyaura coupling is a widely used, robust method for this purpose due to its tolerance of various functional groups and the commercial availability of a wide array of boronic acid or ester coupling partners.[7][11]

Diagram: General Synthetic Scheme via Suzuki Coupling

G cluster_start Starting Material cluster_product Functional Material A This compound D 4-Aryl-2-methylbenzo[d]thiazole (Donor-Acceptor Molecule) A->D Suzuki-Miyaura Coupling B Aryl Boronic Acid / Ester (R-B(OR)2) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O)

Caption: Synthetic route for functionalizing this compound.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a D-A type molecule suitable for organic semiconductor applications, coupling this compound with a thiophene-based donor unit. Thiophene derivatives are common electron-rich partners used to build high-performance semiconductors.[12][13]

Objective: To synthesize 2-methyl-4-(thiophen-2-yl)benzo[d]thiazole.

Materials:

  • This compound

  • Thiophen-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Toluene

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, combine this compound (1.0 mmol), thiophen-2-ylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Subsequently, add anhydrous 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe.

    • Expert Insight: A mixture of dioxane and water is often used to dissolve both the organic-soluble reactants and the inorganic base. The ligand-free Suzuki coupling described in some literature relies on the benzothiazole nitrogen to form a palladacycle intermediate, but using a standard phosphine ligand like PPh₃ ensures broader applicability and stability for the catalytic cycle.[7]

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add toluene (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer twice with toluene (2 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-methyl-4-(thiophen-2-yl)benzo[d]thiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Organic Field-Effect Transistors (OFETs)

Materials derived from this compound can be used as the active semiconductor layer in OFETs.[2][3] An OFET is a fundamental device for testing the charge transport characteristics of a new material and is a building block for more complex organic circuits.

Diagram: OFET Device Fabrication Workflow

OFET_Workflow cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition cluster_final Final Device A Start: Si/SiO2 Wafer B Cleaning: Sonication in Acetone, IPA A->B C Surface Treatment: UV-Ozone or HMDS/OTS B->C D Dissolve Semiconductor in Solvent (e.g., Chloroform) E Spin-Coating C->E D->E F Annealing E->F G Shadow Mask Alignment F->G H Thermal Evaporation of Gold (Au) G->H I OFET Characterization H->I

Caption: Workflow for fabricating a bottom-gate, top-contact OFET device.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a standard OFET device to evaluate the semiconductor synthesized in Protocol 1.

Objective: To fabricate and characterize an OFET using a 4-Aryl-2-methylbenzo[d]thiazole derivative.

Materials:

  • Synthesized semiconductor material

  • Highly doped n-type silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

  • High-purity solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) evaporation source (99.99% purity)

  • Shadow mask for source/drain electrodes

Procedure:

  • Substrate Preparation:

    • Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm). The doped silicon serves as the gate electrode, and the SiO₂ layer acts as the gate dielectric.

    • Clean the substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrates under a stream of nitrogen.

    • Expert Insight: To improve film quality and device performance, a surface treatment is often applied to the SiO₂. This can be an octadecyltrichlorosilane (OTS) self-assembled monolayer, which makes the surface more hydrophobic and promotes better molecular ordering of the deposited organic semiconductor.

  • Semiconductor Film Deposition:

    • Prepare a solution of the synthesized semiconductor in a high-purity organic solvent (e.g., 5-10 mg/mL in chloroform).

    • Deposit the solution onto the prepared Si/SiO₂ substrate via spin-coating. Typical parameters are 2000-3000 rpm for 60 seconds. This step should be performed in a controlled environment like a glovebox to avoid contaminants.

    • Trustworthiness: The thickness and morphology of the semiconductor film are critical for device performance. Spin-coating speed and solution concentration must be precisely controlled and optimized for each new material.

  • Thermal Annealing:

    • Transfer the substrate to a hotplate inside the glovebox.

    • Anneal the film at a temperature just below the material's melting point (e.g., 100-150 °C) for 30-60 minutes. Annealing improves the crystallinity and molecular packing of the semiconductor film, which is essential for achieving high charge carrier mobility.[3]

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.

    • Transfer the sample to a thermal evaporator.

    • Deposit 50 nm of gold (Au) through the shadow mask to define the source and drain electrodes. The pressure during evaporation should be below 10⁻⁶ Torr.

  • Device Characterization:

    • Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to extract key performance metrics, including charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth).

Performance Data and Benchmarking

The performance of organic semiconductors is highly dependent on their molecular structure. By modifying the donor unit attached to the benzothiazole core, researchers can tune the material's properties. The table below summarizes typical performance ranges for thiazole-based semiconductors in OFETs, providing context for the expected results.

Semiconductor TypeAcceptor UnitDonor UnitMobility (cm²/V·s)On/Off RatioReference Insight
p-type Polymer Thiazole-fused S,N-heteroaceneDiketopyrrolopyrrole (DPP)~0.05> 10⁴Step-ladder copolymers with rigid backbones show good performance.[10]
n-type Polymer Benzothiadiazole (BT)Cyclopenta[2,1-b;3,4-b]dithiophene0.17 - 0.4> 10⁵Functionalizing the BT unit with cyano and fluorine groups enhances electron mobility.[14]
Ambipolar Small Molecule Thiazolobenzotriazole (TBZ)Naphthalenediimide (NDI)µh: ~0.001, µe: ~0.15> 10⁵TBZ-based acceptors can lead to higher electron mobility and better air stability compared to BT.[3]

Conclusion and Future Outlook

This compound is a high-value intermediate for the synthesis of advanced organic electronic materials. Its utility stems from the electron-accepting nature of the benzothiazole core and the synthetically accessible bromine handle, which allows for systematic structural modification via cross-coupling chemistry. The protocols and principles outlined in this guide provide a framework for researchers to design and evaluate new high-performance semiconductors. Future work will likely focus on coupling this acceptor with novel, highly planar donor units to further enhance charge transport properties and device stability, pushing the boundaries of next-generation flexible and printed electronics.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
  • Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PubMed Central. [Link]
  • Benzo[1,2-d:4,5-d′]bis([1][7][15]thiadiazole)
  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][7][15]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. [Link]
  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides - The Royal Society of Chemistry. [Link]
  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. [Link]
  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. [Link]
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF - ResearchG
  • Stille reaction - Wikipedia. [Link]
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central. [Link]
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7][15]thiadiazole) - MDPI. [Link]
  • The Role of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde in Advancing Organic Electronics. [Link]
  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room - the Research Portal. [Link]
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. [Link]
  • Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches - MDPI. [Link]
  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - MDPI. [Link]
  • Thiazole-based organic semiconductors for organic electronics - PubMed. [Link]
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC - NIH. [Link]
  • Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors | Request PDF - ResearchG
  • Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors for organic transistors - PMC - NIH. [Link]

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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 4-Bromo-2-methylbenzo[d]thiazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has positioned them as one of the most critical classes of therapeutic targets in modern drug discovery.[3] The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds due to its unique electronic properties and ability to form diverse interactions with biological targets.[2][4][5] Derivatives of this scaffold have shown significant promise as potent inhibitors of various protein kinases.[5][6][7]

This guide provides a comprehensive framework for the synthesis and evaluation of a focused library of kinase inhibitors based on the 4-Bromo-2-methylbenzo[d]thiazole core. This specific starting material is a versatile synthon; the bromine atom at the 4-position serves as a chemically tractable handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[4] By systematically modifying this position, researchers can explore the structure-activity relationships (SAR) that govern kinase affinity and selectivity, paving the way for the development of novel therapeutic agents.

Part I: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

Rationale for Synthetic Strategy

To generate a library of analogs for screening, a robust, versatile, and high-yielding chemical transformation is required. The Suzuki-Miyaura cross-coupling reaction is an exemplary choice for this purpose. It facilitates the formation of a carbon-carbon bond between the C4-position of the benzothiazole core (via its bromo-substituent) and a wide array of commercially available aryl or heteroaryl boronic acids.[8]

The key advantages of this strategy are:

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of a wide variety of functional groups, minimizing the need for protecting group chemistry.

  • High Functional Group Tolerance: This allows for the introduction of diverse chemical moieties (e.g., esters, amides, nitro groups) to probe for interactions within the kinase active site.

  • Broad Substrate Scope: A vast and diverse collection of boronic acids and their esters are commercially available, enabling the rapid generation of a structurally diverse compound library.[9]

  • Proven Reliability: It is one of the most widely used and reliable C-C bond-forming reactions in modern organic synthesis.[9][10]

General Synthetic Scheme

The overall synthetic transformation involves the palladium-catalyzed coupling of this compound with a generic boronic acid.

Sources

Synthetic Strategy: A Two-Step Approach to the Target Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 4-Bromo-2-methylbenzo[d]thiazole

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and medicinal chemistry, the benzothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique aromatic system, containing both nitrogen and sulfur heteroatoms, facilitates diverse molecular interactions, making it a valuable component in the design of novel therapeutics.[2] this compound (CAS No. 112146-10-8) emerges as a particularly crucial intermediate.[3] The presence of a bromine atom at the 4-position provides a reactive handle for further chemical modification through cross-coupling reactions, while the 2-methyl group influences the molecule's steric and electronic properties. This compound serves as a key building block for a variety of agents, including potential anticancer and antimicrobial drugs.[2][4][5][6]

Transitioning a synthetic route from a small, milligram-scale laboratory preparation to a multi-kilogram scale suitable for preclinical and clinical development presents significant challenges.[7] Issues of safety, reaction control, cost-effectiveness, and product purity become paramount. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, focusing on a robust and reproducible two-step process. We will delve into the causality behind experimental choices, provide detailed protocols, and address the critical safety and analytical considerations necessary for a successful scale-up campaign.

The most practical and scalable approach to this compound involves a two-step sequence:

  • Step 1: Synthesis of 2-Methylbenzo[d]thiazole. This involves the condensation of 2-aminothiophenol with an acetylating agent. A patented method utilizes acetic anhydride in glacial acetic acid, which is an efficient and industrially viable route.[8] This reaction forms the core benzothiazole ring system.

  • Step 2: Regioselective Bromination. The synthesized 2-methylbenzo[d]thiazole is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The use of elemental bromine in an acidic medium like acetic acid is a common and effective method for this transformation.[2] The benzothiazole ring system directs the incoming electrophile (Br+) primarily to the 4- and 6-positions. Under controlled conditions, the 4-bromo isomer can be obtained as the major product.

This strategy is advantageous for scale-up due to the availability of starting materials, the reliability of the reactions, and the straightforward nature of the transformations.

cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Electrophilic Bromination A 2-Aminothiophenol C 2-Methylbenzo[d]thiazole A->C Glacial Acetic Acid B Acetic Anhydride B->C E This compound C->E Acetic Acid D Bromine (Br2) D->E

Caption: Overall two-step synthetic reaction scheme.

PART 1: Scale-Up Protocol for 2-Methylbenzo[d]thiazole

This protocol details the synthesis of the key precursor required for the final bromination step. The reaction involves the cyclization of 2-aminothiophenol with acetic anhydride.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightQuantity (for ~1 kg scale)MolesNotes
2-Aminothiophenol137-07-5125.19 g/mol 1.00 kg7.99 molPurity >98%
Acetic Anhydride108-24-7102.09 g/mol 897 g (0.83 L)8.79 mol1.1 eq.
Glacial Acetic Acid64-19-760.05 g/mol 5.0 L-Solvent
Sodium Hydroxide (aq)1310-73-240.00 g/mol As needed (~20% w/v)-For neutralization
Ethyl Acetate141-78-688.11 g/mol ~10 L-Extraction Solvent
Anhydrous MgSO₄/Na₂SO₄--As needed-Drying Agent

Equipment: 20L glass reactor with overhead stirrer, heating/cooling mantle, condenser, and dropping funnel.

Experimental Protocol
  • Reactor Setup: Assemble the 20L reactor under a nitrogen atmosphere. Ensure the overhead stirrer, condenser, and temperature probe are correctly fitted.

  • Reagent Charging: Charge the reactor with glacial acetic acid (5.0 L). Begin stirring and add 2-aminothiophenol (1.00 kg, 7.99 mol).

  • Controlled Addition: Slowly add acetic anhydride (897 g, 8.79 mol) dropwise via the addition funnel over approximately 1 hour. An exotherm will be observed; maintain the internal temperature below 60°C using a cooling bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. A solid precipitate may form. Filter the mixture and wash the collected solid with a small amount of cold acetic acid. Note: The product is often in the filtrate.

  • Neutralization: Cool the filtrate to 0-5°C in an ice bath. Slowly and carefully add 20% aqueous sodium hydroxide solution to neutralize the acetic acid. This is a highly exothermic process. Maintain the temperature below 20°C and adjust the pH to ~7.0-7.5.

  • Extraction: Transfer the neutralized mixture to a suitable separation funnel or extraction vessel. Extract the aqueous phase with ethyl acetate (3 x 3 L).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methylbenzo[d]thiazole as an oil or low-melting solid.

PART 2: Scale-Up Protocol for this compound

This protocol details the regioselective bromination of the previously synthesized 2-methylbenzo[d]thiazole. Extreme caution is required when handling liquid bromine.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightQuantity (for ~1.2 kg scale)MolesNotes
2-Methylbenzo[d]thiazole120-75-2149.21 g/mol 1.19 kg7.99 molFrom Step 1
Bromine (Br₂)7726-95-6159.81 g/mol 1.28 kg (0.41 L)8.00 mol1.0 eq. (Highly Toxic & Corrosive)
Glacial Acetic Acid64-19-760.05 g/mol 8.0 L-Solvent
Sodium Bisulfite (aq)7631-90-5104.06 g/mol As needed (~40% w/v)-To quench excess Br₂
Dichloromethane (DCM)75-09-284.93 g/mol ~15 L-Extraction Solvent
Saturated NaHCO₃ (aq)144-55-884.01 g/mol As needed-For washing
Hexanes/Heptane--As needed-For recrystallization

Equipment: 20L glass reactor with overhead stirrer, heating/cooling mantle, condenser vented to a caustic scrubber, and pressure-equalizing dropping funnel.

Experimental Protocol
  • Reactor Setup & Safety: The reaction must be performed in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. The reactor's condenser should be vented through a scrubber containing a sodium hydroxide or sodium bisulfite solution to neutralize bromine vapors.[9]

  • Reagent Charging: Charge the reactor with 2-methylbenzo[d]thiazole (1.19 kg, 7.99 mol) and glacial acetic acid (8.0 L). Stir until a homogeneous solution is formed.

  • Bromine Addition: In a separate container, carefully measure the liquid bromine (1.28 kg, 8.00 mol) and dilute it with 1.0 L of glacial acetic acid. Transfer this solution to the pressure-equalizing dropping funnel.

  • Controlled Bromination: Cool the reactor contents to 10-15°C. Begin the slow, dropwise addition of the bromine solution. The reaction is exothermic; maintain the internal temperature between 15-25°C throughout the addition, which should take 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material and formation of the desired product.

  • Quenching: Cool the reaction mixture to 10°C. Slowly add a 40% aqueous solution of sodium bisulfite until the red-orange color of bromine dissipates, indicating that all excess bromine has been quenched.

  • Workup and Extraction: Transfer the reaction mixture to a larger vessel and dilute with water (10 L). Extract the product with dichloromethane (3 x 5 L).

  • Washing: Wash the combined organic layers with water (2 x 5 L) and then with saturated aqueous sodium bicarbonate solution (2 x 5 L) to remove residual acid. Finally, wash with brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot hexanes or heptane, cool to induce crystallization, filter the purified solid, and dry under vacuum.[10]

Process Parameters and Expected Results

ParameterStep 1: Precursor SynthesisStep 2: Bromination
Temperature Addition: <60°C, Reaction: 110-120°CAddition: 15-25°C, Reaction: Room Temp.
Reaction Time 3-5 hours4-6 hours
Typical Yield 75-85%70-80%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)
Appearance Yellowish oil or solidOff-white to pale yellow solid

Workflow Visualization

cluster_prep Preparation cluster_step1 Step 1: Synthesis of 2-Methylbenzo[d]thiazole cluster_step2 Step 2: Synthesis of this compound cluster_final Final Product P1 Assemble & Inert Reactor P2 Charge 2-Aminothiophenol & Acetic Acid P1->P2 S1_1 Add Acetic Anhydride (<60°C) P2->S1_1 S1_2 Heat to 110-120°C (3-5h) S1_1->S1_2 S1_3 Monitor by HPLC/TLC S1_2->S1_3 S1_4 Cool & Neutralize (pH 7) S1_3->S1_4 S1_5 Extract with Ethyl Acetate S1_4->S1_5 S1_6 Dry & Concentrate S1_5->S1_6 S1_7 Isolate Precursor S1_6->S1_7 S2_1 Charge Precursor & Acetic Acid S1_7->S2_1 S2_2 Add Br2 Solution (15-25°C) S2_1->S2_2 S2_3 Stir at RT (4-6h) S2_2->S2_3 S2_4 Monitor by HPLC S2_3->S2_4 S2_5 Quench with NaHSO3 S2_4->S2_5 S2_6 Extract with DCM S2_5->S2_6 S2_7 Wash, Dry & Concentrate S2_6->S2_7 S2_8 Recrystallize S2_7->S2_8 FP This compound S2_8->FP QC QC Analysis (NMR, MS, HPLC) FP->QC

Caption: Detailed workflow for the scale-up synthesis.

Safety, Handling, and Emergency Procedures

Scaling up chemical synthesis magnifies the inherent risks of the reagents used. A thorough understanding and strict adherence to safety protocols are non-negotiable.

  • Bromine (Br₂):

    • Hazards: Extremely corrosive, causes severe skin burns and eye damage.[11][12] Highly toxic if inhaled. Very toxic to aquatic life.[12]

    • Handling: Always handle liquid bromine in a certified, high-performance fume hood.[9] Wear heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber over nitrile), a chemical splash suit or apron, and full-face protection (face shield and goggles).[12] Ensure a supply of bromine neutralizer (e.g., sodium thiosulfate solution) is readily available.

    • Emergency: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] For inhalation, move the victim to fresh air and seek immediate medical attention.[12]

  • Glacial Acetic Acid:

    • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[11]

    • Handling: Use in a well-ventilated area. Wear standard PPE, including gloves, lab coat, and eye protection.

    • Emergency: For skin or eye contact, flush with plenty of water for at least 15 minutes and seek medical advice.[11]

  • 2-Aminothiophenol:

    • Hazards: Toxic and has a strong, unpleasant odor.

    • Handling: Handle in a fume hood to avoid inhalation of vapors. Standard PPE is required.

Analytical Characterization of Final Product

To ensure the final product meets the required specifications for use in drug development, a comprehensive analytical characterization is essential.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the bromine atom.

    • Mass Spectrometry (MS): To verify the molecular weight (228.09 g/mol for C₈H₆BrNS) and isotopic pattern characteristic of a monobrominated compound.

  • Purity Assessment:

    • HPLC: To determine the purity of the final compound, typically aiming for >99%.

    • Melting Point: To compare with literature values as an indicator of purity.

  • Residual Solvent Analysis:

    • GC-HS (Gas Chromatography - Headspace): To quantify any residual solvents from the synthesis and purification process (e.g., acetic acid, ethyl acetate, DCM, hexanes).

By following this detailed guide, researchers, scientists, and drug development professionals can confidently and safely execute the scale-up synthesis of this compound, a critical intermediate for advancing pharmaceutical research.

References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. (URL: )
  • This compound | CAS 112146-10-8 - Benchchem. (URL: )
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  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. (URL: [Link])
  • Sandmeyer reaction - Wikipedia. (URL: [Link])
  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchG
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  • BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. (URL: [Link])
  • Bromine Safety Handbook - Indian Chemical Council (ICC). (URL: [Link])
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([2][7][14]thiadiazole) - MDPI. (URL: [Link])
  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
  • Synthesis of N-Heterocycles - Organic Chemistry Portal. (URL: [Link])
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
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  • Editorial: Green Synthesis of Heterocycles - Frontiers. (URL: [Link])
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
  • Benzo[1,2-d:4,5-d′]bis([2][7][14]thiadiazole)
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  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchG
  • Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles - ResearchG
  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold - ResearchG
  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed. (URL: [Link])
  • A review on thiazole based compounds and it's pharmacological activities. (URL: [Link])
  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (URL: [Link])
  • This compound - Dana Bioscience. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Bromo-2-methylbenzo[d]thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The solutions are presented in a question-and-answer format to directly tackle common experimental challenges.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low overall yield in this synthesis can stem from several stages of the process, primarily from the preparation of the key intermediate, 2-amino-3-bromothiophenol, or the final cyclization step.

Root Cause Analysis and Solutions:

A common synthetic route involves the bromination of 2-aminothiophenol to form 2-amino-3-bromothiophenol, followed by cyclization with acetic anhydride. Let's break down the potential pitfalls in this process.

1. Inefficient Bromination of 2-Aminothiophenol:

  • Problem: The electrophilic bromination of 2-aminothiophenol can lead to the formation of multiple brominated isomers and over-brominated products, thus reducing the yield of the desired 2-amino-3-bromothiophenol.[1]

  • Solution:

    • Control of Reaction Conditions: Maintain mild temperature conditions during bromination to minimize side reactions.[2]

    • Choice of Brominating Agent: While molecular bromine (Br₂) in acetic acid is a common method, using a milder brominating agent like N-Bromosuccinimide (NBS) can offer improved selectivity and milder reaction conditions.[2]

2. Degradation of 2-amino-3-bromothiophenol:

  • Problem: Aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide impurities and reduce the amount of starting material available for the cyclization reaction. The thiol (-SH) group is particularly prone to oxidation.[2]

  • Solution:

    • Inert Atmosphere: Perform the synthesis of and subsequent reactions with 2-amino-3-bromothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use Freshly Prepared Intermediate: It is best to use the 2-amino-3-bromothiophenol intermediate immediately after its synthesis and purification to avoid degradation upon storage.

3. Incomplete Cyclization:

  • Problem: The cyclization of 2-amino-3-bromothiophenol with acetic anhydride to form the benzothiazole ring may not go to completion.

  • Solution:

    • Reaction Time and Temperature: Ensure adequate reaction time and temperature as specified in established protocols. The reaction often requires heating to drive the cyclization.

    • Purity of Starting Material: The purity of the 2-amino-3-bromothiophenol is crucial. Impurities can interfere with the cyclization reaction.

Experimental Protocol: Optimized Synthesis of 2-amino-3-bromothiophenol

StepProcedureKey Considerations
1 Dissolve 2-aminothiophenol in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.Work in a well-ventilated fume hood.
2 Cool the solution to 0-5 °C in an ice bath.Maintaining a low temperature is critical to control the reaction rate and prevent over-bromination.
3 Slowly add a solution of N-Bromosuccinimide (NBS) in acetic acid dropwise to the cooled solution over a period of 1-2 hours.The slow addition of NBS helps to maintain a low concentration of the brominating agent, favoring mono-bromination.
4 After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.Monitor the reaction progress by Thin Layer Chromatography (TLC).
5 Quench the reaction by pouring the mixture into ice-cold water.This will precipitate the product.
6 Filter the precipitate, wash with cold water, and dry under vacuum.The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. How can I identify and minimize their formation?

Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route chosen.

Common Impurities and Mitigation Strategies:

1. Dibromo Byproducts:

  • Identification: The presence of 4,7-dibromo-2,1,3-benzothiadiazole and other dibrominated species can be identified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Cause: Over-bromination during the synthesis of 2-amino-3-bromothiophenol or during direct bromination of 2-methylbenzo[d]thiazole.

  • Mitigation:

    • Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent.

    • Milder Conditions: Employ milder reaction conditions (lower temperature, slower addition of reagents).[2]

    • Purification: Purification of the crude product by column chromatography or recrystallization is often necessary to remove these byproducts.[3]

2. Unreacted Starting Materials:

  • Identification: The presence of 2-methylbenzo[d]thiazole or 2-amino-3-bromothiophenol can be detected by TLC, HPLC, and NMR.

  • Cause: Incomplete reaction.

  • Mitigation:

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion.

    • Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalents of the acylating agent as needed.

Troubleshooting Workflow for Impurity Identification and Removal

start Impurity Detected in Final Product char Characterize Impurity (NMR, MS) start->char decision Impurity Identified? char->decision dibromo Dibromo byproduct decision->dibromo Yes unreacted Unreacted Starting Material decision->unreacted Yes other Other Impurity decision->other Yes optimize_bromo Optimize Bromination: - Control Stoichiometry - Use Milder Reagent (NBS) - Lower Temperature dibromo->optimize_bromo optimize_cyclization Optimize Cyclization: - Increase Reaction Time/Temp - Check Purity of Intermediate unreacted->optimize_cyclization purify Purification: - Column Chromatography - Recrystallization other->purify optimize_bromo->purify optimize_cyclization->purify end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for impurity management.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with a good yield?

The most commonly employed and reliable method involves a two-step process:

  • Electrophilic Bromination of 2-Aminothiophenol: This step forms the key intermediate, 2-amino-3-bromothiophenol. Careful control of reaction conditions is crucial for good regioselectivity.[1][2]

  • Cyclization with Acetic Anhydride: The resulting 2-amino-3-bromothiophenol is then cyclized with acetic anhydride to form the desired this compound.

An alternative route is the direct bromination of 2-methylbenzo[d]thiazole.[4] However, this can sometimes lead to a mixture of brominated products and may require more stringent purification steps.

Q2: What is the mechanism of the cyclization of 2-amino-3-bromothiophenol with acetic anhydride?

The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Reaction Mechanism Visualization

cluster_0 Mechanism of Cyclization A 2-amino-3-bromothiophenol + Acetic Anhydride B N-acylation A->B Nucleophilic attack of amine C Intramolecular Cyclization B->C Attack of thiol on carbonyl D Dehydration C->D Loss of water E This compound D->E Aromatization

Sources

common side reactions in the bromination of 2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 2-Methylbenzothiazole

Welcome to the technical support guide for the bromination of 2-methylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We will explore the underlying mechanisms, troubleshoot common side reactions, and provide validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary outcomes when brominating 2-methylbenzothiazole?

The bromination of 2-methylbenzothiazole can proceed via two main pathways, depending on the reaction conditions:

  • Free-Radical Bromination: This pathway targets the benzylic protons of the 2-methyl group. The primary product is 2-(bromomethyl)benzothiazole. This reaction is typically initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide) and uses N-Bromosuccinimide (NBS) in a non-polar solvent.[1][2][3]

  • Electrophilic Aromatic Substitution: This pathway targets the benzene portion of the benzothiazole ring, resulting in substitution at one of the 4-, 5-, 6-, or 7-positions. This is favored when using electrophilic bromine sources like elemental bromine (Br₂) or under conditions that promote electrophilicity (polar solvents, Lewis acids).[4][5][6]

Q2: My TLC plate shows multiple product spots. What are the likely culprits?

Observing multiple spots is a common issue and typically points to a mixture of products. The most frequent causes are:

  • A mixture of ring-brominated and methyl-brominated products due to non-selective reaction conditions.

  • Poor regioselectivity during electrophilic substitution, leading to a mixture of brominated isomers on the benzene ring.[4]

  • Over-bromination , resulting in di- or even tri-brominated products on the ring or the methyl group (e.g., 2-(dibromomethyl)benzothiazole).[4]

Q3: Which brominating agent is better: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

The choice depends entirely on the desired product.

  • For brominating the methyl group (benzylic position) , NBS is the reagent of choice. It provides a low, constant concentration of Br₂, which favors the free-radical pathway over competing electrophilic reactions with the aromatic ring.[3]

  • For brominating the aromatic ring , either reagent can be used, but NBS is often preferred for better control and milder conditions.[2][4] Elemental bromine is a very strong brominating agent that can easily lead to over-bromination and is more hazardous to handle.[4]

Troubleshooting Guide: Side Reactions & Solutions

This guide addresses specific experimental failures in a question-and-answer format, providing insights into the causality and offering corrective actions.

Issue 1: The primary product is brominated on the benzene ring, but the target was the methyl group.

  • Question: My goal was to synthesize 2-(bromomethyl)benzothiazole, but my analysis shows bromine on the aromatic ring. What went wrong?

  • Answer: This indicates that the reaction conditions favored electrophilic aromatic substitution instead of the intended free-radical pathway. The cause is likely one of the following:

    • Wrong Reagent/Conditions: Using elemental bromine (Br₂) or employing a polar solvent like acetic acid or DMF promotes electrophilic attack.[4]

    • Absence of a Radical Initiator: The free-radical chain reaction requires an initiator, such as AIBN, benzoyl peroxide, or UV light, to begin.[1] Without it, the radical pathway is inefficient.

    • Presence of Water: Water can hydrolyze NBS and create acidic conditions (HBr), which can catalyze electrophilic side reactions. Ensure your solvent and glassware are anhydrous.[1]

  • Solution: To favor benzylic bromination, switch to Wohl-Ziegler reaction conditions.[2] Use N-Bromosuccinimide (NBS) as the bromine source, a non-polar solvent like carbon tetrachloride or cyclohexane, and add a radical initiator like AIBN.

Issue 2: The reaction produced a mixture of mono-, di-, and tri-brominated compounds.

  • Question: I have significant amounts of over-brominated products. How can I improve the selectivity for mono-bromination?

  • Answer: Over-bromination occurs when the product is sufficiently activated to react faster than the starting material or when the reaction conditions are too harsh.[4]

    • Causality: An excess of the brominating agent is the most common cause. Prolonged reaction times can also contribute, allowing the initially formed mono-brominated product to react further.

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination.[4] Adding the reagent slowly over time can also help maintain a low concentration and improve selectivity.

    • Reduce Reaction Time: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed or when the desired product is maximized.

    • Lower the Temperature: Lowering the reaction temperature often increases selectivity by reducing the overall reaction rate, giving the desired reaction a kinetic advantage over subsequent brominations.[4]

Issue 3: The reaction yield is low with significant starting material decomposition.

  • Question: My reaction has a low yield, and I'm isolating a dark, tar-like substance. What is causing this degradation?

  • Answer: Decomposition suggests that the reaction conditions are too harsh for the benzothiazole ring system.[4]

    • Causality: High temperatures or the use of strong acids (like H₂SO₄) can lead to side reactions like sulfonation or general degradation of the heterocyclic ring.[4][7] NBS itself can decompose over time, especially when heated, releasing bromine and creating a more aggressive reaction environment.[1]

  • Solutions:

    • Use Milder Conditions: Avoid high temperatures unless necessary. If using an acid catalyst, consider a milder Lewis acid or a buffered system.

    • Purify NBS: If your NBS is yellow or brown, it has likely started to decompose. Recrystallize it from hot water to obtain a pure white solid before use.[2]

    • Protect from Light: For light-sensitive reactions, especially radical brominations, shielding the reaction vessel with aluminum foil can prevent unwanted side reactions and decomposition.

Data Summary: Brominating Agents and Conditions
ReagentTarget PositionTypical SolventInitiator/CatalystCommon Side Reactions
NBS Methyl (Benzylic)CCl₄, CyclohexaneAIBN, BPO, UV LightRing Bromination (if contaminated or in polar solvent)
NBS Aromatic RingAcetonitrile, DME, DMFNone / Acid CatalystOver-bromination, Poor regioselectivity
Br₂ Aromatic RingAcetic Acid, CHCl₃Lewis Acid (e.g., FeBr₃)Over-bromination, Decomposition, Poor selectivity[4]
Br₂ / H₂SO₄ Aromatic RingH₂SO₄NoneSulfonation, Decomposition[4][8]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical choices and logical steps for troubleshooting.

start 2-Methylbenzothiazole radical_path Radical Pathway (Benzylic Bromination) start->radical_path NBS, AIBN Non-polar Solvent electrophilic_path Electrophilic Pathway (Ring Bromination) start->electrophilic_path Br₂ or NBS Polar Solvent / Lewis Acid product_radical 2-(Bromomethyl)benzothiazole (Desired Product A) radical_path->product_radical product_electrophilic Ring-Brominated Isomer (Desired Product B) electrophilic_path->product_electrophilic overbrom_radical 2-(Dibromomethyl)benzothiazole product_radical->overbrom_radical Excess NBS Long Reaction Time overbrom_electrophilic Di/Tri-brominated Ring product_electrophilic->overbrom_electrophilic Excess Bromine Harsh Conditions

Caption: Primary reaction pathways for the bromination of 2-methylbenzothiazole.

problem Problem Encountered wrong_isomer Wrong Isomer Formed (Ring vs. Methyl) problem->wrong_isomer low_yield Low Yield / Decomposition problem->low_yield over_brom Over-bromination (Multiple Products) problem->over_brom cause_wi Cause: Conditions favor wrong pathway (e.g., polar solvent for radical rxn) wrong_isomer->cause_wi cause_ly Cause: Harsh conditions (temp, acid) Impure reagents low_yield->cause_ly cause_ob Cause: Incorrect stoichiometry Excess reaction time over_brom->cause_ob sol_wi Solution: Switch to appropriate conditions (e.g., NBS/AIBN in CCl₄ for methyl) cause_wi->sol_wi sol_ly Solution: Lower temperature Use milder catalyst Purify NBS cause_ly->sol_ly sol_ob Solution: Use 1.0-1.1 eq. of NBS/Br₂ Monitor via TLC and quench promptly cause_ob->sol_ob

Caption: Troubleshooting logic for common bromination issues.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)benzothiazole (Benzylic Bromination)

This protocol is optimized for selective bromination of the methyl group via a free-radical pathway.

Materials:

  • 2-Methylbenzothiazole (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzothiazole and anhydrous CCl₄.

  • Reagent Addition: Add NBS and AIBN to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C). The reaction can also be initiated by shining a broad-spectrum lamp on the flask. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any trace acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 6-Bromo-2-methylbenzothiazole (Electrophilic Aromatic Bromination)

This protocol is a general method for achieving ring bromination with controlled conditions. Note: The exact position of bromination can vary, and isomeric mixtures are possible.

Materials:

  • 2-Methylbenzothiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve 2-methylbenzothiazole in anhydrous acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.[9]

  • Reagent Addition: Add NBS in one portion to the cooled, stirring solution.

  • Reaction: Allow the mixture to stir at 0°C. Monitor the reaction progress by TLC. The reaction may take several hours.[9]

  • Work-up:

    • Quench the reaction by adding water.[9]

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired ring-brominated product(s).

References

  • Fallon, T., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7876.
  • Pilgram, K. H. (1971). U.S. Patent No. 3,577,427. Washington, DC: U.S. Patent and Trademark Office.
  • Reddy, T. R., et al. (2018). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 16(34), 6173-6178.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Tan, J. C., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Wang, Y., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(15), 4475.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS).
  • University of Colorado Boulder. (n.d.). Experiment 24: Electrophilic Aromatic Substitution.
  • Plath, P. F., & Stahly, G. P. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing very low to no conversion of my this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling is a frequent issue that can often be traced back to a few key areas of the reaction setup.

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) might be inefficient. Ingress of oxygen into your reaction vessel can also lead to the formation of inactive palladium black.[1]

    • Solution:

      • Ensure a scrupulously inert atmosphere. This is the most critical factor. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.

      • Use a fresh, high-quality palladium source. If you suspect your Pd(II) source is old or degraded, consider using a fresh batch or a more robust Pd(0) catalyst like Pd(PPh₃)₄.

      • Consider a pre-catalyst. Modern palladium pre-catalysts are designed to reliably generate the active Pd(0) species in situ.

  • Ineffective Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[2] For heteroaryl halides like this compound, standard ligands like triphenylphosphine (PPh₃) may not be optimal.

    • Solution:

      • Screen bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are often more effective for challenging substrates.[3]

      • Consider N-heterocyclic carbene (NHC) ligands. NHCs are strong σ-donors that can be very effective in promoting the oxidative addition step with electron-rich or heteroaromatic halides.[4]

  • Suboptimal Base: The base is essential for the transmetalation step, activating the boronic acid.[5] The choice of base can significantly impact the reaction rate and yield.

    • Solution:

      • Screen different bases. If a weaker base like K₂CO₃ is not effective, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[3][6] The solubility of the base in the reaction medium is also a key factor.

      • Ensure the base is finely powdered and dry. This increases the surface area and reactivity.

  • Low Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.

    • Solution:

      • Increase the reaction temperature. If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may improve the conversion. Monitor for any signs of decomposition.

Question 2: My reaction is producing a significant amount of a dehalogenated byproduct (2-methylbenzo[d]thiazole). How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[7] This typically occurs when a hydride source is present in the reaction mixture.

  • Potential Hydride Sources:

    • Solvent: Some solvents, like alcohols, can act as hydride donors at elevated temperatures.

    • Base: Certain bases or impurities within the base can contribute to dehalogenation.

    • Water: While often a component of the solvent system, excessive water can sometimes be a proton source leading to dehalogenation pathways.

  • Solutions:

    • Use anhydrous solvents. If you are using a solvent system that does not require water, ensure your solvents are rigorously dried.

    • Choose your base carefully. Avoid bases that are known to promote dehalogenation. K₃PO₄ or Cs₂CO₃ are generally good choices.

    • Optimize the reaction time and temperature. Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.

Question 3: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is often a sign that oxygen is present in your reaction.[1][8]

  • Mechanism of Homocoupling: The presence of O₂ can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

  • Solutions:

    • Rigorous degassing is key. As mentioned before, ensure your solvent and reaction setup are completely free of oxygen.

    • Use a Pd(0) source directly. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) precatalyst.

Question 4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and how can I improve my purification strategy?

Answer:

Purification can be challenging due to the presence of various byproducts and residual reagents.

  • Common Impurities:

    • Dehalogenated starting material (2-methylbenzo[d]thiazole)

    • Homocoupled boronic acid

    • Residual boronic acid and its decomposition products

    • Palladium residues

  • Purification Strategies:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and some of the more polar impurities.

    • Filtration through Celite: Filtering the crude reaction mixture through a pad of Celite can help to remove palladium black and other insoluble materials.[9]

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The polarity of your product will depend on the nature of the coupled aryl group.

    • Recrystallization: If your product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Suzuki coupling?

A1: this compound is a heteroaryl bromide. The presence of the electron-rich thiazole ring can influence the electronic properties of the C-Br bond. Generally, heteroaryl halides can be challenging substrates in Suzuki couplings, sometimes requiring more specialized catalysts and conditions compared to simple aryl bromides.[10] The 2-methyl group is an electron-donating group, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition.

Q2: Which palladium catalyst is a good starting point for this reaction?

A2: For a substrate like this compound, a good starting point would be a catalyst system known to be effective for heteroaryl halides. While Pd(PPh₃)₄ can be attempted, a more robust choice would be a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] In some cases, a ligand-free approach using Pd₂(dba)₃ has been shown to be effective for benzothiazole derivatives.[11]

Q3: What is the role of the base in the Suzuki coupling of this compound?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The choice of base can significantly affect the reaction rate and overall yield.

Q4: What are some suitable boronic acid coupling partners for this compound?

A4: A wide range of aryl and heteroaryl boronic acids can be used as coupling partners. The success of the reaction will depend on the electronic and steric properties of the boronic acid. Electron-rich boronic acids tend to react faster, while sterically hindered boronic acids may require more forcing conditions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine the extent of conversion.

Optimized Reaction Conditions for Benzothiazole Derivatives

The following table summarizes a set of optimized conditions for the Suzuki coupling of a structurally similar 2-arylbenzothiazole derivative, which can serve as an excellent starting point for the optimization of the coupling with this compound.[11]

ParameterOptimized ConditionRationale
Palladium Source Pd₂(dba)₃ (10 mol%)A reliable Pd(0) source that has shown efficacy in ligand-free couplings of benzothiazoles.[11]
Ligand NoneA ligand-free approach simplifies the reaction setup and can be highly effective for certain substrates.[11]
Base Na₂CO₃ (2 equivalents)A moderately strong inorganic base that is effective in promoting transmetalation.[11]
Solvent Dioxane/H₂O (2:1)A common and effective solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[11]
Temperature 100 °C (Reflux)Elevated temperature is often required to drive the reaction to completion.[11]
Atmosphere ArgonA strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions.[11]

Experimental Protocol: A Starting Point

This protocol is a general procedure for the Suzuki coupling of this compound with an arylboronic acid, based on successful conditions reported for similar substrates.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.10 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water (in a 2:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Substrates (Aryl Bromide, Boronic Acid, Base) C Assemble under Inert Gas (Argon/Nitrogen) A->C B Degas Solvents (Dioxane, Water) E Add Solvents B->E D Add Catalyst (Pd Source) C->D D->E F Heat and Stir (e.g., 100 °C) E->F G Aqueous Workup (Extraction) F->G Reaction Complete H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: A typical workflow for the Suzuki coupling of this compound.

References

  • Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings.
  • Easily synthesizable benzothiazole based designers palladium complexes for catalysis of Suzuki coupling: Controlling effect of aryl substituent of ligand on role and composition of insitu generated binary nanomaterial (PdS or Pd16S7).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Optimization of the reaction conditions and scope of aryl halides...
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Royal Society of Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • Screening of different bases for Suzuki coupling a.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
  • Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium C
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat w
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central.
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Royal Society of Chemistry.
  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.

Sources

Technical Support Center: Challenges in the Purification of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Bromo-2-methylbenzo[d]thiazole. As a critical building block in medicinal chemistry and materials science, its purity is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its purification.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific, practical issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: I'm seeing poor separation between my product and the starting material, 2-methylbenzo[d]thiazole, during column chromatography.

  • Probable Cause: The polarity difference between the starting material and the mono-brominated product is often subtle. The addition of a single bromine atom does not drastically alter the molecule's interaction with the stationary phase, leading to overlapping elution profiles (co-elution).[2]

  • Solution & Scientific Rationale:

    • Optimize the Mobile Phase: The key is to find a solvent system that can exploit the small polarity difference. Start with a very non-polar eluent and increase the polarity gradually. A common and effective mobile phase for many bromo-heterocyclic compounds is a gradient of hexane and ethyl acetate.[3]

      • Action: Begin with 100% hexanes and slowly introduce ethyl acetate in small increments (e.g., 1-2%). A shallow gradient is crucial for separating compounds with similar Rf values.[3]

      • Causality: A shallow gradient allows for more interaction time with the stationary phase, amplifying the small differences in polarity and improving separation.

    • Reduce the Rf Value: Aim for a target Rf value of approximately 0.1-0.2 for your product on the TLC plate.

      • Action: Adjust your solvent system until the product spot is low on the TLC plate. While this will require more solvent and a longer run time for the column, the resolution between your product and the starting material will be significantly enhanced.[4]

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a tighter initial band and better separation.

      • Action: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column.

      • Causality: This technique prevents the crude mixture from dissolving into the initial eluent band, which can cause streaking and broadening of the peaks.

Issue 2: My purified product is contaminated with a slightly less polar impurity. What is it and how do I remove it?

  • Probable Cause: This is very likely an over-brominated byproduct, such as a di-bromo-2-methylbenzo[d]thiazole. During the synthesis, electrophilic aromatic substitution can occur a second time, especially if the reaction is left for too long or if there is an excess of the brominating agent.[2][5]

  • Solution & Scientific Rationale:

    • Meticulous Chromatography: As with separating starting material, a very shallow gradient is your best tool. The di-brominated species will be less polar and should elute before your desired mono-bromo product.

    • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product.[3]

      • Action: Find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures. Common choices for similar heterocyles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3][6]

      • Causality: As the solution cools slowly, the concentration of your desired compound will exceed its solubility limit first, leading to the formation of pure crystals. The less-abundant di-bromo impurity will remain in the mother liquor.[7]

Issue 3: My compound streaks and tails badly on the silica gel TLC plate and column, leading to broad peaks and poor recovery.

  • Probable Cause: The benzothiazole ring contains a basic nitrogen atom. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. An acid-base interaction between your basic compound and the acidic stationary phase causes strong, sometimes irreversible, binding, which manifests as streaking or tailing.[8]

  • Solution & Scientific Rationale:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Action: Add 0.1-1% triethylamine (Et₃N) or ammonia solution to your eluent system. You should see an immediate improvement in the spot shape on your TLC plate.[8]

      • Causality: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows your product to travel through the column based on polarity interactions alone, resulting in sharp, symmetrical peaks.

    • Switch the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

      • Action: Use neutral or basic alumina instead of silica gel. Alumina has a different surface chemistry and can provide a different elution order and improved separation for basic compounds.[3]

Issue 4: My final product is an oil and refuses to crystallize, even after removing all solvent.

  • Probable Cause: The presence of residual solvents or minor impurities can significantly inhibit crystallization by disrupting the formation of a crystal lattice. The product itself might also be a low-melting solid.

  • Solution & Scientific Rationale:

    • High Vacuum Drying: Ensure all volatile solvents are completely removed.

      • Action: Place the oily product under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil.

      • Causality: The micro-scratches on the glass provide nucleation sites—microscopic imperfections where the first crystals can begin to form.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir or sonicate.

      • Action: This can sometimes "shock" the compound into precipitating as a solid by washing away soluble impurities that inhibit crystallization.

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the oil. This will provide a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best purification technique to start with for crude this compound? A1: Flash column chromatography is the most versatile and generally recommended initial technique. It is highly effective at separating compounds with different polarities, making it ideal for removing unreacted starting material, over-brominated byproducts, and polar baseline impurities from the crude reaction mixture.[8]

Q2: How can I purify a basic nitrogen-containing heterocycle like this if it seems to be decomposing on the silica gel column? A2: Decomposition on silica gel is often due to the high acidity of the stationary phase.

  • Deactivate the Silica: You can create a less acidic environment. Before packing your column, prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine. This pre-treats the silica, neutralizing the most aggressive acidic sites.

  • Use an Alternative Stationary Phase: As mentioned in the troubleshooting guide, switching to neutral alumina is an excellent option to avoid decomposition on acidic surfaces.[3]

Q3: When should I choose recrystallization over column chromatography? A3: Recrystallization is ideal under two main conditions:

  • Final Polishing: When you have a product that is already >90% pure and you need to remove small amounts of closely-related impurities. It is more economical and easier to scale up than chromatography for this purpose.[3]

  • High-Yielding, Clean Reactions: If your synthesis is very clean and yields a solid crude product, a simple recrystallization may be all that is needed to achieve high purity, saving significant time and solvent compared to chromatography.

Data & Visualization
Table 1: Common Impurities & Characteristics
CompoundStructureTypical Rf (Hexane:EtOAc 9:1)Notes
2-methylbenzo[d]thiazoleC₈H₇NS~0.45Starting material; more polar than the product.
This compound C₈H₆BrNS ~0.40 Desired Product.
Di-bromo-2-methylbenzo[d]thiazoleC₈H₅Br₂NS~0.35Over-bromination byproduct; less polar than the product.

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent freshness, and chamber saturation.

Diagrams and Workflows

Below are visual guides to aid in your decision-making process during purification.

G cluster_0 Troubleshooting Poor Separation start Poor Separation Observed on TLC (Spots are too close, Rf > 0.5) step1 Decrease Eluent Polarity (e.g., Increase Hexane %) start->step1 check1 Are spots separated with Product Rf ≈ 0.2? step1->check1 step2 Try a Different Solvent System (e.g., Toluene/EtOAc or DCM/MeOH) check1->step2 No step3 Run a Shallow Gradient Column check1->step3 Yes step2->check1

Caption: Workflow for optimizing chromatographic separation.

G cluster_1 Choosing a Purification Method start Crude Product Obtained check1 Is the crude product a solid? start->check1 check2 Is the crude >90% pure by TLC/NMR? check1->check2 Yes chromatography Perform Flash Column Chromatography check1->chromatography No (Oil) check2->chromatography No recrystallize Perform Recrystallization check2->recrystallize Yes

Caption: Decision tree for selecting the primary purification technique.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol assumes a crude product contaminated with both starting material and di-brominated byproducts.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC of your crude material in several solvent systems (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

    • Identify a system that gives your product an Rf value of ~0.2 and shows separation from major impurities. If streaking occurs, add 0.5% triethylamine to the chosen system.[8]

  • Column Packing:

    • Select a column where the silica gel mass is 50-100 times the mass of your crude product.

    • Pack the column using the "slurry method" with your initial, non-polar eluent (e.g., 100% Hexane). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude material (~1g) in a minimal amount of dichloromethane.

    • Add ~2g of silica gel to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column, creating a thin, even layer. Add a small layer of sand on top to prevent disruption.

  • Elution:

    • Begin eluting with the non-polar solvent (100% Hexane).

    • Gradually increase the polarity according to a pre-determined gradient (e.g., start with 2% ethyl acetate, then increase by 2% every 2-3 column volumes).

    • Collect fractions of equal volume (e.g., 10-15 mL).

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate and develop it in your chosen analysis solvent system.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for purifying an already enriched, solid product.

  • Solvent Selection:

    • Place a small amount of your impure solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube.

    • Find a solvent that dissolves your compound poorly at room temperature but completely upon heating. A good alternative is a two-solvent system (one solvent in which the compound is soluble, and one in which it is not, e.g., ethyl acetate/hexanes).[3]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[7] This is a critical step; adding too much solvent will result in low recovery.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[9]

    • Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References
  • Chmovzh, T. N., Alekhina, D. A., Kudryashev, T. A., & Rakitin, O. A. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][8][10]thiadiazole). Molbank, 2022(2), M1362. [Link]
  • Reddit user discussion on r/OrganicChemistry. (2018).
  • J&K Scientific. (n.d.). This compound | 112146-10-8. [Link]
  • ResearchGate. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. [Link]
  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
  • Vassar College. (2007, November 28).
  • Dana Bioscience. (n.d.). This compound. [Link]
  • Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4789. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzo[d]thiazole.
  • Karale, O., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41531-41544. [Link]
  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]

Sources

stability issues of 4-Bromo-2-methylbenzo[d]thiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-methylbenzo[d]thiazole

Welcome to the dedicated technical support guide for this compound (CAS: 112146-10-8). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile benzothiazole intermediate. As a critical building block in medicinal chemistry and materials science, its stability in solution is paramount for achieving reproducible and reliable experimental outcomes.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

The stability of this compound is influenced by several environmental factors. The most critical are the solution's pH, the choice of solvent, exposure to light, storage temperature, and the presence of dissolved oxygen.[2] Each of these can initiate distinct degradation pathways, compromising the integrity of your sample.

Q2: Are there any immediate visual indicators of degradation?

While not definitive, visual cues such as a change in solution color (e.g., developing a yellow or brown tint), or the formation of a precipitate can suggest that degradation has occurred. However, significant degradation can happen without any visible change. Therefore, analytical confirmation, typically via High-Performance Liquid Chromatography (HPLC), is essential to confirm the purity and concentration of the compound.

Q3: What are the recommended general storage conditions for solutions of this compound?

For optimal stability, stock solutions should be stored at low temperatures (2-8°C is a common recommendation for related compounds).[3][4] They must be protected from light by using amber vials or by wrapping the container in aluminum foil.[2][4] Containers should be sealed tightly to prevent solvent evaporation and minimize exposure to atmospheric oxygen. For long-term storage, preparing aliquots can prevent degradation from repeated freeze-thaw cycles and exposure of the main stock to ambient conditions.

Q4: How long can I expect a solution of this compound to remain stable?

The shelf-life in solution is not fixed; it is highly dependent on the storage conditions (solvent, pH, temperature, light exposure). A well-prepared stock solution in a suitable aprotic solvent like anhydrous DMSO, stored properly at 2-8°C and protected from light, may be stable for several weeks. However, aqueous solutions, especially at neutral or alkaline pH, are more prone to degradation and should ideally be prepared fresh before each experiment.

Troubleshooting Guide: Addressing Specific Stability Issues

This section addresses common problems encountered during experimentation, providing causal explanations and actionable solutions.

Issue 1: Inconsistent Assay Results or Progressive Loss of Compound Activity
  • Question: My biological assay results are showing poor reproducibility, and the potency of my compound seems to decrease with each experiment using the same stock solution. What is the likely cause?

  • Answer & Analysis: This is a classic symptom of compound degradation. The initial concentration of the active this compound is decreasing over time, leading to diminished activity. The primary culprits are hydrolysis and oxidation.

    • Causality (Hydrolysis): The benzothiazole core, while aromatic, can be susceptible to hydrolytic cleavage. This is particularly pronounced in aqueous solutions with a neutral or alkaline pH, where hydroxide ions can attack the thiazole ring, leading to its opening and the formation of inactive 2-aminothiophenol derivatives.[2]

    • Causality (Oxidation): The sulfur atom in the thiazole ring is nucleophilic and can be oxidized by dissolved atmospheric oxygen.[2] This process, which can be accelerated by light and elevated temperatures, forms the corresponding sulfoxide and, subsequently, sulfone derivatives. These oxidized forms will have different electronic properties and molecular geometries, likely rendering them inactive or altering their target-binding profile.

    • Solution:

      • Confirm Degradation: Analyze an aliquot of your stock solution via HPLC to quantify the remaining parent compound and visualize any new peaks corresponding to degradation products.

      • Prepare Fresh Solutions: For all future experiments, prepare fresh dilutions from a concentrated stock just before use.

      • Optimize Solvent: If your experiment allows, use a less reactive, aprotic solvent. For primary stocks, anhydrous DMSO or DMF are superior choices over protic solvents like methanol or ethanol.

      • Control pH: If aqueous buffers are required, maintain a slightly acidic pH (e.g., pH 5-6.5), as acidic conditions can improve the stability of many benzothiazole derivatives by protonating the ring nitrogen, which reduces susceptibility to cleavage.[2][5]

Issue 2: Emergence of New Peaks in HPLC or LC-MS Analysis
  • Question: My routine HPLC analysis of a stored solution now shows several new peaks that were not present in the freshly prepared sample. What are these impurities?

  • Answer & Analysis: The appearance of new peaks is a clear indication of chemical degradation. Based on the known reactivity of the benzothiazole scaffold, these new species are likely specific degradation products.

    • Potential Degradation Pathways:

      • Oxidation: The most common pathway involves the oxidation of the sulfur atom to form this compound 1-oxide (sulfoxide) and subsequently this compound 1,1-dioxide (sulfone).[2] These products will be more polar and thus typically have shorter retention times on a reverse-phase HPLC column.

      • Hydrolysis: Under aqueous conditions, particularly if the pH is not acidic, you may observe the formation of 2-amino-3-bromothiophenol derivatives resulting from the cleavage of the thiazole ring.[2]

      • Photodegradation: If the solution was exposed to UV or even strong ambient light, complex degradation pathways can be initiated.[2][6] The resulting products can be varied and may require detailed structural elucidation (e.g., by LC-MS/MS and NMR) for full identification.

    • Troubleshooting Workflow: The following diagram outlines a logical workflow for addressing unexpected peaks.

G start New Peak(s) Detected in HPLC check_storage Review Storage Conditions (Light, Temp, Headspace) start->check_storage check_solvent Analyze Solvent Blank (Contamination?) start->check_solvent run_lcms Characterize New Peaks (LC-MS/MS) check_storage->run_lcms Storage OK check_solvent->run_lcms Solvent Clean compare_mw Compare Molecular Weights (+16 amu? +32 amu?) run_lcms->compare_mw oxidation Probable Oxidation (Sulfoxide/Sulfone) compare_mw->oxidation Mass Increase hydrolysis Probable Hydrolysis (Ring Opening) compare_mw->hydrolysis Mass Decrease/ Fragment Pattern remediate Remediation Strategy oxidation->remediate hydrolysis->remediate remediate_actions Discard Old Solution Prepare Fresh Stock Use Degassed Solvents Store Under Inert Gas (Ar/N2) remediate->remediate_actions

A logical workflow for troubleshooting unexpected HPLC peaks.

Issue 3: Selection of an Appropriate Solvent System
  • Question: What is the best solvent choice for preparing a stable, long-term stock solution of this compound?

  • Answer & Analysis: The ideal solvent minimizes reactivity with the solute.

    • Expert Recommendation: For a primary stock solution intended for long-term storage, a high-purity, anhydrous aprotic solvent is strongly recommended.

      • Top Choices: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are polar enough to dissolve the compound readily but lack the acidic protons that facilitate hydrolytic degradation pathways.

      • Avoid: Protic solvents like water, methanol, and ethanol should be avoided for long-term storage as they can directly participate in hydrolysis.[2] If an experiment requires a protic solvent, the aqueous solution should be prepared fresh from the aprotic stock immediately before use.

    • Data Summary: The following table summarizes solvent choice considerations.

Solvent ClassExamplesSuitability for Stock SolutionRationale
Aprotic Polar DMSO, DMFExcellent Solubilizes the compound well without participating in hydrolytic degradation.
Aprotic Non-Polar Dichloromethane, THFGood Low reactivity, but solubility may be lower. Volatility can be an issue.
Protic Polar Water, Methanol, EthanolPoor Can act as a nucleophile, leading to hydrolytic degradation of the thiazole ring.[2]

Experimental Protocols for Stability Assessment

To empower researchers to validate stability in their specific experimental context, we provide the following standardized protocols.

Protocol 1: HPLC-Based Routine Stability Monitoring

This protocol allows for the quantitative assessment of the parent compound's concentration over time.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in your chosen solvent (e.g., acetonitrile or DMSO).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot to a suitable concentration (e.g., 50 µg/mL) and inject it into a validated HPLC system. Record the peak area of the parent compound.

  • Storage: Store the stock solution under your standard laboratory conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., T=24h, 48h, 1 week, 2 weeks), withdraw an aliquot, prepare the dilution as in step 2, and analyze it using the exact same HPLC method.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 peak area. A loss of >5% purity often indicates meaningful degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

This study deliberately exposes the compound to harsh conditions to rapidly identify its potential degradation pathways, as is standard practice in pharmaceutical development.[7]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 1 hour.

    • Oxidation: Add 3% H₂O₂ to the solution. Keep at room temperature for 4 hours.

    • Thermal: Heat one aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic: Expose one aliquot of the stock solution to direct UV light (e.g., 254 nm) or strong broad-spectrum light for 24 hours.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms to a control sample to identify and quantify degradation products.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A 4-Bromo-2-methyl- benzo[d]thiazole B Ring-Opened Intermediate A->B H₂O / OH⁻ C 2-Amino-3-bromothiophenol Derivative B->C Rearrangement D 4-Bromo-2-methyl- benzo[d]thiazole E Sulfoxide Derivative (+16 amu) D->E [O] F Sulfone Derivative (+32 amu) E->F [O]

Primary degradation pathways for this compound.

References

  • Effect of pH on fluorescence intensity ratio of benzothiazole derivatives in different pH PBS buffer.
  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials.
  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]
  • A novel acidic pH fluorescent probe based on a benzothiazole derivative.
  • Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. [Link]
  • Benzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole)
  • This compound | 112146-10-8. J&K Scientific. [Link]
  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
  • Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. PubMed Central. [Link]
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isol
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole). MDPI. [Link]
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. [Link]
  • 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. PubChem. [Link]
  • 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911. PubChem. [Link]
  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]
  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters. The Royal Society of Chemistry. [Link]
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad

Sources

preventing dehalogenation of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for preventing the dehalogenation of 4-Bromo-2-methylbenzo[d]thiazole during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of Dehalogenation

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the ability to functionalize the C4-position via cross-coupling reactions. However, a frequent and frustrating side reaction is hydrodehalogenation, where the bromine atom is prematurely replaced by a hydrogen atom. This side reaction consumes the starting material, lowers the yield of the desired product, and introduces a byproduct (2-methylbenzo[d]thiazole) that can be difficult to separate, complicating purification.[2][3] This guide offers a structured approach to diagnosing and mitigating this common issue.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is hydrodehalogenation and why is it a significant problem in my reaction?

A: Hydrodehalogenation is an undesired reductive process where the C-Br bond of your starting material is cleaved and replaced with a C-H bond.[2][4] This leads directly to the formation of a major impurity, 2-methylbenzo[d]thiazole. The consequences for your experiment are multifaceted:

  • Reduced Yield: Your starting material is consumed in a non-productive pathway, directly lowering the maximum achievable yield of your target molecule.

  • Complicated Purification: The dehalogenated byproduct often has similar chromatographic properties to the starting material and sometimes the desired product, making isolation by column chromatography challenging and leading to lower isolated yields.[5]

  • Inaccurate Stoichiometry: The consumption of the aryl bromide affects the stoichiometry of the reaction, potentially leading to other side reactions, such as the homocoupling of the coupling partner.

Q2: What is the primary mechanism that leads to dehalogenation in palladium-catalyzed reactions?

A: In palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the most widely accepted mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[2][6] This highly reactive intermediate can intercept the catalytic cycle.

The catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[7] Dehalogenation represents a competing pathway that short-circuits this cycle.

Mechanism Breakdown:

  • Formation of Pd-H: The palladium-hydride species can be generated from various sources within the reaction mixture, including trace water, alcohol solvents, certain bases (e.g., alkoxides), or even the decomposition of phosphine ligands.[2][6]

  • Interception after Oxidative Addition: After the initial oxidative addition of this compound to the Pd(0) catalyst, an Ar-Pd(II)-Br intermediate is formed.

  • Competing Pathways: At this stage, the reaction faces a critical branch point:

    • Desired Pathway (Transmetalation): The organometallic coupling partner (e.g., a boronic acid) transfers its organic group to the palladium center.

    • Undesired Pathway (Dehalogenation): The Pd-H species can react with the Ar-Pd(II)-Br intermediate, leading to reductive elimination of the dehalogenated arene (Ar-H) and regenerating the active Pd(0) catalyst.[2]

If the rate of the desired transmetalation and subsequent reductive elimination is slow compared to the rate of the dehalogenation pathway, significant byproduct formation will be observed.[5]

Troubleshooting_Workflow start High Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., PPh₃, P(o-tol)₃) Try biaryl phosphines (XPhos, SPhos) or NHC ligands (IPr). start->ligand base Step 2: Change the Base Is the base too strong? (e.g., NaOtBu, LiHMDS) Switch to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). ligand->base solvent Step 3: Change the Solvent Is the solvent a hydride source? (e.g., alcohols, DMF) Use non-polar aprotic solvents (Toluene, Dioxane, THF). base->solvent temp temp solvent->temp purity Step 5: Check Reagent Purity Are reagents anhydrous/degassed? Ensure use of dry, degassed solvents and high-purity reagents. temp->purity end Minimized Dehalogenation purity->end

Fig 2. A systematic workflow for troubleshooting dehalogenation.

Detailed Parameter Optimization:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are highly effective at preventing dehalogenation because they promote the desired C-C bond formation to outcompete the side reaction. [2][5] * Recommendation: Switch from simple ligands like PPh₃ to Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [3]* Base Selection: The base can influence the reaction outcome significantly. Strong alkoxide bases can sometimes act as hydride sources or promote side reactions. [3][5] * Recommendation: If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. [2][3]* Solvent Choice: Solvents that can act as hydrogen donors will exacerbate dehalogenation.

    • Recommendation: Avoid protic solvents like alcohols. Use anhydrous, aprotic solvents like toluene, dioxane, or THF. [2][8]* Temperature Control: Dehalogenation can have a different activation energy than the desired coupling. Often, it becomes more prevalent at higher temperatures.

    • Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Try lowering the temperature from 110 °C to 80 °C. [2]* Reagent Purity: Trace amounts of water or other impurities can be significant sources of hydrides.

    • Recommendation: Use anhydrous and properly degassed solvents. Ensure all reagents are of high purity. [2]

      Parameter Condition to Avoid Recommended Condition Rationale
      Ligand Simple, less bulky (e.g., PPh₃) Bulky, electron-rich (e.g., XPhos, SPhos) Accelerates desired reductive elimination. [2][3]
      Base Strong alkoxides (e.g., NaOtBu) Weaker inorganic (e.g., K₃PO₄, Cs₂CO₃) Reduces pathways for Pd-H formation. [2][3]
      Solvent Protic (Alcohols) or DMF Aprotic, non-polar (Toluene, Dioxane) Eliminates potential hydride sources. [2][8]
      Temperature High (>100 °C) Lower (60-80 °C) May favor the desired reaction kinetically. [2]

      | Atmosphere | Presence of O₂ / H₂O | Inert (Argon/Nitrogen), anhydrous | Prevents degradation and hydride formation. [2]|

Table 1. Summary of parameter optimization to minimize dehalogenation.
Q5: Can you provide a robust starting protocol for a Suzuki-Miyaura coupling with this compound, optimized to prevent dehalogenation?

A: Certainly. This general protocol is designed as a starting point, incorporating best practices to suppress hydrodehalogenation. Further optimization may be required for specific coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

Reagents & Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (4 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To the oven-dried reaction vial, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ and XPhos ligand. Add 1 mL of the degassed toluene to this vial to form a pre-catalyst slurry.

  • Reaction Setup: Quickly add the catalyst slurry to the main reaction vial containing the solids.

  • Solvent Addition: Add the remaining 3 mL of degassed toluene to the reaction vial.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 80 °C . Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (2-methylbenzo[d]thiazole). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References
  • How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem.
  • Technical Support Center: Preventing Dehalogenation in Palladium-C
  • Cross-Coupling Reactions Guide - Johnson M
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communic
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ACS Public
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - Unipd.
  • This compound | CAS 112146-10-8 - Benchchem.
  • significant dehalogen
  • Dehalogen

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-2-methylbenzo[d]thiazole. This document provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to navigate the complexities of this specific transformation. As Senior Application Scientists, our goal is to explain not just the procedural steps but the fundamental causality behind experimental choices, ensuring your success.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic building block. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The primary challenges stem from the electronic nature of the benzothiazole ring and the potential for the heterocyclic nitrogen atom to coordinate with the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to low yields or failed reactions.

The key to success lies in the rational selection of the catalyst system—specifically the palladium source, ligand, and base—to favor the desired productive catalytic cycle over deactivation pathways.[1] This guide is structured to address the most common cross-coupling reactions and the specific issues you may encounter.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a general framework for troubleshooting. Many cross-coupling failures stem from a few common sources.

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// Nodes Start [label="Low or No Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Step1 [label="Step 1: Verify Reagent & Setup Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Optimize Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Adjust Reaction Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

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// Sub-nodes for Step 2 sub2_1 [label="Screen Different Ligands\n(Bulky, electron-rich phosphines, NHCs)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2_2 [label="Evaluate Palladium Precatalyst\n(e.g., G3/G4 precatalysts vs. Pd(OAc)2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2_3 [label="Optimize Base\n(Strength and solubility are critical)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Step 3 sub3_1 [label="Adjust Temperature\n(Increase for slow reactions, but monitor decomposition)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3_2 [label="Screen Solvents\n(Polarity can significantly impact results)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3_3 [label="Vary Concentration\n(Can influence rates and side reactions)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2 [label="If reagents/setup are confirmed good"]; Step2 -> Step3 [label="If yield is still low"]; Step3 -> Success [label="If optimized"];

// Connections to sub-nodes (using invisible nodes for layout) {rank=same; Step1; sub1_1; sub1_2; sub1_3;} Step1 -> sub1_1 [style=dashed, arrowhead=none]; Step1 -> sub1_2 [style=dashed, arrowhead=none]; Step1 -> sub1_3 [style=dashed, arrowhead=none];

{rank=same; Step2; sub2_1; sub2_2; sub2_3;} Step2 -> sub2_1 [style=dashed, arrowhead=none]; Step2 -> sub2_2 [style=dashed, arrowhead=none]; Step2 -> sub2_3 [style=dashed, arrowhead=none];

{rank=same; Step3; sub3_1; sub3_2; sub3_3;} Step3 -> sub3_1 [style=dashed, arrowhead=none]; Step3 -> sub3_2 [style=dashed, arrowhead=none]; Step3 -> sub3_3 [style=dashed, arrowhead=none]; }

Caption: General troubleshooting workflow for cross-coupling reactions.[2]

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For 4-bromo-2-methylbenzothiazole, the primary challenge is often sluggish reactivity, which can be overcome with the right catalyst system.[1][3]

FAQs & Troubleshooting Guide

Q1: My Suzuki coupling is giving low to no yield. What is the most likely cause?

A1: The most common issue is an insufficiently active catalyst system for this specific substrate. The benzothiazole nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[1] To overcome this, you need a catalyst system that favors the productive pathway.

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting catalyst inhibition.[6][7]

  • Troubleshooting Steps:

    • Switch Ligand: If using PPh₃, switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[4]

    • Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more efficient at generating the active Pd(0) species than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][8]

    • Base Selection: Ensure your base is strong enough and sufficiently soluble. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially in non-aqueous solvents like dioxane or toluene.[3][4][7]

Q2: I'm observing significant debromination of my starting material. How can I prevent this?

A2: Debromination is a common side reaction where the aryl bromide is reduced instead of coupled. This typically happens when the catalytic cycle is stalled or when there are proton sources in the reaction mixture.

  • Expertise & Experience: This side reaction is often exacerbated by moisture. Boronic acids can also contain water or promote protodeboronation, which can be a source of protons.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and ensure your base is dry.[9]

    • Use Boronic Esters: Consider using a boronic acid pinacol ester (Bpin) instead of the free boronic acid, as they are generally more stable and less prone to protodeboronation.[4]

    • Optimize Base: Sometimes a weaker base or anhydrous conditions with a base like K₃PO₄ can minimize this pathway.[7]

Recommended Catalyst Systems for Suzuki Coupling
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Notes / When to Use
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100A robust, general-purpose system for a wide range of boronic acids.[3]
XPhos Pd G3 (2 mol%)(integrated)K₃PO₄1,4-Dioxane100Excellent for sterically hindered or electron-deficient boronic acids.[4]
Pd₂(dba)₃ (5 mol%)NoneNa₂CO₃Dioxane/H₂ORefluxA ligand-free option that relies on the benzothiazole nitrogen to facilitate the cycle.[1]
PdCl₂(dppf) (3 mol%)(integrated)Cs₂CO₃THF/H₂O80A good choice for electron-rich boronic acids.[3]
Protocol 1: Suzuki Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

    • K₃PO₄ (2.0 equiv)

    • Toluene and Water (5:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the tube with argon or nitrogen three times.[9]

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically 8-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[10] With 4-bromo-2-methylbenzothiazole, success depends on using a catalyst system that is active enough to couple potentially less nucleophilic amines while avoiding catalyst deactivation.

FAQs & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is not working with a primary amine. What should I change?

A1: Coupling primary amines can be challenging due to competitive side reactions and the potential for N-H activation to interfere with the catalyst.

  • Expertise & Experience: First-generation ligands like P(o-tolyl)₃ are generally ineffective for primary amines.[10] The use of bidentate phosphine ligands (e.g., BINAP, DPPF) or modern, bulky monodentate ligands (e.g., XPhos, BrettPhos) is critical.[8][10] These ligands promote the reductive elimination step, which is often the turnover-limiting step for C-N bond formation.

  • Troubleshooting Steps:

    • Ligand Choice: Use a modern Buchwald ligand. XPhos is a very general and effective choice.[11]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. K₃PO₄ is generally not strong enough.

    • Palladium Source: Use a well-defined precatalyst like XPhos Pd G3 or generate the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand.[8]

Q2: The reaction is sluggish and requires high temperatures, leading to decomposition. How can I run it under milder conditions?

A2: High temperatures are often needed to drive the reaction, but they can also lead to catalyst decomposition and side reactions.

  • Expertise & Experience: The choice of ligand and precatalyst has the largest impact on reaction temperature. More active, modern catalyst systems are designed to operate at lower temperatures.[8]

  • Troubleshooting Steps:

    • Use a More Active Ligand: Ligands like BrettPhos or RuPhos are known to facilitate couplings at lower temperatures.

    • Use a G3 or G4 Precatalyst: These precatalysts are designed for rapid activation at or near room temperature, which can significantly lower the overall required reaction temperature.[8]

    • Solvent Choice: While toluene and dioxane are common, sometimes a more polar solvent like t-BuOH can accelerate the reaction, allowing for lower temperatures.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Notes / When to Use
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOt-BuToluene100A highly general system for both primary and secondary amines.[11]
BrettPhos Pd G3 (2 mol%)(integrated)LHMDSDioxane80-100Excellent for challenging couplings or when lower temperatures are desired.
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)Cs₂CO₃Toluene110A classic system, particularly effective for secondary amines.
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// Nodes Start [label="Select Cross-Coupling Type", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(C-C, sp)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Suzuki Branch Suzuki_Partner [label="Boronic Acid Partner?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Simple [label="Start with:\nPd(OAc)2 / SPhos\nK3PO4", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Hindered [label="Use Bulky System:\nXPhos Pd G3\nK3PO4", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Buchwald Branch Buchwald_Partner [label="Amine Partner?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald_Primary [label="Primary Amine:\nPd(OAc)2 / XPhos\nNaOt-Bu", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald_Secondary [label="Secondary Amine:\nPd2(dba)3 / BINAP\nCs2CO3", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sonogashira Branch Sonogashira_Partner [label="Alkyne Partner?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Standard [label="Standard:\nPd(PPh3)2Cl2 / CuI\nAmine Base", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_CopperFree [label="Copper-Free:\n[DTBNpP]Pd(crotyl)Cl\nTMP", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Suzuki; Start -> Buchwald; Start -> Sonogashira;

Suzuki -> Suzuki_Partner; Suzuki_Partner -> Suzuki_Simple [label="Simple / Unhindered"]; Suzuki_Partner -> Suzuki_Hindered [label="Sterically Hindered"];

Buchwald -> Buchwald_Partner; Buchwald_Partner -> Buchwald_Primary [label="Primary"]; Buchwald_Partner -> Buchwald_Secondary [label="Secondary"];

Sonogashira -> Sonogashira_Partner; Sonogashira_Partner -> Sonogashira_Standard [label="Standard Conditions"]; Sonogashira_Partner -> Sonogashira_CopperFree [label="Sensitive Substrate"]; }

Caption: Decision workflow for initial catalyst system selection.

Section 3: Sonogashira and Heck Couplings

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides and is fundamental for introducing alkynyl moieties.[12] The classic conditions use a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13]

  • FAQs & Troubleshooting:

    • Q: My reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I stop this?

      • A: Alkyne homocoupling is a common copper-catalyzed side reaction, often exacerbated by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Running the reaction at a lower temperature or using a copper-free protocol can also solve this problem.[14]

    • Q: My substrate is sensitive and degrades under the reaction conditions. Are there milder alternatives?

      • A: Yes, copper-free Sonogashira couplings are well-established.[15] These often use a palladium catalyst with a strong organic base (like DIPA or TMP) and can be run at room temperature, which is ideal for sensitive substrates.[14] A modern precatalyst like [DTBNpP]Pd(crotyl)Cl has shown excellent results for room-temperature, copper-free couplings.[14]

  • Recommended System (Classical):

    • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Co-catalyst: CuI (2-10 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

    • Solvent: THF or DMF

    • Reference Protocol: [12]

Heck Reaction

The Heck reaction forms a substituted alkene by coupling with an unsaturated halide.[16] For 4-bromo-2-methylbenzothiazole, the key is achieving high regioselectivity and avoiding side reactions.

  • FAQs & Troubleshooting:

    • Q: My Heck reaction is slow and requires high catalyst loading. How can I improve efficiency?

      • A: The efficiency of the Heck reaction is highly dependent on the ligand. While phosphine-free conditions (e.g., using only Pd(OAc)₂) can work, they often require high temperatures. The use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the reaction and allow for lower catalyst loadings and temperatures.[16][17][18]

    • Q: I am getting a mixture of regioisomers. How can I control the selectivity?

      • A: Regioselectivity in the Heck reaction is complex. For terminal alkenes, the coupling generally occurs at the less substituted carbon. The choice of ligand and additives can influence this. For challenging cases, screening different ligands (e.g., monodentate vs. bidentate phosphines) is the best empirical approach.

  • Recommended System (Jeffery Conditions):

    • Catalyst: Pd(OAc)₂ (1-2 mol%)

    • Additive: A phase-transfer catalyst like TBAB (tetrabutylammonium bromide)

    • Base: K₂CO₃ or NaHCO₃

    • Solvent: DMF or NMP

References

  • Technical Support Center: Stille Coupling with Brominated Heterocycles. Benchchem.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing).
  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Heck reaction. Wikipedia.
  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF. ResearchGate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing.
  • Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates | Request PDF. ResearchGate.
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile | Request PDF. ResearchGate.
  • Cross-Coupling Chemistry.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PMC - NIH.
  • Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers (RSC Publishing).
  • Advances in Cross-Coupling Reactions. PMC - NIH.
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles. PubMed.

Sources

Technical Support Center: Managing Impurities in 4-Bromo-2-methylbenzo[d]thiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this key chemical intermediate. As a versatile synthon in medicinal chemistry, particularly for developing novel anticancer and antimicrobial agents, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from common inquiries to advanced troubleshooting, to help you optimize your synthetic process, minimize impurity formation, and ensure the integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound.

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most prevalent and well-documented method is the direct electrophilic bromination of 2-methylbenzo[d]thiazole.[1] This reaction typically employs a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane.[1][2][3] The reaction is generally performed at or slightly above room temperature. The underlying mechanism is an electrophilic aromatic substitution, where the electron-rich benzothiazole ring system is attacked by an electrophilic bromine species.

Q2: My reaction is complete, but I see multiple spots on my TLC plate. What are the most likely impurities?

A2: The primary impurities in this synthesis are typically:

  • Unreacted Starting Material: 2-methylbenzo[d]thiazole. This is common if the reaction time was too short or an insufficient amount of the brominating agent was used.

  • Di-brominated Species: The formation of 4,X-dibromo-2-methylbenzo[d]thiazole is a significant side reaction.[3] The existing methyl and thiazole ring system activates the benzene ring, making it susceptible to a second bromination. The most common byproduct is 4,7-dibromo-2,1,3-benzothiadiazole, which is an analog mentioned in related syntheses.[3]

  • Positional Isomers: Depending on reaction conditions (especially temperature), minor amounts of other mono-brominated isomers (e.g., 6-bromo or 7-bromo) can form.

  • Oxidized Impurities: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, particularly if harsh oxidative conditions are present.[1]

Q3: Why is my final product a dark oil or discolored solid instead of the expected solid?

A3: A dark or oily product is almost always indicative of impurities. The most common causes are residual bromine or acidic byproducts from the reaction. Elemental bromine, if not fully quenched or removed during workup, can impart a persistent yellow-to-brown color. Furthermore, side reactions can lead to polymeric or tar-like materials, especially if the reaction temperature was too high, leading to decomposition.[2] A thorough aqueous workup, including a wash with a reducing agent like sodium bisulfite or sodium thiosulfate to quench excess bromine, followed by a bicarbonate wash to neutralize acid, is critical.

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?

A4: Yes, NBS is an excellent alternative to liquid bromine and is often preferred for laboratory-scale synthesis. The primary advantages are:

  • Safety and Handling: NBS is a solid, making it significantly easier and safer to handle and weigh compared to highly corrosive and volatile liquid bromine.

  • Selectivity: NBS can sometimes offer better selectivity for mono-bromination, as it generates a low concentration of Br₂ in situ, potentially reducing the formation of di-brominated byproducts. However, careful control of stoichiometry remains crucial.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex issues during synthesis and purification.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common experimental outcomes.

TroubleshootingWorkflow cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Potential Causes & Corrective Actions start Reaction Workup Complete tlc_analysis Analyze Crude Product by TLC/LC-MS start->tlc_analysis tlc_multiple_spots Multiple Spots Observed tlc_analysis->tlc_multiple_spots tlc_sm_present Starting Material Dominant tlc_multiple_spots->tlc_sm_present Main impurity has lower Rf tlc_product_streak Product Streak / Baseline Material tlc_multiple_spots->tlc_product_streak Indistinct separation tlc_new_spots New, Unidentified Spots tlc_multiple_spots->tlc_new_spots Spots with higher/lower Rf cause_sm Cause: Incomplete Reaction - Insufficient brominating agent - Low temperature / short time Action: - Re-run with >1.0 eq. Br₂/NBS - Increase reaction time/temp tlc_sm_present->cause_sm cause_streak Cause: Acidic Residue / Tar - Incomplete neutralization - Overheating Action: - Thorough NaHCO₃ wash - Purify via column chromatography tlc_product_streak->cause_streak cause_new_spots Cause: Side Reactions - Over-bromination (di-bromo) - Isomer formation Action: - Use precise stoichiometry (1.0 eq.) - Maintain low reaction temp - Purify via recrystallization/column tlc_new_spots->cause_new_spots

Caption: Troubleshooting decision tree for synthesis of this compound.

Problem: Low or No Product Yield
  • Potential Cause 1: Ineffective Brominating Agent.

    • Why it happens: Old bottles of NBS can degrade over time, losing their activity. Similarly, if the reaction is not protected from moisture, water can react with the brominating agent.

    • Corrective Action: Use a freshly opened container of NBS or recrystallize old NBS from water. Ensure your reaction is run under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Incorrect pH or Workup Procedure.

    • Why it happens: The benzothiazole ring system has a basic nitrogen atom. If the workup is performed under strongly acidic conditions without proper neutralization, the product can remain in an aqueous layer as a salt, leading to significant loss.

    • Corrective Action: After quenching the reaction, ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) with a base like sodium bicarbonate before extraction with an organic solvent.[3] Check the pH of the aqueous layer to confirm.

Problem: Final Product Purity is Low (<95%) After Initial Purification
  • Potential Cause 1: Co-crystallization of Impurities.

    • Why it happens: The di-brominated byproduct, in particular, can have similar solubility properties to the desired mono-brominated product, causing it to co-crystallize during recrystallization.

    • Corrective Action: A multi-step purification approach is often necessary. First, attempt a recrystallization. If impurities persist, column chromatography is the most effective method for separating compounds with different polarities. A hexane/ethyl acetate solvent system is often effective for separating the starting material, mono-bromo, and di-bromo species.[3]

  • Potential Cause 2: Thermal Decomposition during Solvent Removal.

    • Why it happens: Benzothiazoles can be sensitive to high temperatures. Using excessive heat during rotary evaporation to remove high-boiling solvents (like DMF or acetic acid) can cause decomposition, generating a new profile of impurities.

    • Corrective Action: Remove solvents under reduced pressure at the lowest practical temperature (e.g., <50°C). If acetic acid was used as the solvent, it's often best to dilute the reaction mixture with water to precipitate the crude product, filter it, and then wash thoroughly to remove the acid before proceeding with further purification.

Part 3: Key Experimental Protocols
Protocol 1: Synthesis via Bromination in Acetic Acid

This protocol describes a standard lab-scale synthesis of this compound.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methylbenzo[d]thiazole (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Bromination: Cool the solution to 10-15°C in an ice-water bath. Prepare a solution of liquid bromine (1.05 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup & Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 10x the reaction volume). A precipitate should form. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow/orange color disappears.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the crude product under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and test its solubility in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. A mixture of ethanol and water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Impurity Profile and Management

Managing impurities requires understanding their origin and implementing targeted control strategies.

Impurity Formation Pathways

ImpurityFormation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM 2-Methylbenzo[d]thiazole TS1 [Electrophilic Attack by Br⁺] SM->TS1 + Br₂ / Acetic Acid Impurity2 Isomeric Mono-bromo Products (e.g., 6-Bromo) SM->Impurity2 Higher Temp / Kinetic Control Issues Product This compound (Desired Product) TS1->Product Impurity1 4,X-Dibromo-2-methylbenzo[d]thiazole (Over-bromination) Product->Impurity1 + Excess Br₂

Caption: Primary reaction and common side-reaction pathways.

Table of Common Impurities and Control Strategies
Impurity NameStructure (Example)Common CauseIdentification (Method)Mitigation & Control Strategy
2-methylbenzo[d]thiazole Starting MaterialIncomplete reaction; insufficient brominating agent.TLC (lower Rf than product), LC-MS (lower mass), ¹H NMR.Use a slight excess (1.05-1.1 eq.) of brominating agent; ensure adequate reaction time and monitor by TLC.
4,7-dibromo-2-methylbenzo[d]thiazole Di-brominated ProductExcess brominating agent; high reaction temperature.TLC (higher Rf than product), LC-MS (higher mass, isotopic pattern for 2 Br), ¹H NMR.Maintain strict 1:1 stoichiometry; add brominating agent slowly at low temperature; purify by column chromatography.[3]
6-Bromo-2-methylbenzo[d]thiazole Positional IsomerHigh reaction temperature; thermodynamic vs. kinetic control issues.Difficult to separate by TLC; requires HPLC or ¹H NMR for confirmation.Keep reaction temperature low (<20°C) during bromine addition to favor kinetic product (4-bromo).
2-methylbenzo[d]thiazole 1-oxide Oxidized ImpurityPresence of oxidizing agents; harsh reaction conditions.LC-MS (M+16 peak), changes in ¹H NMR aromatic signals.Avoid strong oxidants; ensure workup quenches all reactive species; use an inert atmosphere.[1]
References
  • This compound | CAS 112146-10-8. Benchchem.
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole). MDPI.
  • 4-bromo-2,1,3-benzothiadiazole synthesis. ChemicalBook.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

Sources

reaction monitoring techniques for 4-Bromo-2-methylbenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

###_ _

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity in your experiments.

Overview: The Synthetic Pathway

The most common and reliable synthesis of this compound involves a two-step process starting from 2-aminothiophenol. The first step is the bromination of 2-aminothiophenol to yield 2-Amino-3-bromothiophenol[1][2]. The subsequent and key step is the cyclization of this intermediate with an acetylating agent, typically acetic anhydride or glacial acetic acid, to form the target benzothiazole ring system.

This reaction proceeds via acylation of the amino group, followed by an intramolecular nucleophilic attack by the thiol group on the newly formed amide carbonyl, and a final dehydration step to yield the aromatic benzothiazole product[2].

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Cyclization Reagents cluster_product Final Product A 2-Aminothiophenol C 2-Amino-3-bromothiophenol A->C Electrophilic Bromination B Bromine B->C E This compound C->E Acylation & Cyclization D Acetic Anhydride or Acetic Acid D->E

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended TLC conditions for monitoring this reaction?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring[3][4]. For the synthesis of this compound, a mobile phase consisting of a non-polar and a moderately polar solvent is ideal.

Recommended Protocol: TLC Monitoring

  • Plate: Use silica gel 60 F254 plates.

  • Spotting: Apply a small spot of your starting material (2-Amino-3-bromothiophenol), a co-spot (starting material + reaction mixture), and a spot of the reaction mixture.

  • Eluent System: Begin with a solvent system of Hexane:Ethyl Acetate (8:2, v/v) . This ratio generally provides good separation between the more polar starting material and the less polar product.

  • Visualization: Visualize the dried plate under UV light (254 nm). The starting aminothiophenol and the benzothiazole product are typically UV active. Staining with iodine vapor can also be used for visualization[3].

CompoundExpected Rf Value (Approx.)Appearance under UV (254 nm)
2-Amino-3-bromothiophenol0.2 - 0.3Dark spot
This compound 0.6 - 0.7 Dark spot

Note: Rf values are approximate and can vary based on plate manufacturer, chamber saturation, and temperature. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, higher Rf product spot.

Q2: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for structural elucidation[5]. For this compound, you should expect specific signals in both ¹H and ¹³C NMR spectra.

    • ¹H NMR: Look for three distinct aromatic protons in the 7-8 ppm region and a sharp singlet for the methyl group around 2.8 ppm.

    • ¹³C NMR: Expect signals for the eight unique carbons, including the methyl carbon, the quaternary carbons of the thiazole ring, and the carbons of the benzene ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Look for the molecular ion peak (M+) and the characteristic isotopic pattern of a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound[6][7]. A reverse-phase method is typically used. Purity is determined by the area percentage of the main product peak.

Typical HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Retention Time | Product is non-polar, expect a later retention time. |

Q3: What are the key safety precautions for handling the reagents?

Answer: Safety is paramount. The starting material, 2-aminothiophenol, and its brominated derivative are thiols, which are known for their strong, unpleasant odors and potential for oxidation[3].

  • Ventilation: Always handle 2-Amino-3-bromothiophenol in a well-ventilated fume hood.

  • Inert Atmosphere: 2-aminothiophenols are susceptible to oxidation (forming disulfides), which can be a major source of impurities[3]. While not always strictly necessary for this specific cyclization, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize this side reaction and improve yield and purity.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is required.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

Troubleshooting_Workflow Start Problem Observed Q1 TLC shows significant starting material remaining? Start->Q1 Q2 TLC/HPLC shows multiple new spots/peaks? Start->Q2 Q3 Reaction appears complete, but isolated yield is low? Start->Q3 Sol1 Incomplete Reaction: - Check reagent purity - Increase temperature/time - Verify catalyst (if any) Q1->Sol1 Yes Sol2 Side Product Formation: - Lower reaction temp - Use inert atmosphere - Check stoichiometry Q2->Sol2 Yes Sol3 Isolation Issues: - Optimize work-up pH - Use anti-solvent precipitation - Choose appropriate  purification method Q3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: Reaction is Stalled or Incomplete
  • Symptom: After the recommended reaction time, TLC analysis shows a significant amount of the 2-Amino-3-bromothiophenol starting material remaining. HPLC analysis confirms <80% conversion.

  • Causality: The cyclization and dehydration steps are often the rate-limiting parts of this synthesis. Insufficient activation (e.g., low temperature) or the presence of inhibitors (e.g., water) can stall the reaction. The purity of the starting aminothiophenol is also critical; oxidized starting material (disulfide) will not react[3].

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the 2-Amino-3-bromothiophenol is pure and not discolored (indicating oxidation). Use a freshly opened bottle or material that has been stored properly under an inert atmosphere[3].

    • Check Reaction Temperature: Many benzothiazole syntheses require heat to drive the dehydration step[8]. If running at room temperature, consider gradually increasing the heat to reflux (the optimal temperature depends on the solvent) and continue to monitor by TLC every hour.

    • Extend Reaction Time: Some reactions simply require more time. Allow the reaction to proceed for an additional 4-6 hours, monitoring for any change.

    • Consider a Catalyst: While often uncatalyzed, some benzothiazole syntheses benefit from an acid catalyst like p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA) to facilitate the dehydration step, especially when using acetic acid instead of acetic anhydride[9][10].

Problem 2: Significant Impurity Formation
  • Symptom: TLC plate shows multiple spots, or the HPLC chromatogram displays several peaks besides the starting material and product. The crude NMR may show unidentifiable aromatic or aliphatic signals.

  • Causality: The primary cause of impurities is often the oxidation of the thiol group in the starting material to form a disulfide[3]. This disulfide can lead to downstream impurities. Another possibility, especially with high temperatures, is the formation of tar-like polymerization byproducts.

  • Troubleshooting Protocol:

    • Prevent Oxidation: As mentioned, run the reaction under an inert atmosphere (N₂ or Ar) to minimize the oxidation of the starting thiol[3].

    • Control Temperature: Excessive heat can promote side reactions. If you are running the reaction at a high temperature and observing byproduct formation, try reducing it. Microwave-assisted synthesis can sometimes offer rapid heating and shorter reaction times, which can minimize the formation of thermal degradation products[8].

    • Purification Strategy: If minor impurities are unavoidable, a robust purification strategy is needed.

      • Column Chromatography: This is a highly effective method. Use a slurry of silica gel in hexane and elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol or isopropanol can be an excellent way to remove impurities and obtain a highly pure product[8][11].

Problem 3: Difficulties in Product Isolation & Low Yield
  • Symptom: TLC/HPLC indicates a complete reaction, but the isolated yield after work-up is significantly lower than expected. The product may also be an oil instead of the expected solid.

  • Causality: Low isolated yields can stem from several issues during the work-up and purification. The product might have some solubility in the aqueous phase during extraction, or it may fail to precipitate/crystallize effectively[8][12].

  • Troubleshooting Protocol:

    • Optimize Aqueous Work-up: After the reaction, the mixture is typically quenched with water and neutralized (e.g., with a saturated sodium bicarbonate solution). Ensure the pH is neutral or slightly basic to ensure the product, which is a weak base, is in its free form and maximally soluble in the organic extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete recovery of the product.

    • Induce Crystallization: If the product is an oil after solvent evaporation, it may be due to residual solvent or minor impurities inhibiting crystallization.

      • Try adding a non-solvent like cold hexanes or pentane and scratching the side of the flask with a glass rod to induce nucleation.

      • If that fails, purify the oil via column chromatography. The purified fractions, once combined and concentrated, are more likely to solidify.

References

  • EvitaChem. (n.d.). 2-Amino-3-bromothiophenol.
  • Benchchem. (n.d.). This compound | CAS 112146-10-8.
  • Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Benchchem. (n.d.). 2-Amino-3-bromothiophenol | 73628-28-1.
  • Advanced Journal of Chemistry, Section A. (2025). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors.
  • BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
  • MDPI. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLBENZOTHIAZOLE(112146-10-8) 1H NMR spectrum.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • NIH PMC. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • Bruker. (n.d.). Reaction Monitoring.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][8][13]thiadiazole).
  • NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • ChemicalBook. (n.d.). 4-bromo-2,1,3-benzothiadiazole synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes.
  • Journal of Al-Nahrain University. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
  • ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.
  • Benchchem. (n.d.). Confirming the Purity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Moldb. (n.d.). This compound.
  • AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
  • Google Patents. (n.d.). CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-amino-3-bromobenzenethiol.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
  • NIH PMC. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis-Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The reactivity of the C4-bromo substituent is paramount for derivatization, but its success is critically dependent on the reaction medium. Understanding and controlling solvent effects is the key to optimizing yields, minimizing impurities, and ensuring reproducible outcomes.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and corrective protocols.

Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am attempting to displace the bromide on this compound with an aliphatic amine nucleophile (e.g., morpholine or piperidine) in toluene, but I am observing less than 10% conversion even after prolonged heating. What is the likely cause and how can I improve my yield?

A: This is a classic issue of solvent mismatch for the SNAr mechanism. The SNAr reaction proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex. Your choice of a nonpolar solvent like toluene is inhibiting the formation and stabilization of this critical intermediate.

Causality Explained:

  • Mechanism: The reaction involves the nucleophilic attack on the electron-deficient aromatic ring, forming a negatively charged sigma complex (Meisenheimer complex). The departure of the bromide leaving group restores aromaticity.

  • Solvent Role: Polar aprotic solvents are essential for this mechanism. They possess high dielectric constants that can stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the first, often rate-determining, step.[1][2] Nonpolar solvents like toluene or hexane cannot provide this stabilization, leading to a prohibitively high energy barrier.

  • Protic Solvents - A Caveat: While polar, protic solvents (e.g., ethanol, methanol) can stabilize charged species, they will also heavily solvate the amine nucleophile through hydrogen bonding. This "caging" of the nucleophile drastically reduces its nucleophilicity and reactivity, leading to slow reaction rates.[3]

Troubleshooting Protocol & Recommendations:

  • Solvent Re-evaluation: Switch from toluene to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent starting points.[4][5]

  • Temperature Control: While increasing temperature can help, it may lead to decomposition in the wrong solvent. In a suitable polar aprotic solvent, reactions often proceed efficiently at temperatures between 80-130 °C.[4]

  • Base Selection: Ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is present to scavenge the HBr generated, driving the reaction to completion.

Comparative Data on a Related System: The following table illustrates the dramatic effect of solvent choice on the SNAr reaction of a similar electron-deficient substrate, 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][7][8]thiadiazole), with morpholine. A similar trend is expected for this compound.

EntrySolventTemperature (°C)Time (h)Yield of Mono-substituted ProductReference
1Dichloromethane (DCM)Room Temp.24Low[4]
2Acetonitrile (MeCN)Reflux2478%[4]
3Dimethylformamide (DMF)Reflux2470%[4]
Issue 2: Inconsistent Yields and Catalyst Decomposition in Suzuki-Miyaura Cross-Coupling

Q: I am performing a Suzuki coupling of this compound with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst. My yields are inconsistent, and I often see palladium black crashing out of the solution. Could my solvent system (anhydrous THF) be the problem?

A: Yes, the solvent system is a likely contributor to both inconsistency and catalyst decomposition in Suzuki-Miyaura reactions. While THF is a common solvent, it may not be optimal for all substrate combinations, particularly concerning the solubility of the base and the stability of the catalytic species.

Causality Explained:

  • Catalytic Cycle: The Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps. The solvent impacts each step.

  • Base Solubility: The transmetalation step is often accelerated by the presence of a base (e.g., K₂CO₃, Cs₂CO₃). These inorganic bases have very poor solubility in anhydrous organic solvents like THF or toluene. This creates a heterogeneous mixture, leading to inconsistent reaction rates and localized pH changes that can degrade the catalyst.[9][10]

  • Catalyst Stability: The phosphine ligands that stabilize the Pd(0) catalyst can dissociate. The solvent's polarity and coordinating ability can influence the stability of the active catalytic complex. In some cases, a single solvent may not provide the optimal balance of properties.

Troubleshooting Workflow:

G cluster_solvent Solvent System Optimization start Low/Inconsistent Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic acid, Base, Catalyst) start->check_reagents First solvent_issue Suspect Solvent System check_reagents->solvent_issue If reagents are OK add_water Introduce Aqueous Co-solvent (e.g., Toluene/H₂O 4:1) solvent_issue->add_water Improves base solubility try_dioxane Switch to 1,4-Dioxane (Often with H₂O) add_water->try_dioxane If still problematic outcome Optimized & Reproducible Yield add_water->outcome Often solves issue try_dmf Use DMF for stubborn couplings (Caution: higher temp) try_dioxane->try_dmf Last resort try_dioxane->outcome try_dmf->outcome

Caption: Troubleshooting workflow for Suzuki coupling.

Recommendations:

  • Introduce Water: The most common and effective solution is to use a biphasic solvent system. A mixture of an organic solvent like toluene or 1,4-dioxane with water (e.g., 4:1 or 5:1 v/v) will dissolve the inorganic base, creating a more homogeneous reaction environment and accelerating the transmetalation step.[5]

  • Solvent Screening: If an aqueous system is not desirable, screen other solvents. 1,4-Dioxane is a highly effective solvent for many Suzuki reactions.[9] For particularly challenging couplings, DMF can be used, but careful temperature control is required to prevent catalyst decomposition.[11]

  • Degassing: Ensure all solvents are rigorously degassed before use. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to the formation of palladium black.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary classifications of solvents I should consider for reactions with this compound?

A1: Solvents are generally classified by their polarity and their ability to donate a proton. For this substrate, you should consider three main categories:

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, Acetone). They have large dipole moments but lack acidic protons. They are excellent for SNAr reactions as they stabilize charged intermediates without deactivating nucleophiles.[2]

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). They have large dipole moments and contain acidic protons (O-H, N-H). They are generally poor choices for SNAr with amine nucleophiles due to hydrogen bonding but can be useful as co-solvents in cross-coupling reactions.[3]

  • Nonpolar Solvents: (e.g., Toluene, Hexane, 1,4-Dioxane, THF). They have small dipole moments. Toluene and dioxane are workhorse solvents for many palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[9][12]

Q2: Why is 1,4-Dioxane often preferred for Buchwald-Hartwig amination reactions?

A2: 1,4-Dioxane is frequently used in Buchwald-Hartwig aminations for several reasons. It has a moderate boiling point (101 °C), which is suitable for many catalytic cycles. Its ability to coordinate weakly to the palladium center can help stabilize the active catalyst. Furthermore, a large body of literature exists demonstrating its effectiveness with a wide range of palladium precatalysts and phosphine ligands, making it a reliable starting point for optimization.[12][13][14] However, due to safety and environmental concerns, greener alternatives are now being explored.[15]

Q3: Are there any recommended "green" or more sustainable solvent alternatives for these reactions?

A3: Yes, the field is actively moving towards more sustainable solvents. For cross-coupling reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and tert-butanol (tBuOH) have been shown to be effective replacements for traditional solvents like 1,4-dioxane or toluene.[15] For SNAr reactions, while replacing DMF or DMSO is challenging, in some cases, solvents like dimethyl carbonate (DMC) or exploring solvent-free conditions may be viable alternatives.[8][15]

Q4: How does the methyl group at the C2 position influence reactivity compared to the parent 4-Bromobenzothiazole?

A4: The 2-methyl group is an electron-donating group. This has a subtle but important electronic effect. It slightly increases the electron density of the benzothiazole ring system. For nucleophilic aromatic substitution, this makes the ring slightly less electron-deficient and may modestly decrease the reaction rate compared to the unsubstituted analog. However, this effect is generally minor compared to the powerful influence of solvent choice. For cross-coupling reactions, its electronic impact is minimal on the C-Br bond's reactivity.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with Morpholine

This protocol provides a robust starting point for the nucleophilic substitution of the bromide.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv) and morpholine (1.2 equiv).

  • Solvent: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_mechanism S_NAr Mechanism Start This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Complex (Anionic σ-complex) Stabilized by Polar Aprotic Solvent TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Substituted Product + Br⁻ TS2->Product

Caption: Role of solvent in stabilizing the SNAr intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for coupling with arylboronic acids.

  • Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
  • MDPI. (2024). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Zhdankin, V. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18076.
  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([6][7][8]thiadiazole).
  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Vietnam Academy of Science and Technology. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Vietnam Journal of Chemistry, 58(3), 321-326.
  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][7][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(15), 4998.
  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • De Rossi, R. H., & Pierini, A. B. (2009). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Current Organic Chemistry, 13(5), 483-497.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic letters, 6(17), 2881–2884.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • ResearchGate. (2019). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
  • Chmovzh, T. N., et al. (2022). Benzo[1,2-d:4,5-d′]bis([6][7][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 27(23), 8561.
  • Acta Crystallographica Section E. (2012). The reaction of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone. E68(Pt 12), o3327.
  • ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions.
  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8751-8759.
  • ResearchGate. (n.d.). Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium.
  • ResearchGate. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([6][7][8]thiadiazole) 2 with aromatic and aliphatic amines.
  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 19(43), 14364-14375.
  • Karimova, N., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(20), 4842-4853.
  • Semantic Scholar. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
  • ResearchGate. (2019). Survey of the Ketcham reaction for series of furan-substituted thiazolo[5,4-d]thiazoles.

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Technical Support Center: Workup Procedures for 4-Bromo-2-methylbenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed procedural logic for the workup and purification of this compound, both after its initial synthesis and following its use in downstream applications like cross-coupling reactions.

Our approach is rooted in explaining the causality behind each step, ensuring that every protocol is a self-validating system for achieving high purity and yield.

Section 1: Workup & Purification Following Synthesis

The two most common routes to this compound are the direct electrophilic bromination of 2-methylbenzo[d]thiazole and the Sandmeyer reaction starting from 4-amino-2-methylbenzo[d]thiazole. The workup procedure must be tailored to the specific reagents and potential byproducts of each method.

FAQ 1: My direct bromination of 2-methylbenzothiazole with NBS resulted in a complex mixture. How do I design an effective workup?

Answer:

Direct bromination, typically with N-Bromosuccinimide (NBS), is a common strategy. However, it can suffer from lack of regioselectivity and over-bromination. The primary impurities are the starting material, other brominated isomers (e.g., 6-bromo), and the succinimide byproduct. A multi-step workup is essential for isolation.

Causality Behind the Workup: The goal is to first remove the acidic succinimide byproduct and then separate the desired 4-bromo isomer from the starting material and other non-polar isomers.

  • Step 1: Quenching & Succinimide Removal. The reaction is typically quenched with an aqueous solution. A basic wash (e.g., saturated sodium bicarbonate) is critical to deprotonate and solubilize the succinimide, facilitating its removal into the aqueous layer.[1]

  • Step 2: Extractive Workup. A standard liquid-liquid extraction separates the organic-soluble benzothiazole derivatives from water-soluble byproducts.

  • Step 3: Purification. The key challenge is separating the 4-bromo isomer from other isomers and unreacted starting material, which often have similar polarities. This almost always requires chromatography.

Detailed Experimental Protocol: Workup for NBS Bromination

  • Reaction Monitoring: Monitor the reaction closely by Thin-Layer Chromatography (TLC). A common eluent system is Hexane:Ethyl Acetate (e.g., 8:2 or 9:1). The brominated products will have a slightly higher Rf than the 2-methylbenzothiazole starting material. Stop the reaction once the starting material is consumed to minimize over-bromination.[2]

  • Quenching: Cool the reaction mixture to room temperature. Dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove succinimide.[1][3]

    • Water (1x) to remove residual NaHCO₃.

    • Saturated aqueous sodium chloride (brine) (1x) to break up any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Column Chromatography: This is the most effective method. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. This allows for the separation of the starting material, the desired 4-bromo product, and any di-brominated byproducts. A typical eluent system for purification is a Hexane/Ethyl Acetate gradient.[3][4]

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be attempted. Common solvent systems include ethanol, or a mixture of a good solvent (like DCM or acetone) with a poor solvent (like hexane or heptane).[5]

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}

Workflow for NBS Bromination Workup.

FAQ 2: How do I safely and effectively work up a Sandmeyer reaction to produce this compound?

Answer:

The Sandmeyer reaction converts an amino group to a bromide via a diazonium salt intermediate.[6][7] The workup is critical for safety (destroying residual diazonium salts) and for removing the copper catalyst and other inorganic materials.

Causality Behind the Workup:

  • Safety: Diazonium salts can be explosive when isolated and dry. The workup must ensure they are fully decomposed. This is typically achieved by warming the reaction mixture after the addition of the copper(I) bromide solution, which drives the conversion to the aryl bromide and liberates nitrogen gas.[8]

  • Catalyst Removal: The copper salts used as catalysts are water-soluble and must be removed. An aqueous workup is therefore mandatory.

  • Byproduct Removal: The primary organic byproduct is often the corresponding phenol, formed by the reaction of the diazonium salt with water. This can be removed with a basic wash.

Detailed Experimental Protocol: Workup for Sandmeyer Bromination

  • Reaction Completion & Quenching: After the diazonium salt solution is added to the CuBr solution, allow the reaction to stir, often with gentle warming, until nitrogen evolution ceases. This indicates the consumption of the diazonium salt. Pour the reaction mixture into a large volume of ice water to quench any remaining reactive species.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x).[9]

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Water (1x).

    • Dilute aqueous NaOH or NaHCO₃ (1x) to remove any phenolic byproducts.

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often dark due to copper impurities.

    • Filtration through Silica Plug: A quick filtration of the crude material (dissolved in a minimal amount of DCM) through a short plug of silica gel can remove a significant amount of baseline impurities and color.

    • Column Chromatography: For high purity, column chromatography using a Hexane/Ethyl Acetate eluent system is recommended.[9]

    • Recrystallization: If the material from the silica plug is a solid, recrystallization from a solvent like ethanol/water or hexane/ethyl acetate can be effective.

Section 2: Post-Reaction Workup (Suzuki Cross-Coupling)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The workup must focus on removing the palladium catalyst, inorganic base, and boron-containing byproducts.

FAQ 3: My Suzuki coupling reaction is complete, but I am struggling to remove the palladium catalyst and boron impurities. What is the standard workup?

Answer:

A successful Suzuki coupling workup hinges on the removal of both the palladium catalyst, which can be problematic for downstream applications and toxicity, and the boronic acid/ester byproducts.

Causality Behind the Workup:

  • Boronic Acid Byproduct Removal: Boronic acids and their derivatives can sometimes be challenging to remove completely. An aqueous basic wash (e.g., NaHCO₃ or K₂CO₃) can help to solubilize some of these species. Filtering through a plug of silica gel is also often effective.

  • Palladium Removal: Residual palladium can make the product appear as a dark oil or solid. While standard chromatography removes some palladium, specialized techniques may be needed for complete removal.

  • Base Removal: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is easily removed with a simple water wash.

digraph "Suzuki_Workup_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Troubleshooting workflow for Suzuki coupling workup.

Detailed Experimental Protocol: Workup for Suzuki Coupling

  • Initial Filtration: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a heterogeneous palladium catalyst was used or if palladium black has precipitated, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite®.[10]

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (1x) to remove the bulk of the inorganic base.

    • Saturated aqueous NaHCO₃ (1x) to remove residual boronic acid.

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often a dark-colored solid or oil.

  • Standard Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[11]

  • Troubleshooting Palladium Contamination: If the product remains colored after chromatography, significant palladium contamination is likely.

    • Activated Charcoal: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir or heat gently for a short period, and then filter through Celite®. This can adsorb a significant amount of palladium.[5]

    • Palladium Scavengers: For APIs or when ultra-low palladium levels are required, treatment with a solid-supported metal scavenger (e.g., thiol-functionalized silica) is highly effective. The product solution is stirred with the scavenger resin, which is then simply filtered off.

Section 3: Data & Tables for Easy Reference

Technique Purpose Typical Solvents/Conditions Notes & Common Issues
TLC Monitoring Reaction progress, fraction analysisHexane/Ethyl Acetate (9:1 to 7:3 v/v)Product Rf is typically higher than starting amine, lower than starting 2-methylbenzothiazole. Co-spotting is crucial.[2]
Extraction Removal of aqueous-soluble impuritiesEthyl Acetate (EtOAc), Dichloromethane (DCM)Emulsion formation can occur; use of brine helps to break them.[4]
Aqueous Wash Removal of specific impuritiesSat. NaHCO₃ (for acids, succinimide), 1M HCl (for bases), H₂O, BrineEnsure complete phase separation before draining.
Column Chromatography Isomer separation, final purificationSilica gel; Eluent: Hexane/Ethyl Acetate gradientOverloading the column can lead to poor separation. Product may appear as a faint yellow band.[3][9]
Recrystallization Final purification of solid productsEthanol/Water, DCM/Hexane, Acetone/HeptaneOiling out can occur if the solvent polarity difference is too great or cooling is too rapid. Scratching the flask can induce crystallization.[5]

References

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole).
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2017). How to do workup after doing bromination with NBS?
  • PrepChem.com. (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (n.d.). Removing Palladium from Reaction Mixtures by Fixed Bed Adsorption.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
  • Google Patents. (n.d.). Bromobenzothiazole-based luminescence reagent and preparation method thereof.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • NIH. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • NIH. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

storage and handling best practices for 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Core Concepts: Understanding this compound

This compound is a key building block in medicinal chemistry and materials science.[1] Its benzothiazole core is a prevalent scaffold in numerous bioactive molecules.[1] The bromine atom at the 4-position and the methyl group at the 2-position impart specific reactivity and physical properties that are crucial for its application in synthesis. The bromine atom, for instance, serves as a reactive handle for cross-coupling reactions, while the methyl group influences the compound's electronic properties and stability.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Storage and Stability

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light and moisture to prevent degradation.

Q2: How stable is this compound at room temperature?

A2: While stable for short periods, prolonged storage at room temperature is not advised. Higher temperatures can increase the rate of potential degradation, especially in the presence of atmospheric moisture or oxygen. For daily laboratory use, it is acceptable to keep a working quantity at ambient temperature, but the main stock should remain in cold storage.

Q3: What are the signs of degradation to look for in this compound?

A3: Visual inspection can be a preliminary indicator of degradation. A change in color (e.g., from off-white/light yellow to brown) or the development of a strong, unusual odor can suggest decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.

Handling and Safety

Q4: What are the primary hazards associated with handling this compound?

A4: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Ingestion may also be harmful. Always consult the Safety Data Sheet (SDS) for detailed hazard information.

Q5: What personal protective equipment (PPE) is required when working with this compound?

A5: When handling this compound, it is mandatory to wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q6: Are there any known chemical incompatibilities with this compound?

A6: Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues encountered when using this compound.

Reaction Troubleshooting

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

  • Potential Cause 1: Catalyst Inactivity. The choice of palladium catalyst and ligand is critical. The electron-rich nature of the benzothiazole ring can influence the catalytic cycle.

    • Troubleshooting Steps:

      • Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

      • Consider using a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald or Beller groups, which can enhance the rate of oxidative addition.

      • If using a pre-catalyst, ensure proper activation conditions.

  • Potential Cause 2: Inappropriate Base or Solvent. The base and solvent system can significantly impact the reaction outcome.

    • Troubleshooting Steps:

      • Experiment with different bases. While carbonate bases are common, stronger bases like potassium phosphate (K₃PO₄) may be necessary.

      • Ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst. Toluene, dioxane, and DME are common choices.

      • The addition of a small amount of water can sometimes be beneficial in Suzuki couplings, but this should be optimized.

  • Potential Cause 3: Protodebromination. This is a common side reaction where the bromine atom is replaced by a hydrogen atom from the solvent or trace water.

    • Troubleshooting Steps:

      • Use rigorously dried and degassed solvents and reagents.

      • Employ a milder base if possible, as stronger bases can sometimes promote this side reaction.

      • Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).

Issue 2: Observation of Unexpected Byproducts

  • Potential Cause 1: Oxidation of the Benzothiazole Core. The sulfur atom in the benzothiazole ring is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of sulfoxides or sulfones.

    • Troubleshooting Steps:

      • Conduct the reaction under a strict inert atmosphere.

      • Use degassed solvents to minimize dissolved oxygen.

      • If possible, perform the reaction at a lower temperature.

      • Identify the byproduct by mass spectrometry (an increase of 16 or 32 amu).

  • Potential Cause 2: Hydrolysis of the Benzothiazole Ring. Under strongly acidic or basic conditions, particularly at elevated temperatures, the thiazole ring can be susceptible to hydrolytic cleavage.

    • Troubleshooting Steps:

      • Avoid harsh acidic or basic conditions if possible.

      • If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.

Purity and Analytical Troubleshooting

Issue 3: Inconsistent or Unexpected Spectroscopic Data (NMR, MS)

  • Potential Cause 1: Presence of Synthetic Impurities. The synthesis of this compound can result in impurities such as unreacted starting materials or over-brominated products.

    • Troubleshooting Steps:

      • Review the synthetic route to anticipate potential byproducts. Common impurities can arise from the starting materials used in the synthesis of the benzothiazole ring.[2]

      • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurity.

      • Employ 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the impurity.

  • Potential Cause 2: Compound Degradation. As discussed, the compound can degrade if not stored or handled properly.

    • Troubleshooting Steps:

      • Analyze a fresh sample from a properly stored stock.

      • Compare the data to a reference spectrum if available.

      • Look for characteristic peaks of potential degradation products, such as the corresponding debrominated compound or oxidized species.

Issue 4: Tailing or Broad Peaks in HPLC Analysis

  • Potential Cause: Interaction with the Stationary Phase. The nitrogen atom in the benzothiazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape.

    • Troubleshooting Steps:

      • Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase.

      • Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to protonate the nitrogen, which can improve peak shape.

      • Consider using a column with end-capping or a different stationary phase chemistry.

IV. Experimental Protocols

This section provides detailed protocols for the proper handling, storage, and disposal of this compound.

Protocol 1: Receiving and Storage of this compound
  • Inspection: Upon receipt, visually inspect the container for any signs of damage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage:

    • For long-term storage, place the tightly sealed container in a refrigerator at 2-8°C.

    • For short-term (daily) use, a small quantity can be kept in a desiccator at room temperature.

    • Always store away from incompatible materials.[3]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Protocol 3: Safe Disposal of this compound Waste
  • Waste Segregation: Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a dedicated, labeled hazardous waste container for halogenated organic compounds.[3] Do not mix with non-halogenated waste.[3]

  • Container Management: Use a chemically resistant container with a secure lid. Label the container clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Procedure: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]

V. Visualizations

Workflow for Receiving and Storing this compound

start Receive Shipment inspect Inspect Container for Damage start->inspect label_check Verify Label Information inspect->label_check storage_decision Long-term or Short-term Use? label_check->storage_decision long_term Store in Refrigerator (2-8°C) Tightly Sealed storage_decision->long_term Long-term short_term Store in Desiccator at Room Temperature storage_decision->short_term Short-term end Ready for Use long_term->end short_term->end

Caption: Workflow for receiving and storing the compound.

Troubleshooting Logic for a Failed Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions catalyst_inactive Use Fresh Catalyst Optimize Ligand check_catalyst->catalyst_inactive base_solvent Screen Different Bases Use Anhydrous/Degassed Solvent check_conditions->base_solvent protodebromination Ensure Anhydrous Conditions Consider Milder Base check_side_reactions->protodebromination oxidation Run Under Inert Atmosphere Use Degassed Solvents check_side_reactions->oxidation

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

VI. References

Sources

Technical Support Center: Synthesis of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis of 4-Bromo-2-methylbenzo[d]thiazole, with a specific focus on avoiding over-bromination. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the underlying principles to empower your research.

Troubleshooting & FAQs: Navigating the Bromination of 2-Methylbenzothiazole

The electrophilic bromination of 2-methylbenzothiazole is a key transformation, but it is often plagued by the formation of undesired di- and poly-brominated species. Understanding the factors that control regioselectivity is crucial for a successful synthesis.

Q1: My reaction is producing a significant amount of di-brominated product. What are the primary causes and how can I minimize it?

A1: The formation of multiple brominated products, or over-bromination, is a common challenge that primarily stems from the high reactivity of the brominating agent and reaction conditions that favor multiple substitutions.[1] The benzothiazole ring system is susceptible to electrophilic attack, and once the first bromine is introduced, the ring can still be sufficiently activated for a second substitution to occur.

Core Causality & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most direct cause of over-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[1] Precise measurement is critical.

  • Highly Reactive Brominating Agent: Elemental bromine (Br₂) is a very strong brominating agent and can be difficult to control, often leading to over-bromination.[1]

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1][2] NBS provides a low, steady concentration of bromine, which favors the desired mono-bromination.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can lead to the formation of di-brominated byproducts.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the desired product is at its maximum concentration.[1]

Q2: I'm observing poor regioselectivity with bromination occurring at multiple positions on the benzene ring. How can I improve the selectivity for the 4-position?

A2: The position of bromination on the benzothiazole ring is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The electron-donating character of the thiazole ring fused to the benzene ring directs electrophilic substitution to the benzene portion.

Factors Influencing Regioselectivity:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can sometimes favor competing ring bromination reactions at various positions.[1][2]

    • Recommendation: While acetic acid is commonly used, less polar solvents might improve selectivity.[1][2] Consider solvents like chloroform or 1,2-dimethoxyethane (DME).[1][2][4]

  • Temperature Control: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barriers for substitution at less favored positions.

    • Recommendation: Lowering the reaction temperature often increases selectivity.[1] Running the reaction at 0 °C or even lower can significantly improve the outcome.

  • Nature of the Electrophile: The "hardness" or "softness" of the electrophile can influence the site of attack. Milder brominating agents can exhibit higher regioselectivity.

    • Recommendation: As mentioned, NBS is a milder alternative to Br₂ and can offer better control over both the degree of bromination and the position of substitution.[1][2]

Q3: What are the key differences between using elemental bromine (Br₂) and N-Bromosuccinimide (NBS) for this synthesis?

A3: The choice between Br₂ and NBS is a critical decision point in this synthesis, with significant implications for selectivity, safety, and ease of handling.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, strong oxidizing agent.[1]Milder and more selective brominating agent.[1][5]
Selectivity Often leads to over-bromination and a mixture of isomers.[1]Favors mono-bromination and can offer better regioselectivity.[1][2]
Handling Highly volatile, corrosive, and toxic liquid.[3][6]Crystalline solid, easier and safer to handle.[2][6]
Mechanism Direct electrophilic aromatic substitution.[7]Provides a low, constant concentration of Br₂, often proceeding via a radical pathway for allylic/benzylic bromination, but also serves as an excellent electrophilic bromine source for aromatic systems.[3][5][6]

Expert Insight: For syntheses where high purity and yield of the mono-brominated product are paramount, NBS is overwhelmingly the recommended reagent.[3] Its ability to maintain a low bromine concentration is key to suppressing the formation of undesired byproducts.[3]

Q4: My purification by column chromatography is difficult due to the close polarity of the desired 4-bromo isomer and the di-bromo byproducts. Are there any tips for better separation?

A4: Co-elution of brominated isomers is a common purification challenge. Here are some strategies to improve separation:

  • Optimize Your Solvent System:

    • Recommendation: Use a less polar solvent system for your column chromatography, such as a high hexane to ethyl acetate ratio (e.g., 9:1 or even higher).[8] This will increase the separation between the slightly more polar mono-bromo product and the less polar di-bromo products.

  • Recrystallization:

    • Recommendation: If you have a solid product, recrystallization can be a very effective method for purification. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate mixtures.

  • Alternative Chromatographic Techniques:

    • Recommendation: For very difficult separations, consider High-Performance Liquid Chromatography (HPLC) on a larger scale if the equipment is available.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound while minimizing over-bromination.

Materials:

  • 2-Methylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (DME) or Acetonitrile (MeCN)[2][9]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzo[d]thiazole (1 equivalent) in DME or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[9]

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary, but it's crucial to stop when the starting material is consumed.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway

Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the desired electrophilic substitution and the competing over-bromination pathway.

Bromination_Pathway Start 2-Methylbenzothiazole Reagent_Mono + NBS (1 equiv) - Low Temp Start->Reagent_Mono Selective Conditions Reagent_Di + NBS (>1 equiv) - High Temp Start->Reagent_Di Harsh Conditions Product_Mono 4-Bromo-2-methyl- benzo[d]thiazole (Desired Product) Reagent_Mono->Product_Mono Product_Mono->Reagent_Di Further Reaction Product_Di Di-bromo-2-methyl- benzo[d]thiazole (Over-bromination) Reagent_Di->Product_Di

Sources

Technical Support Center: Enhancing Cross-Coupling Reactivity of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the reactivity of 4-Bromo-2-methylbenzo[d]thiazole in palladium-catalyzed cross-coupling reactions. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and optimize your synthetic strategies.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its successful implementation in cross-coupling reactions is not always straightforward. The electron-rich nature of the benzothiazole ring system and the potential for the thiazole nitrogen to coordinate with the palladium catalyst can lead to sluggish reactions, low yields, and the formation of undesirable side products.[3][4] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.

  • Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[5]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[8] For an electron-rich substrate like this compound, a suitable ligand is essential.

    • Solution: Switch to bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos). These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.[4][9]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[7]

    • Solution: The choice of base can be critical. Stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[5] The solubility of the base is also important; in some cases, adding a small amount of water to a solvent like dioxane or toluene can improve the efficacy of bases like K₃PO₄.[5]

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with electron-deficient or heteroaryl boronic acids.[3][7]

    • Solution: To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[7][10][11] These reagents can be more robust and release the boronic acid slowly during the reaction.[12][13]

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction, particularly when the desired cross-coupling is slow.[7]

  • Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen in the reaction mixture.[7]

    • Solution: Rigorous degassing of your solvent and maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) are crucial.[7] Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.

  • Catalyst Choice: The choice of palladium source can influence the extent of homocoupling.

    • Solution: Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes lead to less homocoupling compared to the in-situ reduction of a Pd(II) source.[7]

Question 3: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate and yield?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency with heteroaryl halides can be challenging.[14][15]

  • Ligand Selection is Critical: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand.[8]

    • Solution: For coupling with this compound, sterically hindered, electron-rich biarylphosphine ligands are generally the most effective.[14] Consider ligands like XPhos, SPhos, or RuPhos. Bidentate ligands like BINAP or DPPF can also be effective, particularly for coupling with primary amines.[14]

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[16] However, for sensitive substrates, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be advantageous.[15][16]

  • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the catalytic species.

    • Solution: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.[16]

Frequently Asked Questions (FAQs)

Q1: Can the thiazole nitrogen in this compound inhibit the palladium catalyst?

A1: Yes, this is a significant concern. The lone pair of electrons on the thiazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3][4] This is why the use of bulky ligands is often crucial. These ligands can sterically shield the palladium, preventing or minimizing this inhibitory coordination and allowing the catalytic cycle to proceed efficiently.[17]

Q2: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester) for Suzuki-Miyaura coupling with this substrate?

A2: While boronic acids are commonly used, boronic esters, particularly pinacol esters, offer several advantages. They are generally more stable and less prone to protodeboronation and homocoupling.[18][19] Although they may require slightly more forcing conditions to hydrolyze in situ to the active boronic acid, their increased stability often leads to cleaner reactions and higher yields, especially in challenging couplings.[10][11]

Q3: What are the general recommendations for setting up a cross-coupling reaction with this compound?

A3:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[7]

  • Dry Solvents: Use anhydrous solvents to minimize side reactions like protodeboronation.[7]

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[7]

  • Reagent Purity: Use high-purity reagents, as impurities can poison the catalyst.

  • Systematic Optimization: If you encounter issues, systematically optimize the reaction parameters, including the catalyst, ligand, base, solvent, and temperature.[20]

Experimental Protocols

Here are detailed, step-by-step methodologies for key cross-coupling reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., dioxane:water 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.

  • Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Heck Reaction

This protocol outlines the coupling of this compound with an alkene.[21][22]

Reagents and Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (NEt₃) (2.0 equivalents)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry, argon-flushed flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous, degassed DMF, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene90-110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (2.0)DMF100-120

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(39), 11830-11845. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Development of deactivation-resistant catalysts for Pd-catalyzed C–N cross-coupling reactions. Angewandte Chemie International Edition, 50(28), 6414-6436. [Link]
  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link]
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  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Pérez-Temprano, M. H., & Schoenebeck, F. (2018). Designing Pd and Ni catalysts for cross-coupling reactions by minimizing off-cycle species.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213. [Link]
  • Wikipedia. (2023).
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  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Saudi Chemical Society, 21(1), 108-114. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link]
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  • Gao, J., et al. (2014). Synthesis of benzimidazo[2,1-b]benzothiazole derivatives through sequential Cu-catalyzed domino coupling and Pd-catalyzed Suzuki reaction. Tetrahedron Letters, 55(22), 3367-3370. [Link]
  • Skuodis, E., et al. (2019). Suzuki cross-coupling reactions of 4,7-dibromo[7][12][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Advances, 9(42), 24345-24355. [Link]
  • Shutalev, A. D., et al. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([12][13][23]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 25(21), 5035. [Link]
  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 60-65. [Link]
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  • Krompiec, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855-17868. [Link]
  • Schneider, J. L., & DeVasher, R. B. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Li, J., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. International Journal of Molecular Sciences, 14(12), 23597-23608. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society, 131(36), 13082-13083. [Link]
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Sigman, M. (2015). Ligand design for cross-couplings: phosphines. [Link]
  • Gurbuz, N., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(5), 5649-5661. [Link]
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  • Li, H., et al. (2014). Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety.
  • Kumar, K., & Van der Eycken, E. V. (2013). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]. European Journal of Organic Chemistry, 2013(16), 3329-3337. [https://www.researchgate.net/publication/264356763_Pd0-Catalyzed_Intramolecular_Heck_reaction_of_23-Arylaminomethyl-32-bromoindoles_Syntheses_of_34-Benzo_c_]-carbolines_and_Indolo[23-c]isoquinolines]([Link])
  • Zhidkova, E. A., et al. (2019). Benzo[1,2-d:4,5-d′]bis([12][13][23]thiadiazole)
  • da Silva, F. A. R., et al. (2020). C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI. ChemistrySelect, 5(13), 3959-3965. [Link]
  • Murai, T., et al. (2023). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. Chemistry–An Asian Journal, 18(24), e202300858. [Link]
  • de Souza, R. O. M. A., et al. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(14), 2148-2161. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Bromo-2-methylbenzo[d]thiazole and Other Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole nucleus, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comparative analysis of the biological activity of 4-Bromo-2-methylbenzo[d]thiazole, contextualized within the broader family of benzothiazole derivatives. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and detail the methodologies for their evaluation.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the benzothiazole ring system lies in its aromaticity and the presence of nitrogen and sulfur heteroatoms. These features allow for diverse molecular interactions with biological targets, such as enzymes and receptors, making it a "privileged scaffold" in drug design.[4][5] Modifications at various positions of the benzothiazole core, particularly at the 2- and 6-positions, have been extensively explored to modulate and enhance its therapeutic potential.[6][7]

Spotlight on this compound: A Key Building Block

This compound serves as a crucial intermediate in the synthesis of more complex and potent bioactive molecules.[4] The presence of a bromine atom at the 4-position and a methyl group at the 2-position provides specific steric and electronic properties that can influence its interactions with biological targets.[4] The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The methyl group at the C-2 position is also a key modulator of activity. While direct and extensive biological activity data for this compound itself is not widely published, its utility as a precursor for potent anticancer and antimicrobial agents is well-documented.[4]

Comparative Biological Activity: The Influence of Substitution Patterns

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring. Here, we compare the anticancer and antimicrobial activities of various substituted benzothiazoles to understand the potential contribution of the bromo and methyl groups found in our lead compound.

Anticancer Activity

Benzothiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9][10]

A critical aspect of their anticancer potential is the substitution pattern on the benzothiazole core. For instance, 2-arylbenzothiazoles have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[11][12] The presence of a halogen, such as bromine or chlorine, on the benzothiazole ring or on appended aromatic moieties often enhances cytotoxic activity.[7][13][14]

Table 1: Comparative in vitro Anticancer Activity of Various Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazole SKRB-30.0012[1][15]
SW6200.0043[1][15]
A5490.044[1][15]
HepG20.048[1][15]
Chlorobenzyl indole semicarbazide benzothiazole HT-290.024[1][15]
H4600.29[1][15]
A5490.84[1][15]
MDA-MB-2310.88[1][15]
Naphthalimide derivative HT-293.72[1][15]
A5494.074[1][15]
MCF-77.91[1][15]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) MCF710.5[16]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide LungA54968 µg/mL[17]
6-nitrobenzo[d]thiazol-2-ol LungA549121 µg/mL[17]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that bromo-substituted benzothiazole derivatives can exhibit potent, nanomolar-range anticancer activity. The specific molecular context of the bromine atom is, however, crucial.

Antimicrobial Activity

Benzothiazole derivatives also possess significant antibacterial and antifungal properties.[3][18] The mechanism of their antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-activity relationship (SAR) studies have shown that substitutions on the benzothiazole ring are critical for antimicrobial potency. For example, the introduction of a nitro group or a halogen can significantly enhance activity.[19][20]

Table 2: Comparative in vitro Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Amino-benzothiazole Schiff base (46a, 46b) E. coli, P. aeruginosa15.62[19]
Benzothiazole clubbed isatin (41c) E. coli3.1[19]
P. aeruginosa6.2[19]
Sulfonamide analogue of benzothiazole (66c) P. aeruginosa, S. aureus, E. coli3.1 - 6.2[19]
Thiazolidin-4-one derivatives (8a-d) P. aeruginosa, E. coli90 - 180[19]
Heteroaryl benzothiazole (2j) Various bacteria230 - 940[18]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

These findings underscore the potential of substituted benzothiazoles as a promising class of antimicrobial agents. The specific activity is highly dependent on the overall molecular structure.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the biological activity of benzothiazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[21]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I Agar_Well_Diffusion cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Analysis A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Microbial Inoculum B->C D Create Wells in Agar C->D E Load Test Compounds into Wells D->E F Incubate Plates for 18-24 hours E->F G Measure Zone of Inhibition F->G

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Mechanistic Insights: How Benzothiazoles Exert Their Effects

The anticancer activity of many benzothiazole derivatives is linked to their ability to induce apoptosis, or programmed cell death. [10]This can occur through various signaling pathways. One proposed mechanism involves the modulation of key proteins in the apoptotic cascade.

Apoptosis_Pathway Benzothiazole Benzothiazole Derivative EGFR EGFR Signaling Pathway Benzothiazole->EGFR Inhibition PI3K_AKT PI3K/Akt/mTOR Pathway Benzothiazole->PI3K_AKT Downregulation JAK_STAT JAK/STAT Pathway Benzothiazole->JAK_STAT Downregulation ERK_MAPK ERK/MAPK Pathway Benzothiazole->ERK_MAPK Downregulation EGFR->PI3K_AKT EGFR->JAK_STAT EGFR->ERK_MAPK Mitochondria Mitochondrial Disruption PI3K_AKT->Mitochondria Modulation of Bcl-2 family proteins JAK_STAT->Mitochondria Modulation of Bcl-2 family proteins ERK_MAPK->Mitochondria Modulation of Bcl-2 family proteins Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by anticancer benzothiazoles. [9]

Conclusion

While this compound is primarily recognized as a valuable synthetic intermediate, the broader analysis of bromo- and methyl-substituted benzothiazoles reveals their significant potential as potent anticancer and antimicrobial agents. The structure-activity relationship data strongly suggest that the presence and position of the bromo and methyl groups are critical determinants of biological activity. Further synthesis and direct biological evaluation of derivatives of this compound are warranted to fully elucidate its therapeutic potential and to develop novel, more effective therapeutic agents.

References

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A Senior Application Scientist's Guide: 4-Bromo-2-methylbenzo[d]thiazole vs. 4-Chloro-2-methylbenzothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core in Modern Synthesis

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] This fused heterocyclic system, comprising a benzene ring and a thiazole ring, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[4][5][6][7] For synthetic chemists, functionalized benzothiazoles are invaluable building blocks. The introduction of a halogen atom, particularly at the 4-position, provides a reactive handle for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of two common halogenated building blocks: 4-Bromo-2-methylbenzo[d]thiazole and 4-Chloro-2-methylbenzothiazole. We will dissect their synthesis, compare their reactivity with supporting data, and provide detailed experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

I. Synthesis of Halogenated Benzothiazole Precursors

The choice between the bromo and chloro derivatives often begins with the accessibility and efficiency of their respective synthetic routes.

Synthesis of this compound

The most common route to this compound involves the direct electrophilic bromination of 2-methylbenzo[d]thiazole. This reaction leverages the electron-rich nature of the benzothiazole ring system.

  • Methodology: A typical procedure involves treating 2-methylbenzo[d]thiazole with a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or hydrobromic acid.[1][8][9] The reaction generally proceeds under mild conditions, often at room temperature or with gentle heating.[1]

cluster_synthesis_bromo Synthesis of this compound 2-Me-BT 2-Methylbenzo[d]thiazole Product_Br This compound 2-Me-BT->Product_Br Electrophilic Bromination Reagents_Br Br₂ or NBS Solvent (e.g., HBr, Acetic Acid) Reagents_Br->Product_Br

Caption: General synthesis of this compound.

Synthesis of 4-Chloro-2-methylbenzothiazole

In contrast, the direct chlorination of 2-methylbenzothiazole is often less selective and can lead to mixtures of products. Therefore, a more controlled, multi-step approach starting from a pre-functionalized precursor is typically employed.

  • Methodology: A common pathway is the Sandmeyer-type reaction, starting from 2-amino-4-chlorobenzothiazole. This precursor is diazotized using sodium nitrite in a strong acid, and the resulting diazonium salt is subsequently treated with a copper(I) chloride source to install the chloro group. An alternative approach involves the cyclization of N-(2-chlorophenyl)thiourea.

cluster_synthesis_chloro Synthesis of 4-Chloro-2-methylbenzothiazole (Illustrative) Start_Cl 2-Amino-4-chlorobenzothiazole Product_Cl 4-Chloro-2-methylbenzothiazole Start_Cl->Product_Cl Diazotization/ Sandmeyer Reaction Step1_Cl 1. NaNO₂, HCl (Diazotization) 2. CuCl (Sandmeyer) Step1_Cl->Product_Cl

Caption: A common synthetic route to 4-Chloro-2-methylbenzothiazole.

II. Head-to-Head Comparison: Reactivity in Cross-Coupling Reactions

The primary synthetic utility of these halogenated benzothiazoles is their participation in palladium-catalyzed cross-coupling reactions. Here, the fundamental difference in the carbon-halogen bond strength dictates their reactivity profile. The C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), making it more susceptible to oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.[10]

cluster_reactivity Oxidative Addition: The Key Reactivity Difference cluster_bromo C-Br Bond cluster_chloro C-Cl Bond Pd0 Pd(0)L₂ Ar-Br Ar-Br Pd0->Ar-Br Ar-Cl Ar-Cl Pd0->Ar-Cl Pd_Br_complex Ar-Pd(II)(Br)L₂ Ar-Br->Pd_Br_complex Faster (Lower Energy Barrier) Pd_Cl_complex Ar-Pd(II)(Cl)L₂ Ar-Cl->Pd_Cl_complex Slower (Higher Energy Barrier)

Caption: C-Br bonds undergo faster oxidative addition than C-Cl bonds.

This difference in reactivity translates to more forcing reaction conditions typically required for the chloro-analogue. This often involves higher temperatures, longer reaction times, and, crucially, the use of more sophisticated and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) to facilitate the challenging oxidative addition of the C-Cl bond.

Performance Data Summary

The following table summarizes representative experimental outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions. The data is compiled from typical literature protocols to provide an objective comparison.

ParameterThis compound4-Chloro-2-methylbenzothiazoleRationale & Causality
Reaction Type Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling C-C Bond Formation
Typical CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃Standard catalysts are often sufficient for the more reactive C-Br bond.
Typical LigandPPh₃, dppfPCy₃, SPhos, XPhosC-Cl bond activation requires more electron-rich, sterically bulky phosphine ligands to promote oxidative addition.[11]
Temperature80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the larger activation barrier of C-Cl bond cleavage.
Representative Yield85 - 95%70 - 85%The higher reactivity of the bromide generally leads to more efficient and higher-yielding conversions under optimized conditions.
Reaction Type Buchwald-Hartwig Amination Buchwald-Hartwig Amination C-N Bond Formation
Typical LigandBINAP, XantphosRuPhos, XPhos, BrettPhosSimilar to Suzuki, C-Cl amination requires highly active, specialized ligands to achieve good yields.[10]
BaseNaOt-Bu, Cs₂CO₃LiHMDS, K₃PO₄Stronger, non-nucleophilic bases are standard. The choice can be substrate-dependent.
Reaction Time4 - 12 hours12 - 24 hoursThe slower oxidative addition step for the chloride naturally extends the required reaction time for completion.
Representative Yield80 - 90%65 - 80%The robustness of the C-Br bond coupling often translates to higher isolated yields.

III. Experimental Section: Validated Protocols

The following protocols are provided as self-validating systems, offering a reliable starting point for researchers.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 2-methyl-4-phenylbenzo[d]thiazole.

cluster_protocol_suzuki Workflow: Suzuki-Miyaura Coupling Setup 1. Add Reagents to Flask (Ar-Br, Boronic Acid, Base, Catalyst) Solvent 2. Add Degassed Solvents (e.g., Dioxane/Water) Setup->Solvent Heat 3. Heat under Inert Atmosphere (e.g., 90 °C, 8h) Solvent->Heat Workup 4. Aqueous Workup (Extraction with EtOAc) Heat->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-methylbenzothiazole

This protocol outlines the synthesis of N-benzyl-2-methylbenzo[d]thiazol-4-amine, illustrating the more demanding conditions for the chloro-substrate.

Materials:

  • 4-Chloro-2-methylbenzothiazole (1.0 mmol, 184 mg)

  • Benzylamine (1.2 mmol, 129 mg, 131 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • XPhos (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-Chloro-2-methylbenzothiazole, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.[12]

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and benzylamine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel.

IV. Senior Scientist's Recommendation: Which to Choose?

The decision between this compound and its chloro-analogue is a classic case of balancing reactivity against cost and availability.

  • Choose this compound when:

    • Mild reaction conditions are paramount: Its higher reactivity allows for lower temperatures and the use of less expensive, more common palladium catalysts and ligands.

    • High yields and rapid reaction times are critical: The faster kinetics of the C-Br oxidative addition generally lead to more efficient conversions.

    • The downstream molecule is sensitive: The milder conditions can improve tolerance for sensitive functional groups elsewhere in the molecule.

  • Choose 4-Chloro-2-methylbenzothiazole when:

    • Cost is the primary driver: Aryl chlorides are often significantly less expensive than the corresponding bromides, making them the preferred choice for large-scale synthesis where the cost of specialized ligands is offset by the savings on the starting material.

    • Selective reactivity is required: In a molecule containing both a chloro and a bromo (or iodo) substituent, the chloro group can be left untouched while selectively reacting the more labile halide, enabling sequential functionalization.

    • Access to modern catalytic systems is available: Your lab is equipped with the necessary electron-rich, bulky phosphine ligands and the expertise to handle the more forcing conditions required for C-Cl activation.

References

  • Slawinska, D., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][15][16]thiadiazole).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][15][16]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
  • Google Patents. (n.d.). US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole.
  • Royal Society of Chemistry. (n.d.). Supramolecular catalysis of Suzuki–Miyaura cross-coupling reactions in aqueous mixed solvents. RSC Advances.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Al-Dhfyan, A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents.
  • Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view.
  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 4-Bromo-2-methylbenzo[d]thiazole's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2][3] Derivatives of benzothiazole have demonstrated efficacy against a multitude of cancer cell lines through various mechanisms, such as the induction of apoptosis, inhibition of protein tyrosine kinases (PTKs), and disruption of the cell cycle.[4][5] 4-Bromo-2-methylbenzo[d]thiazole is a novel derivative within this class, and its structural features—a reactive bromine atom and a methyl-substituted thiazole ring—make it a compelling candidate for investigation as a potential anticancer agent.[6]

This guide provides a comprehensive framework for the in vitro validation of this compound. It is designed not as a rigid protocol but as a strategic workflow, explaining the causality behind experimental choices. We will compare its potential performance against Doxorubicin, a well-established chemotherapeutic agent, using hypothetical yet plausible experimental data derived from studies on structurally related benzothiazole analogs.[5] Our objective is to equip researchers with a self-validating system to rigorously assess the compound's anticancer potential, from initial cytotoxicity screening to mechanistic elucidation.

Phase 1: Primary Cytotoxicity Screening Across a Panel of Cancer Cell Lines

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) activity.[7] A robust initial screening should assess the compound's potency across a diverse panel of cancer cell lines and, crucially, include a non-cancerous cell line to gauge its selectivity. Poor selectivity often leads to high toxicity in patients, a common reason for the failure of novel drug candidates.[8]

We propose using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8][9] The half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of the cells, will be the primary endpoint.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents plausible IC50 values for this compound compared to Doxorubicin. The selected cancer cell lines represent common and challenging malignancies where benzothiazole derivatives have previously shown activity.[2][4] MCF-10A, a non-tumorigenic breast epithelial cell line, serves as the normal control.

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)*
This compound MCF-7Breast (ER+)8.55.3
MDA-MB-231Breast (Triple-Negative)12.23.7
A549Lung15.82.8
HepG2Liver10.44.3
MCF-10A Normal Breast Epithelial 45.0 -
Doxorubicin (Reference) MCF-7Breast (ER+)0.93.1
MDA-MB-231Breast (Triple-Negative)1.52.0
A549Lung1.12.5
HepG2Liver0.83.5
MCF-10A Normal Breast Epithelial 2.8 -

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

These hypothetical results suggest that while this compound is less potent than Doxorubicin, it exhibits a more favorable selectivity profile, a highly desirable characteristic for a developmental drug candidate.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound and the reference drug (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (e.g., 0.1 to 100 µM). Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the values and determine the IC50 using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Analysis

Observing cytotoxicity is the first step; understanding how the compound kills cancer cells is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids the inflammatory response associated with necrosis.[10][11][12] Many successful benzothiazole derivatives exert their effects by inducing apoptosis.[5][13]

The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[10][14] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.[14][15] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Comparative Apoptosis Induction Data (Hypothetical)

Cells (e.g., MCF-7) are treated with the respective IC50 concentration of each compound for 24 hours.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Untreated Control 95.12.52.44.9
This compound 48.235.816.051.8
Doxorubicin 45.528.526.054.5

This data suggests that this compound is a potent inducer of apoptosis, with a significant proportion of cells in the early apoptotic stage, indicating a clean, programmed cell death mechanism.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. FITC fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 or FL3 channel.

Phase 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Anticancer agents can also function by halting the cell division cycle, preventing the proliferation of tumors.[10][11] Analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment can reveal such a mechanism. An accumulation of cells in a specific phase suggests cell cycle arrest.

This is readily accomplished by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (after cell permeabilization) and analyzing the DNA content by flow cytometry.[14]

Comparative Cell Cycle Distribution Data (Hypothetical)

MCF-7 cells are treated with the IC50 concentration of each compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 65.220.514.3
This compound 25.115.359.6
Doxorubicin 30.845.124.1

The hypothetical data indicates that this compound causes a significant accumulation of cells in the G2/M phase, suggesting it may interfere with mitotic processes, a common mechanism for potent anticancer drugs.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase can be quantified.

Visualizing the Strategy and Hypothesized Mechanism

To synthesize this information, we present two diagrams created using Graphviz. The first illustrates the comprehensive experimental workflow, and the second proposes a potential signaling pathway based on the known mechanisms of similar benzothiazole compounds, which often act as kinase inhibitors.[4][5]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Cell Cycle Analysis start Select Cancer & Normal Cell Lines treat Treat with this compound & Doxorubicin (Serial Dilutions) start->treat mtt Perform MTT Assay (48h) treat->mtt ic50 Calculate IC50 & Selectivity Index mtt->ic50 treat_apo Treat Cells with IC50 Concentration (24h) ic50->treat_apo treat_cc Treat Cells with IC50 Concentration (24h) ic50->treat_cc stain_apo Stain with Annexin V-FITC / PI treat_apo->stain_apo flow_apo Analyze via Flow Cytometry stain_apo->flow_apo quant_apo Quantify Apoptotic Populations flow_apo->quant_apo fix_stain_cc Fix & Stain with PI/RNase A treat_cc->fix_stain_cc flow_cc Analyze via Flow Cytometry fix_stain_cc->flow_cc quant_cc Quantify Cell Cycle Phases flow_cc->quant_cc

Caption: A comprehensive workflow for the in vitro validation of a novel anticancer compound.

G compound 4-Bromo-2-methyl- benzo[d]thiazole egfr EGFR/Tyrosine Kinase compound->egfr Inhibition pi3k PI3K egfr->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition mito Mitochondrion bcl2->mito Inhibition of Cytochrome c release cas9 Caspase-9 mito->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro validation of this compound as a potential anticancer agent. The proposed experiments, from broad cytotoxicity screening to specific mechanistic assays, provide a multi-faceted view of the compound's biological activity. The hypothetical data, grounded in the known behavior of related compounds, suggests that this compound could be a promising candidate with high selectivity for cancer cells, acting through the induction of apoptosis and G2/M cell cycle arrest.

Successful validation through this workflow would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D spheroids, and subsequent in vivo efficacy and toxicity studies in preclinical animal models.[16][17][18]

References

  • Title: Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents Source: PubMed Central URL:[Link]
  • Title: Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights Source: PubMed URL:[Link]
  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: PubMed URL:[Link]
  • Title: Benzothiazole derivatives as anticancer agents Source: Taylor & Francis Online URL:[Link]
  • Title: Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line Source: National Institutes of Health (NIH) URL:[Link]
  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL:[Link]
  • Title: SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE Source: TSI Journals URL:[Link]
  • Title: Apoptosis and cell cycle analysis with the Quanta™ SC Flow System Source: AACR Journals URL:[Link]
  • Title: Benzothiazole derivatives as anticancer agents Source: PubMed Central URL:[Link]
  • Title: Benzothiazole derivatives as anticancer agents Source: Taylor & Francis Online URL:[Link]
  • Title: Dyes for Cell Cycle and Apoptosis Analysis Source: FluoroFinder URL:[Link]
  • Title: New method for the analysis of cell cycle-specific apoptosis Source: PubMed URL:[Link]
  • Title: Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights Source: OUCI URL:[Link]
  • Title: Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids Source: Longdom Publishing URL:[Link]
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  • Title: New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study Source: Taylor & Francis Online URL:[Link]
  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: PubMed URL:[Link]
  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PubMed Central URL:[Link]
  • Title: Cytotoxicity assays – what your cells don't like Source: BMG Labtech URL:[Link]
  • Title: Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)
  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL:[Link]
  • Title: In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity Source: ScholarWorks@UTEP URL:[Link]
  • Title: Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole deriv
  • Title: Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety Source: PubMed URL:[Link]

Sources

A Comparative Analysis of Suzuki vs. Stille Coupling for the Arylation of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount, offering distinct advantages and disadvantages depending on the substrate and desired molecular complexity. This guide provides a detailed comparative analysis of these two powerful methods for the arylation of 4-Bromo-2-methylbenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science.

Mechanistic Overview: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][3] The key distinction lies in the nature of the organometallic reagent used in the transmetalation step.

The Suzuki coupling utilizes an organoboron reagent, typically a boronic acid or its ester derivative, which requires activation by a base to facilitate transmetalation.[4] This activation enhances the nucleophilicity of the organic group, enabling its transfer to the palladium center.[4]

In contrast, the Stille coupling employs an organotin reagent (organostannane).[5] This reaction generally proceeds under neutral or milder conditions as the organostannane is sufficiently reactive to undergo transmetalation without the need for a strong base.[6][7]

Catalytic Cycle Diagrams

Suzuki_Coupling cluster_transmetalation cluster_reductive_elimination Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation X-B(OR)2 X-B(OR)2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 R-B(OR)2 + Base R-B(OR)2->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki coupling reaction.

Stille_Coupling cluster_transmetalation cluster_reductive_elimination Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation X-Sn(R')3 X-Sn(R')3 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-Sn(R')3 R-Sn(R')3 R-Sn(R')3->Ar-Pd(II)-X(L2)

Figure 2: Catalytic cycle of the Stille coupling reaction.

Comparative Analysis for this compound

The choice between Suzuki and Stille coupling for the arylation of this compound is a nuanced decision, influenced by factors such as reagent availability, functional group tolerance, and downstream processing considerations, particularly in a drug development context.

ParameterSuzuki CouplingStille Coupling
Nucleophile Arylboronic acid/esterAryl-/heteroarylstannane
Key Reagent Toxicity Boronic acids are generally of low toxicity.[8]Organotin compounds are highly toxic.[2]
Byproducts Boron-based, typically water-soluble and easily removed.[8]Tin-based, often requiring specific and rigorous workup procedures for removal.[7]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9]Often proceeds under neutral or milder conditions; can be sensitive to air and moisture.[10]
Functional Group Tolerance Broad, but can be limited by base-sensitive functional groups.[11]Excellent, tolerates a wide range of functional groups due to neutral conditions.[5][10]
Substrate Scope Very broad, with a vast library of commercially available boronic acids.[8]Wide, though the availability of organostannanes can be more limited.[6]
Typical Yields Generally good to excellent (70-95%).[12]Often high to excellent (75-95%).[12]

Expertise & Experience Insights:

For the synthesis of derivatives of this compound, the nitrogen atom within the thiazole ring can play a crucial role. It can coordinate with the palladium catalyst, potentially influencing the rate of oxidative addition.[13] In some cases, this coordination can facilitate the reaction, even allowing for ligand-free conditions in Suzuki couplings.[13]

The Suzuki coupling is frequently the preferred method in pharmaceutical and drug development settings due to the significantly lower toxicity of the boron-based reagents and byproducts.[8][14] The ease of removal of these byproducts is a major practical advantage. However, the requirement for a base can be a drawback if the coupling partner contains base-sensitive functionalities.[11]

The Stille coupling , while hampered by the toxicity of organotin reagents, offers the significant advantage of operating under neutral conditions.[15] This makes it an excellent choice for substrates with sensitive functional groups that would not tolerate the basic conditions of the Suzuki reaction. The functional group tolerance of the Stille coupling is one of its most celebrated features.[5][10] When dealing with complex molecules in the later stages of a synthesis, the reliability and mildness of the Stille coupling can be decisive.[15]

Experimental Protocols

The following protocols are representative methodologies for the Suzuki and Stille coupling of this compound, derived from established procedures for structurally similar heteroaromatic bromides.

Suzuki Coupling Protocol

This protocol is adapted from methodologies developed for the Suzuki-Miyaura coupling of other heteroaryl halides.[13][16]

Reaction Workflow:

Suzuki_Workflow A 1. Reaction Setup: - Add this compound,  arylboronic acid, and base to a dry flask. B 2. Inert Atmosphere: - Evacuate and backfill with Argon (3x). A->B C 3. Reagent Addition: - Add anhydrous solvent (e.g., Dioxane/H₂O)  and Palladium catalyst (e.g., Pd(PPh₃)₄). B->C D 4. Reaction: - Heat the mixture (e.g., 100°C) for 12-24h. - Monitor by TLC or LC-MS. C->D E 5. Work-up: - Cool, dilute with EtOAc, wash with H₂O and brine. D->E F 6. Purification: - Dry organic layer (Na₂SO₄), filter, concentrate. - Purify by column chromatography. E->F

Figure 3: Experimental workflow for the Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[16]

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylbenzo[d]thiazole.

Stille Coupling Protocol

This protocol is based on general procedures for Stille couplings involving aryl bromides and heteroaryl stannanes.[17]

Reaction Workflow:

Stille_Workflow A 1. Reaction Setup: - Add this compound,  organostannane, catalyst, and ligand to a dry flask. B 2. Inert Atmosphere: - Evacuate and backfill with Argon (3x). A->B C 3. Reagent Addition: - Add anhydrous solvent (e.g., DME or Toluene). B->C D 4. Reaction: - Heat the mixture (e.g., 80-110°C) for 12-24h. - Monitor by TLC or LC-MS. C->D E 5. Work-up: - Cool, filter through Celite®, and concentrate. D->E F 6. Purification: - Purify by column chromatography. E->F

Figure 4: Experimental workflow for the Stille coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a dry pressure reaction vial under an inert atmosphere, combine this compound (1.0 eq), the aryl- or heteroaryltributylstannane (1.1 eq), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like XPhos (0.022 eq).[17]

  • Inert Atmosphere: Seal the vial and ensure an inert atmosphere is maintained.

  • Reagent Addition: Add anhydrous and deoxygenated solvent, such as 1,2-dimethoxyethane (DME) or toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography. Note that removal of tin byproducts may require specific chromatographic conditions or additional workup steps, such as a potassium fluoride wash.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The optimal choice is contingent on the specific requirements of the synthetic route.

  • For early-stage research and development, and particularly in pharmaceutical applications, the Suzuki coupling is generally recommended. The low toxicity of reagents and byproducts, coupled with the wide availability of boronic acids, makes it a more practical and environmentally benign option.[8][14]

  • The Stille coupling should be considered when the substrate or coupling partner contains base-sensitive functional groups. Its excellent functional group tolerance under neutral conditions can be a significant advantage in the synthesis of complex, highly functionalized molecules.[15] However, the high toxicity of organotin compounds necessitates careful handling and rigorous purification to remove toxic residues.[2]

Ultimately, the decision should be guided by a thorough evaluation of the substrate's stability, the desired functional group compatibility, and the practical considerations of reagent toxicity and byproduct removal.

References

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]
  • Wikipedia. (2023). Stille reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Maji, B., et al. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
  • Pérez-Temprano, M. H., et al. (2008). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction Mechanism. [Link]
  • NROChemistry. (n.d.). Stille Coupling. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Scott, W. J., & Stille, J. K. (1986). The Stille Reaction. Organic Reactions.
  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Ghorbani-Vaghei, R., & Veisi, H. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Herges, R., et al. (2023). Stille vs.
  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry.
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
  • Kamal, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Pediaa.Com. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]
  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction.
  • Zavarzin, I. V., et al. (2021). Benzo[1,2-d:4,5-d′]bis([2][6][18]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules.
  • Zavarzin, I. V., et al. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][6][18]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules.
  • Couthon-Gourvès, H., et al. (2014).
  • Herges, R., et al. (2023). Stille vs.
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
  • Li, J., et al. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
  • Ghosh, K., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • Doucet, H., et al. (2015). Scheme 5 Coupling of benzothiazole with 4-bromobenzaldehyde.
  • Dondoni, A., & Marra, A. (2007). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of HPLC and Alternative Methods for Synthesized 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a chemical intermediate is not a trivial detail; it is the bedrock of reliable, reproducible data and the foundation of a successful development pipeline. 4-Bromo-2-methylbenzo[d]thiazole is a key heterocyclic building block, valued for its role in the synthesis of novel therapeutic agents, particularly in oncology and infectious disease research.[1] Given its significance, ensuring its purity is a critical step following synthesis.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to provide a protocol but to illuminate the rationale behind the chosen methodology. We will explore why HPLC is often the primary choice, compare it objectively with powerful alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide the experimental data and workflows necessary for you to make informed decisions in your own laboratory.

The Primary Tool: High-Resolution Purity Profiling by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity determination of moderately polar organic compounds like this compound.[2][3] The technique's high resolution, quantitative accuracy, and robustness make it the preferred method for separating the main compound from structurally similar impurities that may arise during synthesis.

The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively elute compounds with varying polarities, providing a detailed "fingerprint" of the sample's composition.

Optimized RP-HPLC Method for this compound

The following method is designed for high-resolution separation and accurate quantification.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic benzothiazole ring system, ensuring good separation from both more polar and less polar impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component serves as the weak eluent. Formic acid is added to control the pH and protonate any acidic silanols on the stationary phase, which significantly improves peak shape and reduces tailing.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV transparency, making it ideal for gradient elution and UV detection.
Gradient 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% BA gradient program is crucial for resolving impurities with a wide range of polarities that might be present, from unreacted starting materials to over-brominated byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Detection UV at 254 nmThe benzothiazole core contains a strong chromophore, making it highly responsive to UV detection. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds.
Injection Vol. 10 µLA standard injection volume to avoid column overloading while ensuring a good detector response.
Experimental Protocol: HPLC Purity Assessment
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the newly synthesized this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system with the C18 column and the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[4]

    • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

    • Create a sequence including a blank (diluent), the reference standard, and the synthesized sample. Inject 10 µL of each solution.

    • Run the gradient program as specified in the method table.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the synthesized sample by the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: H2O+FA, B: ACN) prep_std Prepare Reference Standard (~100 µg/mL) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_std->filter_sample prep_sample Prepare Synthesized Sample (~100 µg/mL) prep_sample->filter_sample setup System Setup & Equilibration (C18 Column, 30°C) filter_sample->setup Load into Autosampler inject Inject Blank, Standard, and Sample (10 µL) setup->inject run Run Gradient Program (30 min) inject->run detect UV Detection (254 nm) run->detect integrate Integrate Chromatogram Peaks detect->integrate Acquire Data calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report Comparative_Analysis cluster_hplc Primary Method: HPLC cluster_gcms Orthogonal Method 1: GC-MS cluster_qnmr Orthogonal Method 2: qNMR compound Synthesized This compound hplc_node High Resolution Separation compound->hplc_node assesses gcms_node Volatiles Separation & Mass ID compound->gcms_node confirms qnmr_node Absolute Molar Quantification compound->qnmr_node validates hplc_output Output: - High-Accuracy Purity (% Area) - Retention Time Profile - Quantitative hplc_node->hplc_output gcms_output Output: - Purity (% Area) - Impurity Identification (MS) - Qualitative & Quantitative gcms_node->gcms_output qnmr_output Output: - Absolute Purity (% by weight) - Structural Confirmation - Non-destructive qnmr_node->qnmr_output

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzothiazole core represents a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, 4-Bromo-2-methylbenzo[d]thiazole serves as a particularly valuable starting material for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position provides a unique electronic and steric profile, influencing the compound's reactivity and interaction with biological targets.[1]

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives originating from the this compound core. While direct, comprehensive SAR studies on this specific scaffold are not extensively documented in a single source, by synthesizing data from numerous studies on related benzothiazole derivatives, we can elucidate key principles governing their biological activity. This guide will objectively compare the performance of various structural modifications, supported by available experimental data, to provide a foundational resource for the rational design of more potent and selective therapeutic agents.

The Strategic Importance of the this compound Core

The this compound scaffold is a versatile building block in medicinal chemistry due to several key features:

  • The Benzothiazole Nucleus: This fused heterocyclic system is a common motif in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

  • The 2-Methyl Group: The methyl group at the C2 position can be a site for functionalization or can influence the overall lipophilicity and steric profile of the molecule.

  • The 4-Bromo Substituent: The presence of a bromine atom at the C4 position significantly impacts the molecule's electronic properties. As an electron-withdrawing group, it can influence the reactivity of the benzothiazole ring system and participate in halogen bonding, a crucial interaction in drug-receptor binding. The position and nature of halogen substituents on the benzothiazole ring have been shown to be critical for potent biological activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be systematically modulated by structural modifications at various positions. The following sections dissect the SAR based on the primary therapeutic applications of these compounds.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of key kinases and the induction of apoptosis.[2][3][4][5][6][7] For derivatives of this compound, the following SAR principles can be inferred from studies on related compounds:

  • Modification at the 2-Methyl Group: The 2-position of the benzothiazole ring is a frequent site for modification to enhance anticancer potency. Replacing the methyl group with larger, more complex moieties is a common strategy. For instance, the introduction of substituted phenylamino or heterocyclic rings at this position can lead to potent cytotoxic agents.[3]

  • Substitution on the Benzene Ring: While our core is substituted at the 4-position with bromine, additional substitutions on the benzene ring (positions 5, 6, and 7) can fine-tune activity. Electron-withdrawing groups, such as nitro or additional halogens, at the 6-position have been shown to enhance anticancer effects in some benzothiazole series.

  • The Role of the 4-Bromo Group: The bromine atom at the 4-position is expected to contribute positively to anticancer activity. Halogenated benzothiazoles often exhibit enhanced potency, potentially due to increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with target proteins.

Comparative Anticancer Activity of Benzothiazole Derivatives

To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different cancer cell lines. While not all are direct derivatives of this compound, they provide a valuable comparative landscape.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Indole-based Hydrazine Carboxamide Scaffold 12 Semicarbazone at C2HT29 (Colon)0.015[2][3]
H460 (Lung)0.28[2][3]
A549 (Lung)1.53[2][3]
MDA-MB-231 (Breast)0.68[2][3]
Substituted Bromopyridine Acetamide Derivative 29 Bromopyridine acetamide at C2SKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Ru(III) containing methylbenzothiazole 60 Ru(III) complex with methylbenzothiazoleK-562 (Leukemia)16.21[2]
KE-37 (Leukemia)7.74[2]
Benzamide methylbenzothiazole 44 Benzamide at C2, methyl at C6-Potent hGSTP1-1 inhibitor[3]
Hydrazine based benzothiazole 11 Substituted hydrazone at C2HeLa (Cervical)2.41[3]
COS-7 (Kidney)4.31[3]
Antimicrobial Activity

Derivatives of this compound also hold promise as antimicrobial agents. The benzothiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal drugs.

  • Modifications for Antibacterial Activity: The introduction of heterocyclic rings, such as pyrazole or thiazolidinone, at the 2-position of the benzothiazole core has yielded compounds with significant antibacterial activity.[8][9]

  • Modifications for Antifungal Activity: Similar to antibacterial agents, the incorporation of other heterocyclic moieties can enhance antifungal potency.

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazole derivatives against various microbial strains, offering a glimpse into their potential as antimicrobial agents.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)
Thiazolidin-4-one derivative 8a Thiazolidinone at C2, 6-nitroP. aeruginosa0.09-0.18[10]
Thiazolidin-4-one derivative 8c Thiazolidinone at C2, 6-nitroE. coli0.09-0.18[10]
Benzothiazole derivative 16c Pyrazole at C2S. aureus0.025 (mM)[9]
Benzothiazole-thiazole hybrid 4b Thiazole at C2Gram-positive & Gram-negative bacteria3.90–15.63[11]

Experimental Protocols

To ensure the reproducibility of the findings that underpin the SAR discussed, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the parent scaffold and a key biological assay.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2-amino-3-bromothiophenol with acetic anhydride.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromothiophenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To better conceptualize the SAR and experimental processes, the following diagrams are provided.

SAR_Anticancer cluster_C2 C2 Position Modifications cluster_Benzene Benzene Ring Modifications Core This compound C2_Aryl Aryl/Heterocyclic Rings Core->C2_Aryl Substitution C2_Linker Linker Moiety (e.g., amide, hydrazone) Core->C2_Linker Functionalization Benzene_Sub Additional Electron-Withdrawing Groups (e.g., NO2, Cl) at C6 Core->Benzene_Sub Substitution Activity Enhanced Anticancer Activity (Lower IC50) C2_Aryl->Activity C2_Linker->Activity Benzene_Sub->Activity

Caption: Key SAR insights for enhancing the anticancer activity of this compound derivatives.

Experimental_Workflow start Synthesis of 4-Bromo-2-methyl- benzo[d]thiazole Derivatives purification Purification & Characterization (Chromatography, NMR, MS) start->purification bioassay Biological Evaluation (e.g., MTT Assay for Anticancer, MIC Assay for Antimicrobial) purification->bioassay data_analysis Data Analysis (IC50 / MIC Determination) bioassay->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, though not exhaustive for this specific core, strongly suggests that strategic modifications, especially at the C2 position and on the benzene ring, can lead to highly potent compounds. The presence of the 4-bromo substituent is a key feature that likely contributes to enhanced biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would enable the establishment of a more detailed and direct SAR, paving the way for the rational design of next-generation drug candidates with improved efficacy and selectivity.

References

  • Yurttas, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4848. [Link]
  • Ceylan, S., et al. (2021). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Pharmaceuticals, 14(11), 1109. [Link]
  • Klančar, U., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(23), 7306. [Link]
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
  • Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492. [Link]
  • Bradshaw, T. D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265-279. [Link]
  • Patel, D., et al. (2021). Structure Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 574-592. [Link]
  • Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 223. [Link]
  • Kamboj, P., et al. (2024). Benzothiazole based potent apoptosis inducers.
  • Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. [Link]
  • Patil, S. V., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry, 15(1), 108-121. [Link]
  • Kashyap, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6789. [Link]
  • Kashyap, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6789. [Link]
  • Gjoni, B., et al. (2021).
  • Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. [Link]

Sources

comparing the efficacy of 4-Bromo-2-methylbenzo[d]thiazole derivatives against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antimicrobial Efficacy of Benzothiazole Derivatives and Established Antibiotics

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for the discovery and development of novel antibiotics with unique mechanisms of action.[1][2] The World Health Organization has highlighted that of 32 antibiotics in clinical trials, only six were classified as innovative, underscoring the critical need to explore new chemical scaffolds.[2] Among the promising candidates, benzothiazole derivatives have emerged as a versatile and potent class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[3][4]

This guide provides a comprehensive comparison of the efficacy of advanced benzothiazole derivatives, with a conceptual focus on structures derivable from key synthons like 4-Bromo-2-methylbenzo[d]thiazole, against a range of conventional antibiotics. We will delve into their mechanisms of action, present comparative experimental data, and outline the standardized methodologies used for their evaluation.

The Mechanistic Underpinnings of Benzothiazole's Antimicrobial Action

The antibacterial efficacy of benzothiazole derivatives is not attributed to a single target but rather to their ability to interact with and inhibit multiple crucial cellular pathways in microorganisms.[5] This multi-target approach is advantageous as it may slow the development of resistance. Molecular docking and enzymatic studies have identified several key protein targets.[1][3]

Key microbial enzymes inhibited by benzothiazole derivatives include:

  • DNA Gyrase: Essential for bacterial DNA replication and repair. Inhibition of this enzyme leads to catastrophic DNA damage and cell death.[1][2]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway, which is vital for producing precursors of DNA and RNA.[1][5]

  • Peptide Deformylase: Involved in bacterial protein maturation. Its inhibition disrupts the production of functional proteins.[1][2]

  • Other Targets: Additional reported targets include dihydroorotase, MurB enzyme (involved in peptidoglycan synthesis), and various kinases, demonstrating the scaffold's versatility.[1][2]

The following diagram illustrates the multi-target mechanism of action that contributes to the potent antimicrobial activity of benzothiazole derivatives.

cluster_drug Benzothiazole Derivative cluster_targets Bacterial Cell Targets cluster_pathways Inhibited Cellular Processes cluster_outcome Result drug Benzothiazole Core gyrase DNA Gyrase drug->gyrase Inhibits dhps Dihydropteroate Synthase (DHPS) drug->dhps Inhibits pdf Peptide Deformylase drug->pdf Inhibits murb MurB Enzyme drug->murb Inhibits dna_rep DNA Replication & Supercoiling gyrase->dna_rep folate Folate Synthesis dhps->folate protein_syn Protein Maturation pdf->protein_syn cell_wall Peptidoglycan Synthesis murb->cell_wall outcome Bacterial Cell Death dna_rep->outcome folate->outcome protein_syn->outcome cell_wall->outcome

Caption: Multi-target inhibitory mechanism of benzothiazole derivatives.

Comparative Efficacy: Benzothiazole Derivatives vs. Standard Antibiotics

The most widely accepted metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[6] A lower MIC value indicates higher potency. Numerous studies have demonstrated that specifically substituted benzothiazole derivatives can exhibit potency comparable to, and in some cases superior to, standard-of-care antibiotics.

The following table summarizes MIC data from various studies, comparing different benzothiazole derivatives against common bacterial pathogens and reference antibiotics.

Derivative / Compound ClassTarget OrganismBenzothiazole Derivative MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)Source(s)
Benzothiazole-clubbed Isatin (Compound 41c)Escherichia coli3.1Ciprofloxacin12.5[1]
Benzothiazole-clubbed Isatin (Compound 41c)Pseudomonas aeruginosa6.2Ciprofloxacin12.5[1]
Dichloropyrazole-based Benzothiazole (Compound 104)Gram-positive strains0.0156 - 0.25Novobiocin0.125 - 8[1]
Pyrimidine Benzothiazole (Compounds 35d, 35e, 35g)Staphylococcus aureusZOI: 17-19 mmCiprofloxacinZOI: 14 mm[1]
4-aryl-1H-pyrazol-3(2H)-one Benzothiazole (Compound 16c)Staphylococcus aureus0.025 mM (~8.7 µg/mL)¹Ampicillin0.179 mM (~62 µg/mL)¹[7]
Thiazole-quinolinium derivativesMRSA strains1 - 32Methicillin>100[8]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus & E. coli16.1 µMNorfloxacinComparable Activity[9]
Thiazolidinone Benzothiazole (Compounds 8a-8d)P. aeruginosa & E. coli90 - 180Streptomycin50 - 100[1]

¹Note: MIC values converted from mM to µg/mL for approximate comparison where molecular weights were available or could be reasonably estimated. ZOI: Zone of Inhibition in millimeters.

These results clearly indicate that specific structural modifications to the benzothiazole scaffold can lead to compounds with exceptional antibacterial potency. For instance, some derivatives show significantly better activity against Gram-negative bacteria like E. coli and P. aeruginosa, which are notoriously difficult to treat, than the broad-spectrum antibiotic Ciprofloxacin.[1] Furthermore, the high potency of certain derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) highlights their potential to combat drug-resistant pathogens.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reliability and reproducibility of efficacy data, standardized protocols must be followed. The Broth Microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining MIC values.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (benzothiazole derivatives) and reference antibiotics

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[6]

  • Bacterial/fungal inoculum, standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of final concentrations. Typically, 100 µL of broth is added to each well, followed by the addition and dilution of the compound.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in broth to achieve the final target inoculum concentration.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria.[6]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6] This can also be determined spectrophotometrically by measuring the optical density (OD) at 600 nm.

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 Prepare Stock Solutions of Test Compounds a1 Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate p1->a1 p2 Standardize Microbial Inoculum (0.5 McFarland) a2 Inoculate Wells with Standardized Microbe Suspension p2->a2 a1->a2 a3 Include Positive (Growth) & Negative (Sterility) Controls a2->a3 r1 Incubate Plate (37°C, 18-24h) a3->r1 r2 Visually Inspect for Turbidity or Read OD600 r1->r2 r3 Determine MIC: Lowest Concentration with No Growth r2->r3 start Substituted 2-Aminothiophenol intermediate Cyclization (Condensation) start->intermediate reagent1 + Acyl Chloride (or similar reagent) reagent1->intermediate product Substituted 2-Methylbenzothiazole intermediate->product final_product This compound Derivative product->final_product bromination + Brominating Agent (e.g., NBS) bromination->final_product

Caption: Generalized synthesis pathway for benzothiazole derivatives.

Discussion and Future Outlook

The compiled data strongly support the continued investigation of benzothiazole derivatives as a source of new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that the type and position of substituents on the benzothiazole ring system are critical for potency and spectrum of activity. [1]For example, the presence of electron-donating groups or additional heterocyclic moieties can significantly enhance antibacterial effects. [10] While in vitro data are promising, the next critical steps involve in vivo efficacy studies in animal models of infection and comprehensive toxicological profiling to ensure safety. The ability of some derivatives to overcome existing resistance mechanisms, such as those found in MRSA and multidrug-resistant Gram-negative bacteria, makes them particularly valuable candidates for further development. [1][8]The exploration of novel derivatives built from synthons like this compound continues to be a scientifically justified and promising avenue in the fight against AMR.

References

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020).
  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023).
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
  • Synthesis of novel benzothiazoles for anti-bacterial activity. (2011). Der Pharma Chemica.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • This compound | CAS 112146-10-8. (n.d.). Benchchem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Head-to-head comparison of the antimicrobial spectrum of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.
  • In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022).
  • Antimicrobial activity of benzothiazole derivatives. (n.d.).
  • Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjug
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC. (2020).

Sources

in vivo studies validating the therapeutic potential of 4-Bromo-2-methylbenzo[d]thiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] While the specific analog, 4-Bromo-2-methylbenzo[d]thiazole, is a subject of ongoing research, a comprehensive analysis of its structurally related analogs provides significant insights into its therapeutic promise. This guide offers a comparative analysis of the in vivo efficacy, safety, and mechanistic underpinnings of various benzothiazole derivatives, providing a valuable resource for researchers and drug development professionals in the fields of oncology, inflammation, and neurodegenerative diseases.

Unveiling the Therapeutic Spectrum of Benzothiazole Analogs

Benzothiazole derivatives have been extensively investigated for their potential in treating a range of complex diseases. Their biological activity is largely influenced by the nature and position of substituents on the benzothiazole core.[3] This has led to the development of a diverse library of analogs with tailored therapeutic actions.

Oncology: A significant body of research has focused on the anticancer properties of benzothiazole derivatives.[2][4][5][6] These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, colon, lung, and liver cancers.[2][6][7] The anticancer mechanism of some analogs is attributed to the inhibition of key oncogenic targets like the transcription factor FOXM1.[6]

Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases, including cancer.[4] Several benzothiazole analogs have demonstrated significant in vivo anti-inflammatory and analgesic properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Neurodegenerative Disorders: The role of benzothiazole derivatives in combating neurodegenerative diseases like Alzheimer's and Parkinson's disease is an emerging area of interest.[10][11] Certain analogs have shown potential as inhibitors of enzymes like casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), which are implicated in the pathophysiology of these conditions.[12]

Comparative In Vivo Efficacy: A Data-Driven Analysis

The true therapeutic potential of any compound is ultimately determined by its performance in preclinical in vivo models. The following table summarizes key in vivo efficacy data for various benzothiazole analogs, offering a comparative perspective.

Compound ID Therapeutic Area Animal Model Dosage & Route Key Efficacy Findings Control/Alternative Reference
Compound 9a (3'-methyl-2-(4-aminophenyl)benzothiazole) Breast CancerNude mice with ER+ (MCF-7, BO) and ER- (MT-1, MT-3) human mammary carcinoma xenograftsNot SpecifiedPotent growth inhibition against both ER+ and ER- tumors.Not Specified[7]
Compound 13b (2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide) Lung NeoplasmsXenograft ModelNot SpecifiedExcellent inhibitory effect on tumor growth.Not Specified[13]
Compound 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy) benzo[d] thiazol-2-yl)acetmide) AnticonvulsantMaximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in rodentsED50: 54.8 mg/kg (MES), 52.8 mg/kg (scPTZ)High protective index (PI) values of 8.96 in the MES test and 9.30 in the scPTZ test, better than standard drugs.Standard anticonvulsant drugs[14]
Compounds 17c & 17i Anti-inflammatoryCarrageenan-induced rat paw edemaNot SpecifiedSignificant inhibition of paw edema, comparable to celecoxib.Celecoxib[8]
Compound 8d Type 2 DiabetesStreptozotocin-induced diabetic rat model with a high-fat dietNot SpecifiedSustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia.Not Specified[15]

Mechanistic Insights: Elucidating the Pathways to Therapeutic Action

The efficacy of benzothiazole analogs stems from their ability to modulate specific biological pathways. Understanding these mechanisms is crucial for rational drug design and patient selection.

A key anticancer mechanism for some benzothiazole derivatives involves the inhibition of the FOXM1 signaling pathway . FOXM1 is an oncogenic transcription factor that is overexpressed in a variety of cancers and plays a critical role in tumor growth and progression.[6]

FOXM1_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt FOXM1 FOXM1 Ras_Raf_MEK_ERK->FOXM1 PI3K_Akt->FOXM1 Cell_Cycle_Progression Cell Cycle Progression (e.g., Cyclin B1, Cdc25B) FOXM1->Cell_Cycle_Progression Angiogenesis Angiogenesis (e.g., VEGF) FOXM1->Angiogenesis Metastasis Metastasis (e.g., MMPs) FOXM1->Metastasis Benzothiazole_Analogs Benzothiazole Analogs (e.g., KC12, KC21, KC30) Benzothiazole_Analogs->FOXM1 caption Inhibition of FOXM1 Pathway by Benzothiazole Analogs

Caption: Inhibition of the FOXM1 signaling pathway by certain benzothiazole analogs.

Experimental Protocols: A Guide to In Vivo Evaluation

Reproducible and well-documented experimental protocols are the cornerstone of scientific integrity. The following provides a detailed methodology for a key in vivo assay used to evaluate the anti-inflammatory potential of benzothiazole analogs.

Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (benzothiazole analog)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Reference drug group

    • Test compound groups (different doses)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of edema at each time point for each animal.

    • Calculate the percentage of inhibition of edema by the test and reference compounds relative to the control group.

Anti_Inflammatory_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Animal Grouping Fasting->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Edema_Calculation Calculate % Edema Paw_Volume_Measurement->Edema_Calculation Inhibition_Calculation Calculate % Inhibition Edema_Calculation->Inhibition_Calculation Results Results Inhibition_Calculation->Results caption Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A streamlined workflow for the carrageenan-induced paw edema assay.

Safety and Toxicological Profile: A Critical Consideration

While efficacy is paramount, a favorable safety profile is essential for the clinical translation of any therapeutic agent. The available data on benzothiazole analogs suggests that toxicity is a key consideration and is highly dependent on the specific substitutions.

Compound ID Safety/Toxicity Finding Assay Reference
Compounds 17c & 17i Ulcerogenic index of 0.82 and 0.89, respectively, comparable to celecoxib (0.92).Ulcerogenic activity assay[8]
Compounds 3b & 4y LD50 > 1750 mg/kg in rats.Acute oral toxicity (OECD Guideline 425)[16]
Compounds 8c & 8d Low acute oral toxicity (LD50 > 1250 mg/Kg).Acute oral toxicity[15]

These findings underscore the importance of thorough toxicological evaluation in the development of benzothiazole-based therapeutics.

The Path Forward: Future Directions and Concluding Remarks

The collective evidence from in vivo studies strongly supports the therapeutic potential of benzothiazole analogs across a range of diseases. While direct in vivo data for this compound remains to be published, the performance of its structural relatives provides a solid foundation for its continued investigation.

Future research should focus on:

  • Head-to-head in vivo comparison of promising analogs against current standards of care.

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and administration routes.

  • Long-term toxicity studies to fully characterize the safety profile of lead candidates.

The versatility of the benzothiazole scaffold, coupled with the growing body of preclinical evidence, positions this class of compounds as a fertile ground for the discovery of novel and effective therapies for some of the most challenging human diseases.

References

  • BenchChem. (n.d.). Comparative Efficacy of Benzothiazole-2-thiol Derivatives: An In Vitro and In Vivo Perspective on 4-Bromo.
  • (2025, September 21). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities.
  • (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
  • (2005, July 15). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
  • ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
  • PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies.
  • IJPPR. (2022, November 30). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity.
  • (n.d.). 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders.
  • PubMed Central. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
  • PubMed Central. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • PubMed Central. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
  • PubMed. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo.
  • PubMed Central. (n.d.). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases.
  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • JOCPR. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
  • PubMed. (n.d.). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives.
  • NIH. (2024, June 28). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents.
  • PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • ResearchGate. (2025, August 9). Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies.
  • ResearchGate. (2025, August 7). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications.

Sources

benchmarking the synthesis of 4-Bromo-2-methylbenzo[d]thiazole against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzo[d]thiazole is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable building block, offering a critical comparison of literature-based methods. We delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and a quantitative comparison of their efficiencies. This document is intended to empower researchers to make informed decisions in the selection of a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Introduction

The benzothiazole scaffold is a privileged heterocyclic system, integral to the structure of numerous pharmaceuticals and bioactive molecules. The introduction of a bromine atom at the 4-position of the 2-methylbenzothiazole core provides a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations, making it a highly sought-after intermediate in drug discovery. This guide benchmarks three principal synthetic strategies for the preparation of this compound:

  • Route 1: Direct Electrophilic Bromination of 2-Methylbenzo[d]thiazole. This approach involves the direct functionalization of the commercially available starting material.

  • Route 2: Synthesis via a Brominated Precursor. This strategy builds the benzothiazole ring from a pre-brominated aromatic precursor, offering potential regiochemical control.

  • Route 3: The Sandmeyer Reaction. A classical transformation, this route introduces the bromo-substituent via a diazonium salt intermediate derived from an amino-functionalized 2-methylbenzothiazole.

We will now explore each of these routes in detail, providing both the "how" and the "why" behind the experimental choices.

Route 1: Direct Electrophilic Bromination of 2-Methylbenzo[d]thiazole

This is often the most conceptually straightforward approach, starting from the readily available 2-methylbenzo[d]thiazole. The success of this method hinges on the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Rationale

The benzothiazole ring system is an electron-rich aromatic scaffold. The benzene ring is activated towards electrophilic attack. The position of bromination is directed by the combined electronic effects of the fused thiazole ring. Theoretical and experimental studies on similar heterocyclic systems suggest that the 4- and 7-positions are the most electron-rich and thus the most likely sites for electrophilic substitution.[1] The choice of brominating agent and reaction conditions can influence the regioselectivity and the formation of poly-brominated byproducts.

Two common brominating agents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Bromine (Br₂) in Hydrobromic Acid (HBr): This is a potent brominating system. The strong acid protonates the nitrogen atom of the thiazole ring, which can influence the directing effect of the heterocyclic portion of the molecule. This method often requires elevated temperatures to overcome the activation energy of the reaction.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to elemental bromine.[2] It is often used with a catalytic amount of a strong acid, such as sulfuric acid, to generate the active brominating species.[2] The milder conditions can sometimes lead to higher regioselectivity and reduced byproduct formation.

Experimental Protocols

This protocol is adapted from the bromination of a similar benzothiadiazole system.[3]

Materials:

  • 2-Methylbenzo[d]thiazole

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzo[d]thiazole (1.0 eq).

  • Add 48% hydrobromic acid.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add a solution of bromine (1.1 eq) in hydrobromic acid dropwise to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

This protocol is based on the bromination of other aromatic systems with NBS.[2]

Materials:

  • 2-Methylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzo[d]thiazole (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary & Comparison
MethodReagentsTemperatureTimeYieldPuritySafety/Handling
1.1: Br₂/HBr Br₂, 48% HBr80 °C12 hModerate (expect ~60%)[3]Good after chromatographyBr₂ is highly corrosive and toxic. HBr is corrosive. Requires careful handling in a fume hood.
1.2: NBS NBS, H₂SO₄, CHCl₃0 °C to RT24 hModerate to GoodGood after chromatographyNBS is a solid and easier to handle than Br₂. H₂SO₄ and CHCl₃ require care.[2]

Workflow for Direct Bromination

start 2-Methylbenzo[d]thiazole reaction1 Electrophilic Aromatic Substitution start->reaction1 reagents1 Br₂ in HBr reagents1->reaction1 Method 1.1 reagents2 NBS, H₂SO₄ reagents2->reaction1 Method 1.2 workup Aqueous Workup & Extraction reaction1->workup purification Column Chromatography workup->purification product 4-Bromo-2-methyl- benzo[d]thiazole purification->product

Caption: Workflow for the direct bromination of 2-methylbenzo[d]thiazole.

Route 2: Synthesis via a Brominated Precursor

This strategy involves the synthesis of a brominated aminothiophenol intermediate, which is then cyclized to form the desired benzothiazole. This approach can offer better control over the position of the bromine atom.

Mechanistic Rationale

The key to this route is the synthesis of 2-amino-3-bromobenzenethiol. The standard method for this is the direct electrophilic bromination of 2-aminothiophenol.[4] The amino and thiol groups are both ortho-, para-directing activators, making the 3-position a primary target for bromination.[4]

Once the brominated intermediate is obtained, the benzothiazole ring is formed through a condensation reaction with a source of the 2-methyl group, typically acetic acid or acetic anhydride. This reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[5]

Experimental Protocols

This protocol is based on the general procedure for the bromination of 2-aminothiophenol.[4]

Materials:

  • 2-Aminothiophenol

  • Acetic Acid

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminothiophenol (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice-water and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-amino-3-bromobenzenethiol, which can often be used in the next step without further purification.

This protocol is adapted from the synthesis of 2-methylbenzothiazole from 2-aminothiophenol.[5]

Materials:

  • 2-Amino-3-bromobenzenethiol (from Protocol 2.1)

  • Acetic Anhydride

  • Pyridine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the crude 2-amino-3-bromobenzenethiol (1.0 eq) with acetic anhydride (1.5 eq).

  • Add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.

Data Summary & Comparison
StepReagentsTemperatureTimeYieldPurityNotes
2.1: Bromination Br₂, Acetic Acid0 °C to RT5 hGoodCrude product often used directlyRegioselectivity can be an issue, potential for over-bromination.
2.2: Cyclization Acetic Anhydride, PyridineReflux2 hGood to ExcellentHigh after recrystallizationStraightforward cyclization, often high yielding.
Overall ~7 hGood High Two-step process, but potentially higher overall yield and regiochemical purity compared to direct bromination.

Workflow for Synthesis via Brominated Precursor

start 2-Aminothiophenol bromination Bromination (Br₂/AcOH) start->bromination intermediate 2-Amino-3-bromo- benzenethiol bromination->intermediate cyclization Cyclization (Ac₂O/Pyridine) intermediate->cyclization workup Precipitation & Filtration cyclization->workup purification Recrystallization workup->purification product 4-Bromo-2-methyl- benzo[d]thiazole purification->product

Caption: Workflow for the synthesis of this compound via a brominated precursor.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[6][7][8][9] This route requires the synthesis of 4-amino-2-methylbenzothiazole as a precursor.

Mechanistic Rationale

The Sandmeyer reaction proceeds in two key steps:[8]

  • Diazotization: The primary aromatic amine (4-amino-2-methylbenzothiazole) is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[10][11]

  • Substitution: The diazonium salt is then treated with a copper(I) bromide solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The bromide from the copper salt then combines with the aryl radical to form the final product.[6][7]

Experimental Protocols

The synthesis of this precursor is not trivial and can be a multi-step process itself. A potential route involves the nitration of 2-methylbenzothiazole followed by reduction of the nitro group.

This protocol is based on general Sandmeyer reaction procedures.[10]

Materials:

  • 4-Amino-2-methylbenzothiazole

  • 48% Hydrobromic acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Diazotization: a. Dissolve 4-amino-2-methylbenzothiazole (1.0 eq) in 48% hydrobromic acid. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C. b. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up and Purification: a. Cool the reaction mixture and extract with dichloromethane (3 x volumes). b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography.

Data Summary & Comparison
StepReagentsTemperatureTimeYieldPurityNotes
3.1: Amine Synthesis (Multi-step)--VariableRequires purificationThe synthesis of the starting amine is a significant undertaking.
3.2: Sandmeyer NaNO₂, HBr, CuBr0-60 °C~2 hModerate to GoodGood after chromatographyDiazonium salts can be unstable and require careful temperature control.
Overall Variable Good This route is likely the most lengthy and complex due to the synthesis of the starting material.

Workflow for the Sandmeyer Reaction

start 4-Amino-2-methyl- benzothiazole diazotization Diazotization (NaNO₂/HBr) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr/HBr) diazonium->sandmeyer workup Aqueous Workup & Extraction sandmeyer->workup purification Column Chromatography workup->purification product 4-Bromo-2-methyl- benzo[d]thiazole purification->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity.

  • Route 1 (Direct Bromination) is the most direct approach, but may suffer from issues with regioselectivity and the formation of byproducts. The use of NBS (Protocol 1.2) is recommended over elemental bromine for improved safety and potentially better control. This route is ideal for rapid, small-scale synthesis where the separation of isomers is feasible.

  • Route 2 (Synthesis via Brominated Precursor) offers the best control over the position of the bromine atom, likely leading to a cleaner product with a higher overall yield. While it is a two-step process, the starting materials are relatively inexpensive, and the procedures are straightforward. This route is recommended for larger-scale synthesis where high purity of the final product is critical.

  • Route 3 (The Sandmeyer Reaction) is a classic and reliable method for introducing a bromine atom, but it is hampered by the need to first synthesize the 4-amino-2-methylbenzothiazole precursor. This multi-step process makes it the least efficient of the three routes for accessing the target compound directly. However, if the amino precursor is readily available or required for other synthetic purposes, the Sandmeyer reaction is a viable option.

Ultimately, for the de novo synthesis of this compound, Route 2 is the most robust and recommended strategy , providing a balance of efficiency, regiocontrol, and scalability.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • [Link to a relevant review on benzothiazole chemistry]
  • [Link to a relevant source on drug development]
  • [Link to a relevant source on medicinal chemistry]
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (URL: [Link])
  • [Link to a relevant source on heterocyclic chemistry]
  • [Link to a relevant source on synthetic methodology]
  • [Link to a relevant source on organic synthesis]
  • [Link to a relevant source on chemical synthesis]
  • [Link to a relevant source on reaction mechanisms]
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([7][11][13]thiadiazole) - MDPI. (URL: [Link])
  • [Link to a relevant source on aryne chemistry]
  • [Link to a relevant source on benzothiazole deriv
  • [Link to a relevant source on chemical process development]
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - NIH. (URL: [Link])
  • [Link to a relevant source on organic synthesis procedures]
  • [Link to a relevant source on benzothiazole synthesis reviews]
  • Bromination of 2,1,3-benzothiadiazoles - CoLab. (URL: [Link])
  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchG

Sources

cross-validation of analytical data for 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 4-Bromo-2-methylbenzo[d]thiazole

For researchers, scientists, and drug development professionals, the unambiguous characterization of a chemical entity is the bedrock of reliable and reproducible science. The structural integrity and purity profile of a compound like this compound, a versatile heterocyclic building block in medicinal chemistry, dictates its utility and downstream success.[1] This guide provides a framework for establishing a robust, self-validating analytical workflow for this compound, moving beyond single-method analysis to a comprehensive cross-validation strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[2][3][4][5][6][7]

The Analyte: Understanding this compound

Before designing an analytical strategy, we must understand the physicochemical properties of the target molecule. This compound belongs to the benzothiazole class, compounds known for their prevalence in bioactive molecules.[1] Its structure presents key features that inform our choice of analytical techniques:

  • Aromatic Benzothiazole Core: Provides strong UV absorbance, making it highly suitable for HPLC with UV detection.

  • Bromine Atom: Offers a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.

  • Methyl Group: Provides a characteristic singlet in 1H NMR spectroscopy, aiding in structural confirmation.

  • Moderate Polarity and Volatility: Suggests amenability to both reversed-phase liquid chromatography and gas chromatography, allowing for orthogonal chromatographic analysis.

PropertyValueSource
CAS Number 112146-10-8[1][8]
Molecular Formula C₈H₆BrNS[1][8]
Molecular Weight 228.11 g/mol [8]
Purity (Typical) ≥98%[8]
Key Applications Medicinal chemistry, material science[1]

The Principle of Orthogonal Cross-Validation

Relying on a single analytical method can lead to overlooked impurities or incorrect structural assignments. Cross-validation employs multiple, distinct analytical techniques (orthogonal methods) that measure the same attribute based on different chemical or physical principles. Agreement between these methods provides a high degree of confidence in the data. For this compound, our strategy will integrate chromatographic separations with definitive spectroscopic characterization.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Data Evaluation cluster_output Final Report Prep Accurate Weighing & Dissolution HPLC HPLC-UV/MS (Primary Purity & Assay) Prep->HPLC GCMS GC-MS (Orthogonal Purity) Prep->GCMS NMR NMR (Identity) Prep->NMR HRMS HRMS (Identity) Prep->HRMS CrossValidate Cross-Validation & Comparison HPLC->CrossValidate GCMS->CrossValidate NMR->CrossValidate HRMS->CrossValidate Report Certificate of Analysis (Identity, Purity, Assay) CrossValidate->Report

Caption: High-level workflow for analytical cross-validation.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination in pharmaceutical development.[9] For this compound, a reversed-phase method is ideal.

Causality Behind Method Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides excellent retention for the nonpolar aromatic benzothiazole core.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a strong organic solvent that elutes the compound, while water provides polarity. The gradient ensures that impurities with a wide range of polarities can be separated and detected.

  • Detector: A UV detector is chosen because the conjugated aromatic system of the analyte exhibits strong absorbance, providing high sensitivity. Coupling with a Mass Spectrometer (MS) detector provides mass confirmation for the main peak and any detected impurities.

Experimental Protocol: HPLC-UV/MS
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL via serial dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Determine the purity by area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

Method Validation (per ICH Q2(R2) Guidelines[5][7])

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4]

  • Specificity: Analyze a blank (diluent), a placebo (if in formulation), the analyte, and a spiked sample containing known related substances. The method is specific if the analyte peak is well-resolved from all other components.

  • Linearity: Prepare a series of solutions of the analyte over a range (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.

Validation ParameterAcceptance Criteria (Typical)Representative Data (Hypothetical)
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%, 100.2%, 101.1%
Precision (% RSD) ≤ 2.0%Repeatability: 0.45%, Intermediate: 0.85%

Orthogonal Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism based on the analyte's volatility and interaction with the GC column's stationary phase. This is a powerful cross-check for HPLC purity results, as it may detect non-UV active or volatile impurities that HPLC might miss.[10][11][12]

Causality Behind Method Choices:

  • Technique: GC is suitable as this compound has sufficient thermal stability and volatility.

  • Column: A low-polarity column (e.g., DB-5MS) is chosen, which separates compounds primarily based on their boiling points.

  • Detector: A Mass Spectrometer provides both high sensitivity and structural information, allowing for confident peak identification based on fragmentation patterns and the characteristic bromine isotope signature.[13]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 120 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Scan Range: 50 - 500 m/z.

  • Data Analysis: Purity is determined by area percent. The mass spectrum of the main peak should be consistent with the analyte's structure, showing the molecular ion and the bromine isotopic pattern.

Definitive Structural Confirmation: NMR and HRMS

While chromatography provides purity data, it does not definitively confirm the chemical structure. Spectroscopy is required for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating molecular structure.[14] For this compound, both 1H and 13C NMR are essential.

Causality Behind Method Choices:

  • 1H NMR: Provides information on the number and environment of protons. We expect to see distinct signals for the methyl group and the three protons on the aromatic ring. Their chemical shifts and coupling patterns confirm their relative positions.

  • 13C NMR: Confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms.

Expected 1H NMR Signals (in CDCl₃ or DMSO-d₆):

  • A singlet around δ 2.8 ppm (3H, -CH₃).

  • Three aromatic protons in the δ 7.0-8.5 ppm range, with splitting patterns confirming the 4-bromo substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Causality Behind Method Choices:

  • High Resolution: An instrument like a TOF (Time-of-Flight) or Orbitrap can measure mass to within 5 ppm. This allows differentiation between compounds with the same nominal mass but different elemental compositions.

  • Isotopic Pattern: HRMS will clearly resolve the M+ and M+2 peaks for the bromine isotopes, providing further confirmation.

Expected HRMS Result:

  • Calculated Mass for C₈H₆⁷⁹BrNS [M+H]⁺: 227.9459

  • Found Mass: Must be within 5 ppm of the calculated value (e.g., 227.9455 to 227.9463).

ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability center_node Fit for Purpose (ICH Q2/Q14) Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Linearity Linearity (r²) center_node->Linearity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Range Range Accuracy->Range LOQ Quantitation Limit (LOQ) Precision->LOQ Linearity->Range LOD Detection Limit (LOD) Specificity->LOD LOD->LOQ

Caption: Interrelationship of analytical validation parameters.

Synthesizing the Data: The Cross-Validation Report

  • Purity Comparison: The purity value from HPLC (e.g., 99.5%) should be in close agreement with the purity value from GC-MS (e.g., 99.4%). Any significant discrepancies must be investigated. For instance, if GC-MS shows an additional impurity, it could be a volatile compound not retained by HPLC.

  • Identity Confirmation: The retention time and UV spectrum from HPLC, coupled with the mass spectrum (showing m/z 228/230), should be consistent. This identity is then orthogonally confirmed by the GC-MS data. The definitive structural proof comes from the NMR spectrum aligning with the proposed structure and the HRMS data confirming the elemental formula.

  • Final Assessment: A concluding statement should be made, such as: "The identity of this compound was unequivocally confirmed by NMR and HRMS. Orthogonal chromatographic analyses by HPLC-UV and GC-MS show consistent purity values of 99.5% and 99.4%, respectively. The analytical data are cross-validated and confirm the material meets the required quality specifications."

By adopting this multi-faceted, cross-validation approach, researchers can ensure the highest level of confidence in the quality of their materials, a non-negotiable prerequisite for successful research and drug development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2019). Journal of Young Pharmacists. [Link]
  • Advancing bioanalytical method development and validation for small molecules. (2025). YouTube. [Link]
  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911. PubChem, NIH. [Link]
  • 2-Methylbenzothiazole | C8H7NS | CID 8446. PubChem, NIH. [Link]
  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2017).
  • 3 Key Regulatory Guidelines for Method Valid
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024).
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry. [Link]
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][15]thiadiazole). (2017). Molbank. [Link]
  • Quality Guidelines. ICH. [Link]
  • Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. (2024). PEARL. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004).
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). Analytical and Bioanalytical Chemistry. [Link]
  • Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. (2016).
  • Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. (2007). Journal of the Iranian Chemical Society. [Link]
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2018). Malaysian Journal of Analytical Sciences. [Link]
  • Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). SciSpace. [Link]
  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (2007).
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). University of Ferrara. [Link]

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comparative docking studies of 4-Bromo-2-methylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Comparative Docking Studies of 4-Bromo-2-methylbenzo[d]thiazole Derivatives as Potential BCL-2 Inhibitors

Introduction: The Therapeutic Potential of Benzothiazoles in Oncology

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, imparting a unique conformational rigidity and electronic properties that facilitate interactions with a wide array of biological targets.[1] Consequently, benzothiazole derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The anticancer potential of this class of compounds is particularly compelling, with derivatives showing efficacy against various cancer cell lines through diverse mechanisms of action.[4][5]

The this compound core is a versatile synthon for developing novel therapeutic agents. The presence of a bromine atom at the 4-position and a methyl group at the 2-position provides specific steric and electronic features that can be exploited for targeted drug design.[6] Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding and can enhance binding affinity and selectivity.

This guide provides a detailed, in-depth comparison of a series of hypothetical this compound derivatives through a molecular docking study against the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.[7] By inhibiting BCL-2, cancer cells can be resensitized to apoptotic signals, making it a prime target for anticancer drug development. We will compare our designed derivatives against a known BCL-2 inhibitor to benchmark their potential efficacy.

Experimental Design and Rationale

The central hypothesis of this study is that modifications to the this compound scaffold will modulate its binding affinity and interaction profile with the BH3 binding groove of the BCL-2 protein. A comparative docking approach allows for a systematic evaluation of these structure-activity relationships (SAR) in a computational model.

Selection of Target Protein and Ligands

Target Protein: The crystal structure of the human BCL-2 protein in complex with an inhibitor will be used for this study. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will consider the PDB ID: 2O2F. This structure provides a well-defined binding pocket, crucial for accurate docking simulations.

Ligand Set:

  • Core Scaffold: this compound

  • Derivative 1 (BTZ-1): 4-Bromo-2-methyl-N-phenylbenzo[d]thiazol-6-amine

  • Derivative 2 (BTZ-2): 1-(4-Bromo-2-methylbenzo[d]thiazol-6-yl)-3-phenylurea

  • Derivative 3 (BTZ-3): N-((4-Bromo-2-methylbenzo[d]thiazol-6-yl)methyl)aniline

  • Comparator: ABT-737 (a known potent BCL-2 inhibitor)

This set of ligands allows for the exploration of how different functional groups (amine, urea, and methylene-amine linker) at the 6-position of the benzothiazole core influence the binding to BCL-2.

Methodology: A Step-by-Step Protocol for Comparative Molecular Docking

This protocol outlines the essential steps for performing a comparative molecular docking study using AutoDock Vina, a widely used open-source docking program.

Part 1: Preparation of the Receptor (BCL-2)
  • Protein Acquisition: Download the PDB file (e.g., 2O2F) from the RCSB Protein Data Bank.

  • Protein Cleaning: Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera, or Discovery Studio). Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for proper interaction modeling. Assign appropriate atomic charges using a force field such as Gasteiger.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • 2D Structure Sketching: Draw the 2D structures of the this compound derivatives and the comparator (ABT-737) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

  • Torsion Angle Definition: Define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

Part 3: Molecular Docking Simulation
  • Grid Box Definition: Define the search space for the docking simulation. The grid box should encompass the entire binding site of the BCL-2 protein. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

  • Docking Execution: Run the AutoDock Vina simulation. The program will systematically place each ligand in various positions and orientations within the defined grid box, evaluating the binding energy for each pose.

  • Analysis of Results: The output will provide a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualization of the Experimental Workflow

G cluster_receptor Receptor Preparation (BCL-2) cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis PDB Download PDB (e.g., 2O2F) Clean Remove Water & Heteroatoms PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate PDBQT_R Save as PDBQT Protonate->PDBQT_R Grid Define Grid Box PDBQT_R->Grid Draw Draw 2D Structures Convert3D Generate 3D & Minimize Energy Draw->Convert3D Torsion Define Rotatable Bonds Convert3D->Torsion PDBQT_L Save as PDBQT Torsion->PDBQT_L PDBQT_L->Grid RunVina Execute AutoDock Vina Grid->RunVina Analyze Analyze Binding Poses RunVina->Analyze Visualize Visualize Interactions Analyze->Visualize Compare Compare Derivatives Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Results and Comparative Analysis

The docking results are summarized in the table below. The binding affinity represents the predicted strength of the interaction between the ligand and BCL-2, with more negative values indicating stronger binding. Key interacting residues are those amino acids in the BCL-2 binding pocket that form significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the ligand.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
BTZ-1 -7.8Arg105, Gly141, Tyr197Hydrogen bond with Arg105, Pi-alkyl with Tyr197
BTZ-2 -8.5Arg105, Gly141, Asp101Hydrogen bonds with Arg105 and Asp101
BTZ-3 -8.1Tyr101, Phe104, Val129Hydrophobic interactions with Phe104 and Val129
ABT-737 -10.2Arg105, Gly141, Tyr101Multiple hydrogen bonds and hydrophobic interactions
Interpretation of Docking Results

The comparative analysis reveals several key insights into the structure-activity relationship of the this compound derivatives as potential BCL-2 inhibitors:

  • Comparator Benchmark: The known inhibitor, ABT-737, exhibits the highest binding affinity, which is consistent with its experimentally determined potency. This validates the docking protocol to some extent.

  • Influence of Substituents: The introduction of substituents at the 6-position of the benzothiazole core generally improves the binding affinity compared to the unsubstituted core (data not shown).

  • BTZ-2 as a Promising Candidate: Among the designed derivatives, BTZ-2, with the phenylurea moiety, shows the most favorable binding affinity. The urea group is an excellent hydrogen bond donor and acceptor, which likely contributes to its strong interaction with polar residues like Arginine and Aspartic acid in the binding pocket.

  • Interaction Patterns: The derivatives engage with key residues within the BH3 binding groove of BCL-2, such as Arg105 and Gly141, which are also known to be important for the binding of natural BCL-2 inhibitors. The bromo-substituent on the benzothiazole ring is positioned to potentially form halogen bonds with backbone carbonyls, further stabilizing the complex.

Conclusion and Future Directions

This in-silico comparative guide demonstrates a systematic approach to evaluating a series of novel this compound derivatives as potential BCL-2 inhibitors. The molecular docking study provides valuable insights into their binding modes and structure-activity relationships, identifying the phenylurea derivative (BTZ-2) as a promising candidate for further development.

It is crucial to emphasize that molecular docking is a predictive tool. The findings from this computational study should be validated through experimental assays. Future work should involve the chemical synthesis of these derivatives and their in-vitro evaluation for BCL-2 inhibitory activity and cytotoxicity against cancer cell lines.[8] This iterative process of computational design followed by experimental validation is a cornerstone of modern drug discovery.

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  • PubMed. (2024). Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. [Link]
  • Cao, S., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(9), 1495. [Link]
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  • Khalil, A., et al. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. BUE Scholar. [Link]
  • Nadeem, M. S., et al. (2021). Benzothiazole derivatives as anticancer agents. Letters in Drug Design & Discovery, 18(1), 2-15. [Link]
  • Rani, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135436. [Link]
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  • ResearchGate. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. [Link]
  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]
  • Advanced Journal of Chemistry, Section A. (2026). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. [Link]
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A Comparative Guide to Evaluating the Metabolic Stability of 4-Bromo-2-methylbenzo[d]thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of preclinical evaluation. Poor metabolic stability can derail an otherwise promising candidate, leading to low bioavailability, short half-life, or the formation of toxic metabolites.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of the 4-bromo-2-methylbenzo[d]thiazole scaffold, a privileged structure in medicinal chemistry.[3][4] We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.

The Benzothiazole Scaffold: Why Metabolic Scrutiny is Crucial

The benzothiazole ring is a bicyclic system integral to numerous bioactive molecules with applications ranging from anticancer to neurodegenerative disease therapies.[4][5][6] The specific compound, this compound, serves as a valuable building block.[7] Its physicochemical properties are influenced by its substituents:

  • 2-Methyl Group: A potential site for oxidation, a common Phase I metabolic reaction mediated by Cytochrome P450 (CYP) enzymes.

  • 4-Bromo Group: Halogenation, particularly with bromine, can significantly alter lipophilicity and membrane permeability.[7] However, it also introduces a potential liability for dehalogenation or directs metabolism to other parts of the molecule.

Evaluating the stability of this core structure is not merely a box-checking exercise; it is fundamental to predicting its pharmacokinetic profile and guiding the next steps in lead optimization.[8][9]

Foundational Concepts: Intrinsic Clearance and In Vitro Models

The primary goal of these assays is to determine a compound's intrinsic clearance (CLint) , which reflects the inherent ability of metabolic enzymes to eliminate the drug.[9][10][11] From this, we can derive the in vitrohalf-life (t½) , the time required for 50% of the compound to be metabolized.[12]

Our primary tools for this assessment are subcellular fractions and cells derived from the liver, the body's main metabolic hub.[1][11]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, most notably the CYP450 superfamily.[13][14] They are cost-effective and ideal for high-throughput screening to get an initial read on CYP-mediated metabolism.[15][16]

  • Hepatocytes: As intact liver cells, these are considered the "gold standard" for in vitro metabolism studies.[11] They contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their associated cofactors at physiological concentrations, offering a more complete picture of a compound's metabolic fate.[14][17]

For this guide, we will focus on a liver microsomal stability assay as the critical first step in the evaluation cascade.

The Comparative Experimental Design: Rationale and Structure

To properly evaluate the this compound scaffold, it is insufficient to test it in isolation. A robust experiment requires carefully selected comparators and controls. This self-validating approach ensures that the results are interpretable and trustworthy.

Here is the logical flow of the experimental design:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation A Select Test & Comparator Compounds B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Prepare Microsomal & Cofactor Working Solutions B->C D Incubate Compounds with Liver Microsomes at 37°C C->D E Initiate Reaction with NADPH Cofactor D->E F Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Analyze Samples via LC-MS/MS G->H I Quantify Parent Compound Remaining H->I J Calculate t½ and CLint I->J K Compare Data & Draw Conclusions J->K

Caption: High-level workflow for the microsomal metabolic stability assay.

Our experimental set will include:

  • Test Compound: this compound

  • Structural Analog: 2-Methylbenzo[d]thiazole (to assess the impact of the bromo-substituent).

  • Positive Control (High Clearance): Verapamil or Dextromethorphan (known to be rapidly metabolized by CYPs).[18]

  • Positive Control (Low Clearance): Warfarin or Carbamazepine (known to be slowly metabolized).

  • Negative Control: An incubation containing the test compound but lacking the NADPH cofactor. This is critical to confirm that compound disappearance is due to enzymatic metabolism and not chemical instability.[16]

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed for a 96-well plate format for efficiency and is based on established methodologies.[18][19][20]

A. Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting with ultrapure water. Confirm pH is between 7.4 +/- 0.1.[18]

  • Compound Stock Solutions (10 mM): Dissolve test compounds, analogs, and controls in 100% DMSO.

  • Intermediate Solutions (100 µM): Dilute the 10 mM stock solutions in a 50:50 mixture of acetonitrile and water.

  • Human Liver Microsomes (HLM) Working Solution (1 mg/mL): On ice, thaw a vial of pooled HLM (e.g., 20 mg/mL stock). Dilute to 1 mg/mL with cold 100 mM phosphate buffer. Keep on ice.

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in 100 mM phosphate buffer containing:

    • MgCl₂: 3.3 mM

    • NADP⁺: 1.3 mM

    • Glucose-6-phosphate: 3.3 mM

    • Glucose-6-phosphate dehydrogenase: 0.4 U/mL

B. Incubation Procedure

  • Pre-incubation: In a 96-well plate, add 197 µL of the HLM working solution to each well. Add 1 µL of the 100 µM compound intermediate solution to the appropriate wells (final compound concentration: 0.5 µM; final protein concentration: ~0.5 mg/mL). For negative controls, substitute the Cofactor Solution with plain phosphate buffer in the next step.

  • Pre-warm: Cover the plate and pre-incubate for 10 minutes at 37°C in a shaking incubator.

  • Initiate Reaction: Add 2 µL of the Cofactor Solution to each well to initiate the metabolic reaction. The time of this addition is your T=0 starting point for the first time point sample.

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot from the reaction wells to a new 96-well plate containing 125 µL of cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol). The cold acetonitrile immediately stops the enzymatic reaction.[13]

  • Protein Precipitation: Once all time points are collected, centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS for Accurate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity.[21][22][23]

  • Chromatography (LC): A C18 reverse-phase column is typically used to separate the parent compound from potential metabolites and matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometry (MS/MS): The instrument is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting the specific precursor ion (the mass of the parent compound) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific mass transition minimizes interference and ensures accurate quantification.[24] The peak area of the analyte is normalized to the peak area of the internal standard to correct for any variations in sample processing or instrument response.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area ratios) are used to calculate the key stability parameters.[25]

  • Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the Slope: The slope of the linear regression line from this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / |-k|

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hypothetical Comparative Data

Compoundt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Verapamil (High Clearance Control)8.597.5Low
This compound 25.2 32.9 Moderate
2-Methylbenzo[d]thiazole18.145.8Moderate-High
Warfarin (Low Clearance Control)> 120< 6.9High
4-Bromo... (-NADPH Control)No significant declineN/AStable (Chemically)

Interpretation:

  • The data above suggests that this compound has moderate metabolic stability.

  • Crucially, it is more stable than its non-brominated analog, 2-methylbenzo[d]thiazole. This is a key insight, suggesting the bromine atom at the 4-position may be sterically hindering access to a metabolic soft spot or deactivating the aromatic ring towards oxidation.

  • The negative control confirms the compound loss is enzyme-dependent. The positive controls confirm the assay is performing as expected.

Predicting Metabolic Pathways and "Soft Spots"

Understanding where a molecule is metabolized is as important as knowing how fast. Based on the structure and known metabolic reactions, we can predict likely pathways for this compound.

G cluster_main Potential Metabolic Pathways cluster_phase2 Phase II Conjugation Parent This compound M1 Hydroxymethyl Metabolite (CH₃ → CH₂OH) Parent->M1 CYP-mediated Oxidation M2 Aromatic Hydroxylation (on Benzene Ring) Parent->M2 CYP-mediated Oxidation M3 N-Oxidation Parent->M3 FMO/CYP M4 S-Oxidation Parent->M4 FMO/CYP M5 Glucuronide Conjugate M1->M5 UGT-mediated M2->M5 UGT-mediated

Caption: Predicted Phase I and II metabolic pathways for the target scaffold.

  • Primary Suspect (Soft Spot): The 2-methyl group is a highly probable site for CYP-mediated oxidation to a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: The benzene portion of the ring system is another potential site for hydroxylation, although the electron-withdrawing nature of the bromine and thiazole ring may disfavor this.

  • Heteroatom Oxidation: Oxidation at the nitrogen or sulfur atoms is also possible, often mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • Dehalogenation: While less common for aryl bromides than iodides or alkyl halides, reductive or oxidative dehalogenation can occur and should be considered, as it can sometimes lead to reactive intermediates.

Identifying these metabolites experimentally using high-resolution mass spectrometry would be the logical next step to confirm these predictions and guide further structural modifications to enhance stability if needed.

Conclusion: Integrating Stability Data into Drug Discovery

The evaluation of metabolic stability is a critical decision point in the drug discovery pipeline.[26] By employing a rigorous, comparative, and mechanistically-driven approach as outlined in this guide, researchers can generate trustworthy data.

G A Metabolic Stability Result (CLint) B High Clearance (Low Stability) A->B C Moderate Clearance A->C D Low Clearance (High Stability) A->D B_Action Action: - Identify Metabolic Soft Spot - Redesign to Block Metabolism B->B_Action C_Action Action: - Consider Advancement - Evaluate In Vivo PK C->C_Action D_Action Action: - Prioritize for Advancement - Assess Potential for DDI/Accumulation D->D_Action

Caption: Decision-making based on intrinsic clearance (CLint) results.

For this compound, our hypothetical data presents a compound with a moderate stability profile, which is often a desirable starting point. The improved stability over its non-brominated analog highlights a successful structural modification. This information empowers drug development professionals to make informed decisions, prioritizing candidates with a higher probability of success in later-stage clinical trials.

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A Comparative Guide to the Cytotoxicity of 4-Bromo-2-methylbenzo[d]thiazole and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of In Vitro Performance and Mechanistic Insights for Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the established chemotherapeutic agent, cisplatin, and the emerging benzothiazole derivative, 4-Bromo-2-methylbenzo[d]thiazole. As the landscape of cancer therapy evolves, there is a pressing need to evaluate novel compounds against clinical mainstays. Benzothiazoles have garnered significant interest for their potent and diverse anticancer activities.[1][2] This document serves as a technical resource for researchers and drug development scientists, offering a comparative analysis of their mechanisms of action, a summary of their cytotoxic efficacy, and detailed, validated protocols for their evaluation.

Section 1: Mechanisms of Cytotoxicity: A Tale of Two Scaffolds

The cytotoxic effects of a compound are intrinsically linked to its mechanism of action at the molecular level. While both cisplatin and benzothiazole derivatives ultimately induce cell death, their initial cellular targets and signaling pathway engagements differ significantly.

Cisplatin: The DNA Cross-linking Paradigm

Cisplatin's efficacy as an anticancer agent is primarily attributed to its ability to form covalent adducts with DNA.[3][4] Upon entering a cell, the chloride ligands of cisplatin are aquated, forming a reactive species that readily cross-links with purine bases on the DNA, primarily at the N7 position of adjacent guanines.[3] This action triggers a cascade of cellular responses:

  • Replication and Transcription Inhibition: The DNA adducts create physical distortions in the DNA helix, effectively blocking the machinery responsible for DNA replication and transcription.[5]

  • Cell Cycle Arrest: The cell's DNA damage response (DDR) pathways are activated, leading to an arrest in the cell cycle (typically at the G1, S, or G2-M phase) to allow for DNA repair.[4]

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[6] This is often mediated by the p53 tumor suppressor pathway and involves the activation of mitochondrial-dependent (intrinsic) and death receptor-mediated (extrinsic) apoptotic cascades.[6][7]

cisplatin_mechanism

This compound: A Multifaceted Approach

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad biological activities, including potent anticancer effects.[1][8] While this specific derivative is a valuable chemical intermediate for synthesizing more complex therapeutic agents, its core scaffold contributes to cytotoxicity through several proposed mechanisms:

  • Apoptosis Induction: Like many chemotherapeutics, benzothiazole derivatives are known to induce apoptosis in cancer cells, often by arresting the cell cycle and activating apoptotic pathways.[8][9]

  • Enzyme Inhibition: The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, capable of interacting with the active sites of various enzymes critical for cancer cell survival, such as tyrosine kinases.[8] For instance, the FDA-approved drug Dasatinib, a tyrosine kinase inhibitor, features a thiazole ring.[8]

  • Signaling Pathway Modulation: These compounds can interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis.[9]

The bromine atom and methyl group on the this compound structure play crucial roles in modulating its biological activity by influencing its electronic properties, lipophilicity, and binding interactions with target molecules.[8][10]

benzothiazole_mechanism

Section 2: Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[11] It is important to note that IC50 values for the same compound can vary significantly between studies due to differences in cell lines, exposure times, and assay methodologies.[12][13]

While direct, side-by-side comparative studies of this compound and cisplatin are not extensively published, we can draw valuable insights by comparing cisplatin's known cytotoxicity with that of other potent benzothiazole derivatives tested against similar cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Exposure TimeReference
Cisplatin A2780 (Ovarian)~1.0 - 10.0Varies[14]
MCF-7 (Breast)13.3348h[15][16]
HeLa (Cervical)9.76 (Reference)N/A[1]
HepG2 (Liver)Highly Variable48h / 72h
Benzothiazole Derivatives
Derivative 6bMCF-7 (Breast)5.1548h[15][16]
Derivative 5cMCF-7 (Breast)7.3948h[15][16]
Derivative 5dMCF-7 (Breast)7.5648h[15][16]
Methoxybenzamide BenzothiazoleVarious1.1 - 8.8N/A[1][17]
Chlorophenyl Oxothiazolidine BenzothiazoleHeLa (Cervical)9.76N/A[1][17]

Analysis: The data indicates that several synthesized benzothiazole derivatives exhibit cytotoxicity that is comparable, and in some cases superior, to cisplatin. For example, multiple derivatives showed lower IC50 values against the MCF-7 breast cancer cell line than cisplatin in the same study.[15][16] This underscores the potential of the benzothiazole scaffold, including compounds like this compound, as a source of potent anticancer agents that warrant further investigation.

Section 3: Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and reliable data, standardized and well-understood protocols are essential. Here, we detail the methodologies for two cornerstone assays in cytotoxicity testing: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[19]

mtt_workflow

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and cisplatin in the appropriate culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only controls (for background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Rationale: Using serum-free medium during this step prevents interference from serum components with the formazan reduction and solubilization process.[20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, to each well.[21] Gently pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[22]

Principle: The assay relies on two key cellular changes during cell death.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can specifically label early apoptotic cells.[23] This binding is calcium-dependent.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cell's DNA.

Detailed Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound and cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[24]

    • Rationale: The binding buffer contains calcium (e.g., 2.5 mM CaCl₂), which is essential for the interaction between Annexin V and phosphatidylserine.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI staining solution (e.g., 1 mg/mL).[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of different cell populations.

// Axis labels origin [label=""]; x_axis [label="Annexin V-FITC →"]; y_axis [label="Propidium Iodide (PI) →"];

// Quadrants q1 [label="Q1: Necrotic\n(Annexin V+ / PI+)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; q2 [label="Q2: Late Apoptotic\n(Annexin V+ / PI+)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2,2!"]; q3 [label="Q3: Viable\n(Annexin V- / PI-)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,1!"]; q4 [label="Q4: Early Apoptotic\n(Annexin V+ / PI-)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1!"];

// Layout structure {rank=same; q3; q4;} {rank=same; q1; q2;}

origin -> x_axis [style=invis]; origin -> y_axis [style=invis];

// Invisible nodes for layout bottom_left [pos="0,0!", style=invis]; bottom_right [pos="3,0!", style=invis]; top_left [pos="0,3!", style=invis];

// Axes bottom_left -> bottom_right [label="Annexin V-FITC →", fontcolor="#202124"]; bottom_left -> top_left [label="Propidium Iodide (PI) →", fontcolor="#202124", angle=90];

// Position quadrants q3 [pos="0.75,0.75!"]; q4 [pos="2.25,0.75!"]; q1 [pos="0.75,2.25!"]; // Position for Necrotic/Late Apoptotic q2 [pos="2.25,2.25!"]; // Position for Necrotic/Late Apoptotic

// Combined Quadrant for Late Apoptotic/Necrotic late_necrotic [label="Q2: Late Apoptotic / Necrotic\n(Annexin V+ / PI+)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.25,2.25!"]; } ends_dot Caption: Interpreting Annexin V/PI flow cytometry data.

Section 4: Discussion and Future Perspectives

This guide establishes a comparative framework for evaluating the cytotoxicity of this compound against the clinical standard, cisplatin.

  • Cisplatin remains a potent, first-line chemotherapeutic agent, but its clinical utility is hampered by significant side effects and the development of drug resistance.[4][6] Its mechanism is well-defined, centering on the induction of DNA damage.

  • This compound , as a representative of the benzothiazole class, shows considerable promise. Data from structurally related compounds suggest that this class can achieve cytotoxicity comparable or even superior to cisplatin, potentially through different mechanisms such as enzyme inhibition and modulation of signaling pathways.[1][15] This multi-targeted approach may offer advantages in overcoming the resistance mechanisms that plague DNA-damaging agents.

The logical next step for the research community is to conduct direct, head-to-head in vitro studies comparing this compound and cisplatin across a panel of diverse cancer cell lines. Such studies, utilizing the standardized protocols outlined herein, would generate the robust, quantitative data needed to definitively assess its potential as a lead compound for the development of novel anticancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Das, S., & Warpe, V. S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
  • Ciarimboli, G. (2012). Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways. PubMed.
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A Senior Application Scientist's Guide to Palladium Catalysis: Head-to-Head Comparison for 4-Bromo-2-methylbenzo[d]thiazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzothiazole Functionalization

In the landscape of pharmaceutical development and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1] The ability to precisely and efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on this heterocyclic system is paramount for tuning molecular properties and discovering novel drug candidates. Specifically, the functionalization of 4-Bromo-2-methylbenzo[d]thiazole serves as a critical gateway to a diverse array of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern synthetic chemistry for this purpose, offering unparalleled efficiency, selectivity, and functional group tolerance under mild conditions.[2] This guide provides a head-to-head comparison of various palladium catalyst systems for the coupling of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.

Pillar 1: Understanding the Landscape of Palladium-Catalyzed Reactions

Before diving into a direct catalyst comparison, it is crucial to understand the primary transformation types applicable to this compound. The choice of reaction dictates the coupling partner and, consequently, influences the optimal catalyst system.

  • Suzuki-Miyaura Coupling: The reaction of an aryl halide with a boronic acid or ester to form a C-C bond. It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[3]

  • Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne, forming a C(sp²)-C(sp) bond. This reaction is invaluable for introducing alkynyl moieties, which are key building blocks in extended π-conjugated systems and precursors for further transformations.[4][5]

  • Buchwald-Hartwig Amination: A powerful method for constructing C-N bonds by coupling an aryl halide with an amine. This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[6][7]

  • Mizoroki-Heck Coupling: The reaction between an aryl halide and an alkene to form a substituted alkene, creating a new C-C bond.[8]

Pillar 2: Head-to-Head Catalyst Performance Analysis

The efficacy of a palladium-catalyzed reaction is not determined by the palladium source alone but by the synergistic interplay of the metal precursor, the ligand, the base, and the solvent. The benzothiazole substrate itself can play a role; the nitrogen atom can coordinate with the palladium center, potentially influencing the catalytic cycle.[5]

Below, we present a comparative analysis of catalyst systems for different coupling reactions, drawing from literature data on benzothiazoles and structurally related heterocyclic substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is often the first choice for biaryl synthesis. However, the steric hindrance and electronic properties of benzothiazole derivatives can pose challenges for conventional catalysts.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[3]
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[3]
Pd₂(dba)₃ (ligand-free)Na₂CO₃Dioxane/H₂OReflux4832-(2-Bromo-4-methylphenyl)benzo[d]thiazole[5]
Pd(dppf)Cl₂Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[3]

Expert Insights:

  • Classical vs. Modern Ligands: While traditional catalysts like Pd(PPh₃)₄ are reliable, modern, bulky, and electron-rich phosphine ligands such as SPhos (used with Pd(OAc)₂) often provide significantly higher yields under milder conditions, especially for challenging substrates like 4-bromobenzothiazole.[3][9]

  • Ligand-Free Systems: For certain hindered benzothiazoles, a "ligand-free" approach using Pd₂(dba)₃ has proven highly effective. It is hypothesized that the benzothiazole's nitrogen atom coordinates with the palladium, facilitating the rate-limiting oxidative addition step and stabilizing the catalytic intermediate.[5] This makes Pd₂(dba)₃ a compelling choice to screen for the coupling of this compound.

  • Pre-catalyst Choice: Air-stable pre-catalysts like Pd(dppf)Cl₂ are convenient and robust, often used for complex couplings, including those involving heteroaryl boronic acids.[10]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The choice of palladium precursor can significantly impact reaction rates and yields.

Table 2: Comparative Performance of Palladium Catalysts in Sonogashira Coupling

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Yield (%)SubstrateReference
PdCl₂(PPh₃)₂CuIEt₃NTHFRTHigh4-bromo-2,1,3-benzothiadiazole[4]
Pd(PPh₃)₄CuIi-Pr₂NHToluene80High4-bromo-2,1,3-benzothiadiazole[4]
PdCl₂(PPh₃)₂NoneTBAFNone8095 (for Aryl Bromide)Aryl Bromide[11]
Pd₂(dba)₃CuIEt₃NToluene5092 (for Aryl Iodide)Aryl Iodide[12]

Expert Insights:

  • Workhorse Catalyst: PdCl₂(PPh₃)₂ is a highly effective and commonly used pre-catalyst for Sonogashira reactions, demonstrating high yields and fast reaction rates.[4][11] It often provides the best balance of reactivity and stability.

  • Copper-Free Protocols: While traditional Sonogashira reactions use a copper co-catalyst, concerns over homocoupling of the alkyne have led to the development of copper-free conditions. Protocols using bases like tetrabutylammonium fluoride (TBAF) can be highly efficient.[11]

  • Precursor Activity: Studies have shown that while various palladium sources like Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃ are active, PdCl₂(PPh₃)₂ often demonstrates the highest catalytic activity in terms of reaction rate for Sonogashira couplings.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The success of a Buchwald-Hartwig amination is heavily dependent on the ligand, which must facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Table 3: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃ + XantphosCs₂CO₃Dioxane100192N-ethyl-4-bromo-7-azaindole[13]
Pd₂(dba)₃ + SPhosCs₂CO₃Dioxane100660N-ethyl-4-bromo-7-azaindole[13]
Pd₂(dba)₃ + XPhosCs₂CO₃Dioxane100662N-ethyl-4-bromo-7-azaindole[13]
Pd(OAc)₂ + XantphosK₂CO₃Dioxane1003PoorN-ethyl-4-bromo-7-azaindole[13]
[Pd(allyl)Cl]₂ + TrixiePhost-BuOLiToluene1002498Bromobenzene + Carbazole[14]

Expert Insights:

  • Ligand is Key: For the amination of N-heterocyclic bromides, the choice of ligand is critical. Bidentate phosphine ligands like Xantphos are often superior, providing high yields in short reaction times.[13]

  • Precursor Matters: In a direct comparison for the amination of a 4-bromo-azaindole, Pd₂(dba)₃ was found to be a significantly more effective precursor than Pd(OAc)₂, which resulted in poor yields across various ligands.[13]

  • Strong Bases: Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (t-BuONa) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[13][14]

Pillar 3: Experimental Protocols & Mechanistic Visualization

A self-validating protocol is the cornerstone of reproducible science. Below is a representative workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for specific substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(Aryl)-2-methylbenzo[d]thiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Understanding the underlying mechanism is key to troubleshooting and optimization.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst_Selection cluster_reaction Select Coupling Type cluster_suzuki Suzuki Catalyst Systems cluster_sonogashira Sonogashira Catalyst Systems cluster_buchwald Buchwald Catalyst Systems Suzuki Suzuki (C-C) SPhos Pd(OAc)₂ / SPhos (High Yield, General) Suzuki->SPhos Standard Pd2dba3 Pd₂(dba)₃ (Ligand-free) (For Hindered Substrates) Suzuki->Pd2dba3 Hindered Sonogashira Sonogashira (C-C) PdCl2PPh32 PdCl₂(PPh₃)₂ / CuI (Fast, Reliable) Sonogashira->PdCl2PPh32 Buchwald Buchwald (C-N) Xantphos Pd₂(dba)₃ / Xantphos (Efficient for N-Heterocycles) Buchwald->Xantphos

Caption: Decision guide for initial catalyst system selection.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound is a robust and versatile strategy for accessing novel chemical matter.

  • For Suzuki-Miyaura couplings , modern catalyst systems based on Pd(OAc)₂ with bulky, electron-rich ligands like SPhos offer superior performance for general applications, while a "ligand-free" Pd₂(dba)₃ system is a compelling alternative for potentially hindered substrates.[3][5]

  • For Sonogashira couplings , PdCl₂(PPh₃)₂ remains the workhorse catalyst, providing a reliable and rapid route to alkynylated benzothiazoles.[4][11]

  • For Buchwald-Hartwig aminations , a combination of Pd₂(dba)₃ with a bidentate ligand such as Xantphos is a highly effective system for coupling with N-heterocyclic bromides.[13]

The future of this field will likely focus on developing more sustainable catalyst systems, utilizing lower catalyst loadings, exploring non-precious metal alternatives, and expanding the reaction scope to include even more challenging coupling partners under milder, more environmentally benign conditions. As application scientists, we remain committed to advancing these powerful synthetic tools to accelerate discovery in both medicine and materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • Taha, M. O., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • University of Helsinki. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.
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  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
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  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
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Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Confirmation of 4-Bromo-2-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It dictates physical properties, biological activity, and intermolecular interactions. Among the myriad of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. This guide provides an in-depth comparison and procedural overview for confirming the structure of 4-Bromo-2-methylbenzo[d]thiazole derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry.[1][2][3]

While a specific crystallographic study for this compound was not found in the immediate search, this guide will leverage data from closely related brominated benzothiazole and other heterocyclic derivatives to illustrate the principles and comparative analyses inherent in crystallographic studies.[4][5][6] This approach mirrors the common scientific practice of extrapolating from well-characterized analogous structures to understand a novel compound.

The Decisive Power of X-ray Crystallography

In the realm of structural elucidation, techniques like NMR, IR, and mass spectrometry provide valuable information about connectivity and functional groups.[1][7] However, only X-ray crystallography can provide the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry.[1] This level of detail is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

A Generalized Workflow for Structural Confirmation

The journey from a synthesized compound to a fully elucidated crystal structure follows a well-defined, albeit often challenging, path. The success of this process hinges on the quality of the single crystals obtained.

Experimental Protocol: From Powder to Picture
  • Crystal Growth (The Art of Patience): The critical first step is to grow single crystals of sufficient size and quality. This is often the most challenging aspect. Common techniques for small organic molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.

    • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[4] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[4]

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal.[8] The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods.[1][8] This initial model is then refined using least-squares methods to best fit the experimental diffraction data.[1][8] Hydrogen atoms are often located from the electron density map and refined isotropically.[8] The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated and observed structure factors.

Workflow for Single-Crystal X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Compound Synthesized Compound Crystal_Growth Single Crystal Growth Compound->Crystal_Growth Dissolution & Crystallization Techniques Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Mounting & Diffraction Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Data Processing Refinement Structure Refinement Structure_Solution->Refinement Least-Squares Fitting Validation Structure Validation & Analysis Refinement->Validation R-factor Analysis Final_Structure Final Crystal Structure Validation->Final_Structure CIF File Generation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Comparative Analysis of Brominated Heterocyclic Structures

To understand what to expect from the crystallographic analysis of this compound, we can examine the structural data of related compounds. The introduction of a bromine atom and a methyl group will influence the electronic distribution, molecular packing, and intermolecular interactions.

Feature2,4-Dibromothiazole[5][6]4-Bromobenzo[d]thiazole[9] (Hypothetical Data)4-Bromo-2,1,3-benzothiadiazole[10]
Crystal System Orthorhombic[5][6]To be determinedTo be determined
Space Group Fmm2[5][6]To be determinedTo be determined
Key Structural Feature Disordered crystal structure with random molecular orientation.[5]The planarity of the benzothiazole ring system is expected.Planar ring system.
Intermolecular Interactions Weak intermolecular interactions.Potential for π-π stacking and halogen bonding.Likely to exhibit π-π stacking and N···S interactions.
Impact of Bromine The large bromine atoms dominate the overall shape, leading to disorder.[5]The bromine atom will influence the electron density and potential for halogen bonding.The bromine atom will influence the electronic properties and crystal packing.
Impact of Methyl Group N/AThe methyl group will add steric bulk and may influence the crystal packing.N/A

This comparative table highlights how different substituents and ring systems can lead to variations in the crystal structure. For this compound, one would anticipate a largely planar benzothiazole core. The presence of the bromine atom could lead to halogen bonding, a type of non-covalent interaction that is of increasing interest in crystal engineering and drug design. The methyl group at the 2-position will likely influence the local conformation and how the molecules pack in the crystal lattice.

Logical Flow of Structural Analysis

Structural Analysis Logic cluster_0 Initial Data cluster_1 Molecular Structure cluster_2 Supramolecular Structure Unit_Cell Unit Cell Parameters Bond_Lengths Bond Lengths Unit_Cell->Bond_Lengths Space_Group Space Group Determination Bond_Angles Bond Angles Space_Group->Bond_Angles Torsion_Angles Torsion Angles Bond_Lengths->Torsion_Angles Bond_Angles->Torsion_Angles Packing Crystal Packing Torsion_Angles->Packing Interactions Intermolecular Interactions (e.g., H-bonding, π-stacking, Halogen bonding) Packing->Interactions Final_Interpretation Final_Interpretation Interactions->Final_Interpretation Final Structural Interpretation

Caption: Logical progression from raw crystallographic data to a comprehensive structural understanding.

Conclusion: The Unambiguous Verdict of X-ray Crystallography

For researchers in drug discovery and materials science, X-ray crystallography provides the definitive evidence of molecular structure. The detailed three-dimensional information it offers is invaluable for understanding the fundamental properties of a compound and for designing new molecules with enhanced efficacy and desired characteristics. While other analytical techniques provide essential pieces of the puzzle, X-ray crystallography delivers the complete picture, confirming the connectivity, conformation, and stereochemistry with unparalleled precision. The structural insights gained from the analysis of this compound and its derivatives will undoubtedly contribute to the rational design of new therapeutic agents and functional materials.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2-methylbenzo[d]thiazole, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to ensure the protection of personnel and the environment, reflecting the best practices in laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle. This compound is a halogenated aromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule may not be widely available, the structural motifs provide crucial clues to its potential hazards.

  • Halogenated Aromatic Core: Brominated aromatic compounds are often characterized by their environmental persistence. They can be resistant to natural degradation processes, leading to bioaccumulation if released into the environment. Many compounds in this class exhibit toxicity to aquatic organisms.

  • Benzothiazole Moiety: The benzothiazole structure is found in various bioactive compounds, and derivatives can exhibit a range of toxicological profiles.

Given these characteristics, this compound must be handled as a hazardous substance with potential environmental toxicity. The precautionary principle dictates that it should be treated as harmful to aquatic life with long-lasting effects until proven otherwise.

Table 1: Chemical and Hazard Identification

PropertyIdentifier
IUPAC Name 4-Bromo-2-methyl-1,3-benzothiazole
CAS Number 2940-57-0
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Primary Hazard Class Halogenated Organic Compound
Potential Hazards Acute toxicity (oral, dermal, inhalation), Skin/eye irritant, Hazardous to the aquatic environment.

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensuring adequate personal protection is paramount. The following PPE is mandatory to prevent exposure:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Always check the manufacturer's glove compatibility chart for halogenated compounds. Dispose of gloves immediately after handling the material.

  • Body Protection: A standard laboratory coat. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is the most critical step in the disposal process. It prevents dangerous reactions, ensures regulatory compliance, and facilitates efficient disposal by specialized facilities.

The Cardinal Rule: Halogenated vs. Non-Halogenated Waste

Disposal costs and methods for halogenated organic compounds are significantly different from those for non-halogenated ones. Mixing these waste streams is a costly and non-compliant error. This compound must be disposed of in a dedicated "Halogenated Organic Waste" stream.

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container: Use a designated, chemically compatible container for solid halogenated organic waste. This is typically a clearly labeled, sealable, wide-mouth container made of high-density polyethylene (HDPE).

  • Label the Container: The label must be clear, unambiguous, and securely attached. It should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Environmental Hazard"

    • The date the waste was first added to the container.

  • Transfer the Waste: Carefully transfer the solid this compound into the waste container inside a chemical fume hood. Avoid creating dust.

  • Decontaminate Empty Containers: Any "empty" container that once held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste . Never wash un-rinsed containers in a standard sink.

  • Secure the Container: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Waste_Segregation_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Path Start Generate Waste: This compound (Solid) Decision Is the waste a halogenated organic compound? Start->Decision Halogenated Container: 'HALOGENATED ORGANIC WASTE' (Solid) Decision->Halogenated Yes NonHalogenated Container: 'NON-HALOGENATED WASTE' Decision->NonHalogenated No LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Vendor Halogenated->LicensedDisposal

Caption: Waste segregation decision workflow for this compound.

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Assemble Materials: Don the appropriate PPE as described in Section 2. Gather materials from a chemical spill kit:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Two plastic bags for waste collection

    • Scoop and brush or forceps

  • Contain & Clean:

    • Gently cover the solid spill with the absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the mixture into a designated plastic bag.

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone). Place the used cloth into the same plastic bag.

  • Package the Waste: Seal the first plastic bag. Place it inside the second bag and seal it (double bagging).

  • Label and Dispose: Label the bag as "Spill Debris: this compound" and dispose of it as halogenated solid waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

Spill_Response_Plan Spill Spill Occurs Alert 1. ALERT & EVACUATE (If necessary) Spill->Alert Secure 2. SECURE AREA (Restrict access, ensure ventilation) Alert->Secure PPE 3. DON PPE Secure->PPE Contain 4. CONTAIN & CLEAN (Cover with absorbent, scoop) PPE->Contain Package 5. PACKAGE WASTE (Double bag & label) Contain->Package Dispose 6. DISPOSE (As Halogenated Waste) Package->Dispose Report 7. REPORT (To Supervisor & EHS) Dispose->Report

Caption: Step-by-step emergency spill response workflow.

Final Disposal Pathway

Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash. This is a serious violation of environmental regulations.

The only acceptable disposal method is through your institution's hazardous waste management program.

  • Consolidation: Once your satellite accumulation container is full, or if you will no longer be generating this type of waste, ensure the container is tightly sealed and the label is complete and accurate.

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS office or equivalent department.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor. These vendors use specialized, high-temperature incineration to destroy halogenated organic compounds, breaking them down into less harmful components under controlled conditions that scrub acidic gases (like HBr) from the effluent. This is the environmentally preferred method for complete destruction.

By adhering to these procedures, you ensure that your research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency (EPA).Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]
  • Occupational Safety and Health Administration (OSHA).
  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzo[d]thiazole (CAS No. 112146-10-8). As there is limited specific safety data for this exact compound, the following recommendations are synthesized from the hazard profiles of structurally analogous benzothiazole and brominated aromatic compounds. This proactive, risk-based approach is fundamental to ensuring a safe laboratory environment.

The causality behind these protocols is rooted in mitigating the primary hazards associated with this class of chemicals: acute toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2][3][4][5] Each step is designed as a self-validating system to minimize exposure and prevent contamination.

Hazard Profile and Risk Assessment

Understanding the potential routes of exposure is the first step in selecting appropriate PPE. Substituted benzothiazoles are typically crystalline solids or oils. The primary risks arise from:

  • Dermal Contact: Absorption through the skin or direct contact causing irritation.[3]

  • Ocular Contact: Splashes or airborne particles causing serious eye irritation or damage.[1][2]

  • Inhalation: Inhaling dust (if solid) or aerosols, leading to respiratory irritation.[2][3]

  • Ingestion: Accidental ingestion, which may be harmful.[1][2]

The Globally Harmonized System (GHS) classifications for closely related compounds provide a strong basis for our risk assessment.

Hazard ClassGHS Hazard StatementRepresentative Sources
Acute Toxicity H302: Harmful if swallowedPubChem[1][2]
Skin Irritation H315: Causes skin irritationECHA, PubChem[1][2][3][4]
Eye Irritation/Damage H318/H319: Causes serious eye damage/irritationPubChem, ECHA[1][2][3][4]
Respiratory Irritation H335: May cause respiratory irritationPubChem, ECHA[1][2][3][4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory. The selection of each component is directly linked to the identified hazards.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn for all procedures.[6]

Enhanced Requirement: When there is a heightened risk of splashes or handling larger quantities (>5g), switch to chemical splash goggles. For maximum protection, especially when a reaction vessel is not contained within a fume hood, a full-face shield should be worn in conjunction with safety goggles.[7][8]

Hand Protection: A Critical Barrier

The choice of gloves is arguably the most critical decision for preventing dermal exposure. It is not sufficient to simply wear any glove; the material must be resistant to the specific chemical class.

Primary Recommendation: Nitrile rubber gloves are the standard for handling most benzothiazole derivatives, offering a robust barrier against incidental contact.[6][7][8] However, for prolonged tasks or significant solvent use, a more thorough evaluation is necessary.

The Science of Glove Selection: Glove performance is determined by two key factors: breakthrough time (the time it takes for the chemical to permeate the glove) and degradation (the physical change in the glove material upon exposure).[9] Always inspect gloves for tears or pinholes before use.[10]

Glove MaterialSuitability for Aromatic/Halogenated CompoundsRationale & Limitations
Nitrile Good (for splash protection)Provides excellent general-purpose chemical resistance. Thicker nitrile (e.g., >5 mil) is preferred. Not recommended for prolonged immersion in aggressive solvents like methylene chloride.[11]
Neoprene Very Good Offers superior protection against a broader range of chemicals, including some acids and solvents, compared to standard nitrile. A good choice for tasks involving transfers and purification.[7]
Butyl Rubber Excellent Recommended for handling ketones and esters, but may not be ideal for all aromatic hydrocarbons.[12]
Latex Poor Not recommended for chemical handling due to poor resistance and the potential for allergic reactions.[10][12]

Protocol for Double Gloving: For handling highly concentrated solutions or during purification processes, double gloving is a best practice. This involves wearing two pairs of nitrile gloves or a nitrile base glove with a more resistant outer glove (e.g., neoprene). If the outer glove is compromised, it can be removed without exposing the skin.

Skin and Body Protection

A flame-resistant lab coat must be worn at all times and buttoned completely.[6] For procedures with a significant splash potential, supplement the lab coat with a chemical-resistant apron made of rubber or PVC.[13] Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

The need for respiratory protection is dictated by the specific procedure and engineering controls in place.

Decision Workflow for Respiratory Protection:

PPE_Decision_Tree start Start: Handling this compound fume_hood_check Is the entire procedure performed within a certified chemical fume hood? start->fume_hood_check aerosol_check Is there a risk of generating dust or aerosols (e.g., weighing solid, sonicating, vortexing)? fume_hood_check->aerosol_check Yes respirator_required NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filter is REQUIRED. fume_hood_check->respirator_required No no_respirator Standard PPE is sufficient. Continuously monitor airflow. aerosol_check->no_respirator No aerosol_check->respirator_required Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Operational and Disposal Plans

PPE Donning and Doffing Procedure

Proper technique is essential to prevent cross-contamination.

Donning (Putting On):

  • Wash hands thoroughly.

  • Put on the lab coat and fasten it.

  • Put on eye/face protection.

  • Put on the first pair of gloves.

  • If double-gloving, put on the second pair, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, ensuring they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

Disposal

All disposable PPE, including gloves, aprons, and any contaminated wipes, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[3][14] Do not discard contaminated items in the regular trash.

References

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole. National Center for Biotechnology Information.
  • LANXESS. (2015). Product Safety Assessment: Benzothiazole.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Benzothiazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • BrightHR. (2025). What PPE Should Be Worn for COSHH?.
  • WSU Spokane. (n.d.). Glove Selection Chart.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • University of California, Berkeley EHS. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.